Telmisartan sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N4O2.Na/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39;/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGAIWOEJXRYRV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)[O-])C=C(C=C2C)C5=NC6=CC=CC=C6N5C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N4NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199539 | |
| Record name | Telmisartan sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515815-47-1 | |
| Record name | Telmisartan sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515815471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telmisartan sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELMISARTAN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K15TQY55Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Telmisartan and Telmisartan Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solid-state chemistry of telmisartan and its sodium salt, focusing on their crystal structures and polymorphic forms. The information presented herein is intended to support research, development, and quality control activities related to these active pharmaceutical ingredients (APIs).
Introduction to Telmisartan and the Significance of Polymorphism
Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor blocker (ARB) used in the management of hypertension.[1] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which are in turn governed by its solid-state structure. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact crucial pharmaceutical attributes such as solubility, dissolution rate, stability, and manufacturability. A thorough understanding and control of telmisartan's polymorphism are therefore critical for ensuring consistent product quality and therapeutic performance.
Polymorphism of Telmisartan
Telmisartan is known to exist in at least two anhydrous polymorphic forms, designated as Form A and Form B, and a solvated form, Form C.[2][3]
Form A is the thermodynamically more stable form at room temperature and is the form typically used in the manufacturing of tablets.[2] It crystallizes as long, needle-like crystals.[4]
Form B is a metastable form with a lower melting point.[1][5] It can be obtained through specific crystallization processes and may convert to Form A upon heating.[1]
Form C is a solvated crystalline modification.[2][4]
Quantitative Data for Telmisartan Polymorphs
The following table summarizes the key crystallographic and thermal data for the known polymorphic forms of telmisartan.
| Form | Melting Point (°C) | Crystal System | Space Group | Unit Cell Parameters | Reference |
| A | 269 ± 2 | Monoclinic | P2₁/c | a = 18.7798(3) Å, b = 18.1043(2) Å, c = 8.00578(7) Å, β = 97.066(1)° | [1][2] |
| B | 183 ± 2 | Monoclinic | P2₁/a | a = 16.0646(5) Å, b = 13.0909(3) Å, c = 13.3231(3) Å, β = 99.402(1)° | [1][2] |
| C | - | Monoclinic | C2/c | a = 30.990(5) Å, b = 13.130(3) Å, c = 16.381(3) Å, β = 95.02(2)° | [2] |
Telmisartan Sodium: Amorphous and Polymorphic Forms
The sodium salt of telmisartan is also a subject of significant interest due to its potential for improved solubility and dissolution characteristics. This compound can exist in both amorphous and multiple crystalline forms.
The amorphous form of this compound is characterized by the absence of sharp peaks in its powder X-ray diffraction (PXRD) pattern, instead showing a broad halo.[2]
Numerous crystalline forms of this compound have been reported, designated as Forms 0 through XX in various patents. Each form is characterized by a unique PXRD pattern.
Quantitative Data for this compound Polymorphs
The following table presents the characteristic Powder X-ray Diffraction (PXRD) peaks for several reported crystalline forms of this compound.
| Form | Characteristic PXRD Peaks (2θ ± 0.2°) | Reference |
| Amorphous | Broad halo, no distinct peaks | [2] |
| Form I | 4.1, 5.0, 6.2, 7.0, 7.4, 15.2 | [2] |
| Form II | 4.6, 7.4, 7.7, 15.3, 22.4 | [2] |
| Form IV | - | [2] |
| Form V | 4.1, 5.2, 5.6, 7.6, 8.0, 8.4, 11.9, 15.9, 19.7, 23.2 | [6] |
| Form VI | 6.0, 6.8, 10.4, 11.8, 16.7, 17.7, 19.3, 20.8, 23.5 | [7] |
| Form VII | 5.6, 10.0, 14.8, 17.4, 20.4 | [7] |
| Form IX | 3.7, 4.6, 6.2, 16.4 | [7] |
| Form X | 3.6, 6.1, 15.0, 17.6, 20.7, 22.1 | [7] |
| Form XII | 3.5, 6.0, 6.9, 16.1, 19.5, 23.0 | [7] |
| Form XIII | 3.9, 4.6, 6.0, 6.3, 6.8 | [7] |
| Form XVI | 4.0, 5.6, 6.8, 10.3, 12.3, 16.8, 17.5 | [7] |
| Form XVII | 4.1, 4.9, 5.3, 8.1, 11.6, 15.2, 20.7 | [7] |
| Form XVIII | 4.7, 5.0, 6.3, 6.8 | [7] |
| Form XIX | 4.3, 4.7, 6.9, 7.5 | [7] |
| Form XX | 3.5, 6.0, 6.9, 15.6, 19.0, 20.6, 22.4 | [2] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of telmisartan and this compound polymorphs.
Preparation of Polymorphic Forms
4.1.1. Preparation of Telmisartan Form A
Telmisartan Form A can be obtained by crystallization from various polar organic solvents. A representative procedure is as follows:
-
Dissolve telmisartan in a suitable solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMA) at an elevated temperature (e.g., ~65°C) to form a clear solution.[8]
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Filter the resulting crystals.
-
Wash the crystals with a small amount of the crystallization solvent.
-
Dry the crystals under vacuum at an elevated temperature.[8]
4.1.2. Preparation of Telmisartan Form B
Telmisartan Form B can be prepared through a specific solvent system and precipitation process:
-
Dissolve crude telmisartan in a mixture of water, formic acid, and a suitable organic solvent (e.g., ethyl acetate) at an elevated temperature (e.g., 60-80°C).[1]
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate to a temperature in the range of 15-60°C.
-
Precipitate the telmisartan by adding a base (e.g., aqueous sodium hydroxide or ammonia).[1]
-
Isolate the precipitated solid by filtration.
-
Wash the solid with water.
-
Dry the product under vacuum.
4.1.3. Preparation of Amorphous this compound
Amorphous this compound can be prepared by several methods, including spray-drying and solvent evaporation:
-
Spray-Drying:
-
Solvent Evaporation:
-
Dissolve telmisartan in a mixture of a polar organic solvent (e.g., a C1-C4 alcohol) and an inorganic base (e.g., sodium hydroxide).[2]
-
Maintain the mixture at room temperature to ensure complete dissolution.
-
Remove the solvents by evaporation under reduced pressure to obtain the amorphous solid.[2]
-
4.1.4. Preparation of Crystalline this compound
The various crystalline forms of this compound can be obtained through controlled crystallization from different solvent systems and conditions. As an example, a general procedure for obtaining a crystalline form is:
-
Suspend telmisartan in a suitable solvent such as toluene.
-
Add a solution of sodium hydroxide in a co-solvent like ethanol.
-
Heat the mixture (e.g., to 78°C) to facilitate the reaction and dissolution.
-
Filter the hot solution.
-
Allow the filtrate to cool and crystallize. For some forms, azeotropic distillation may be employed to induce crystallization.[10]
-
Isolate the crystals by filtration, wash with a suitable solvent (e.g., toluene), and dry.[10]
Characterization Methods
4.2.1. Powder X-ray Diffraction (PXRD)
PXRD is a primary technique for the identification and characterization of polymorphic forms.
-
Instrument: A conventional X-ray powder diffractometer.
-
Radiation: Cu Kα radiation (λ = 1.5406 Å).
-
Instrument Settings:
-
Voltage: 40-45 kV
-
Current: 40 mA
-
Goniometer: Bragg-Brentano geometry
-
-
Scan Parameters:
-
Scan range (2θ): 2° to 40°
-
Step size: 0.02°
-
Scan speed: 1-2°/min
-
-
Sample Preparation: A small amount of the powder sample is gently packed into a sample holder. Care should be taken to minimize preferred orientation.
4.2.2. Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and enthalpy of fusion of the different polymorphic forms.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Pans: Aluminum pans, which may be crimped or hermetically sealed.
-
Sample Weight: 2-5 mg.
-
Heating Rate: A standard heating rate of 10°C/min is typically used.
-
Atmosphere: A purge of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Procedure: The sample is heated at a constant rate, and the heat flow to the sample is monitored as a function of temperature. Endothermic and exothermic events are recorded.
4.2.3. Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides the definitive crystal structure of a polymorphic form.
-
Crystal Selection and Mounting: A suitable single crystal of good quality and appropriate size (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected, often at low temperatures (e.g., 100 K), to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Visualizations
Experimental Workflow for Polymorph Screening
The following diagram illustrates a general workflow for the screening and identification of polymorphs of an active pharmaceutical ingredient like telmisartan.
Caption: A general experimental workflow for polymorph screening.
Telmisartan Signaling Pathway
Telmisartan exerts its antihypertensive effect by blocking the angiotensin II type 1 (AT₁) receptor. The following diagram illustrates this signaling pathway.
Caption: Telmisartan's mechanism of action via AT₁ receptor blockade.
References
- 1. US6358986B1 - Polymorphs of telmisartan - Google Patents [patents.google.com]
- 2. US20060293377A1 - Amorphous and polymorphic forms of this compound - Google Patents [patents.google.com]
- 3. US6737432B2 - Crystalline form of this compound - Google Patents [patents.google.com]
- 4. tainstruments.com [tainstruments.com]
- 5. EP1144386A1 - Telmisartan polymorphs, methods for producing same and their use in the preparation of a medicament - Google Patents [patents.google.com]
- 6. US20090012140A1 - Preparation of Telmisartan Salts with Improved Solubility - Google Patents [patents.google.com]
- 7. WO2006050509A2 - Amorphous and polymorphic forms of this compound - Google Patents [patents.google.com]
- 8. US20060276525A1 - Processes of preparing highly pure telmisartan form A, suitable for pharmaceutical compositions - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US9029363B2 - this compound salt pharmaceutical formulation - Google Patents [patents.google.com]
The Core Mechanism of Telmisartan Sodium in Ameliorating Endothelial Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the multifaceted mechanism of action of telmisartan sodium in the context of endothelial dysfunction. By delving into its core molecular pathways, this document provides a comprehensive overview for researchers, scientists, and professionals involved in drug development. The information is presented through detailed explanations, structured data tables, explicit experimental protocols, and illustrative signaling pathway diagrams.
Core Tenets of Telmisartan's Action
Telmisartan, a highly selective angiotensin II type 1 (AT1) receptor blocker (ARB), exerts its beneficial effects on the endothelium through a dual mechanism of action that extends beyond its primary antihypertensive properties. A significant body of research highlights its role as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), contributing to its pleiotropic effects on vascular health.[1][2][3] This dual engagement allows telmisartan to address multiple pathological processes that underpin endothelial dysfunction, including impaired nitric oxide (NO) bioavailability, heightened oxidative stress, and chronic inflammation.
AT1 Receptor Blockade
The primary mechanism of telmisartan involves the competitive blockade of the AT1 receptor, which mitigates the detrimental effects of angiotensin II (Ang II). Ang II is a potent vasoconstrictor and a key mediator of endothelial dysfunction. By binding to the AT1 receptor on endothelial cells, Ang II stimulates NADPH oxidase, leading to the production of reactive oxygen species (ROS). This increase in oxidative stress quenches the bioavailability of nitric oxide (NO), a critical vasodilator, and promotes a pro-inflammatory and pro-thrombotic state within the endothelium. Telmisartan's blockade of the AT1 receptor directly counteracts these effects, leading to vasodilation, reduced oxidative stress, and a decrease in inflammatory responses.[4][5]
Partial Agonism of PPAR-γ
Unique among ARBs, telmisartan also functions as a partial agonist of PPAR-γ, a nuclear receptor that plays a crucial role in regulating endothelial function, insulin sensitivity, and inflammation.[1][2][3] Activation of PPAR-γ by telmisartan initiates a cascade of genomic and non-genomic effects that contribute to the improvement of endothelial health. These include the upregulation of endothelial nitric oxide synthase (eNOS) expression and activity, leading to increased NO production.[6][7] Furthermore, PPAR-γ activation inhibits the expression of pro-inflammatory cytokines and adhesion molecules, thereby reducing vascular inflammation.[8][9]
Quantitative Data on Telmisartan's Efficacy
The clinical and preclinical efficacy of telmisartan in improving endothelial function has been quantified in numerous studies. The following tables summarize key findings on its impact on hemodynamic parameters, endothelial-dependent vasodilation, and biomarkers of inflammation and oxidative stress.
Table 1: Effects of Telmisartan on Hemodynamic and Endothelial Function Parameters
| Parameter | Baseline Value | Post-Treatment Value | Percentage Change | Study Population | Duration of Treatment | Reference |
| Systolic Blood Pressure (mmHg) | 153 ± 15 | 137 ± 16 | -10.5% | Patients with essential hypertension | 8 weeks | [1][10] |
| Diastolic Blood Pressure (mmHg) | 90 ± 13 | 84 ± 10 | -6.7% | Patients with essential hypertension | 8 weeks | [1][10] |
| Flow-Mediated Dilation (FMD) (%) | 7.6 ± 3.5 | 9.0 ± 2.8 | +18.4% | Patients with essential hypertension | 8 weeks | [1][10] |
| Brachial-Ankle Pulse Wave Velocity (baPWV) (m/sec) | 17.2 ± 3.1 | 15.9 ± 2.6 | -7.6% | Patients with essential hypertension | 8 weeks | [1][10] |
| Maximum Walking Distance (%) | Baseline | +26% | +26% | Patients with peripheral artery disease | 12 months | [11] |
| Flow-Mediated Dilation (FMD) (%) | Baseline | +40% | +40% | Patients with peripheral artery disease | 12 months | [11] |
Table 2: Effects of Telmisartan on Inflammatory and Oxidative Stress Markers
| Marker | Control/Baseline | Telmisartan Treatment | Percentage Change | Model System | Reference |
| Vascular Endothelin (ET) Levels | Higher | Significantly Lower | - | Coronary heart disease patients with diabetes | 12 weeks |
| Tumor Necrosis Factor-α (TNF-α) | Higher | Significantly Lower | - | Coronary heart disease patients with diabetes | 12 weeks |
| Interleukin-6 (IL-6) | Higher | Significantly Lower | - | Coronary heart disease patients with diabetes | 12 weeks |
| C-reactive Protein (CRP) | Higher | Significantly Lower | - | Coronary heart disease patients with diabetes | 12 weeks |
| Reactive Oxygen Species (ROS) | Increased | Decreased | - | Cultured endothelial cells | - |
| 8-iso-prostaglandin F2α | Increased | Decreased | - | Cultured endothelial cells | - |
Key Experimental Protocols
The following sections detail the methodologies for key experiments frequently cited in the literature to assess the effects of telmisartan on endothelial function.
Measurement of Flow-Mediated Dilation (FMD)
Objective: To assess endothelium-dependent vasodilation in response to an increase in blood flow.
Protocol:
-
Patient Preparation: Patients are required to fast for at least 8-12 hours prior to the measurement. They should also refrain from smoking and consuming caffeine.
-
Baseline Measurement: The patient rests in a supine position in a quiet, temperature-controlled room. The brachial artery is imaged using a high-resolution ultrasound transducer. The baseline diameter of the brachial artery is recorded.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a pressure of 50 mmHg above the patient's systolic blood pressure for 5 minutes to induce ischemia.
-
Post-Occlusion Measurement: The cuff is then deflated, causing a sudden increase in blood flow (reactive hyperemia). The diameter of the brachial artery is continuously monitored and recorded for 3-5 minutes following cuff deflation.
-
Data Analysis: FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter observed after cuff deflation.
Assessment of Nitric Oxide (NO) Bioavailability
Objective: To quantify the production of nitric oxide in endothelial cells.
Protocol:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate growth medium.
-
Treatment: Cells are treated with telmisartan at various concentrations for a specified period. A control group receives the vehicle.
-
Nitrite/Nitrate Measurement (Griess Assay):
-
The culture supernatant is collected.
-
The concentration of nitrite (a stable breakdown product of NO) is measured using the Griess reagent system.
-
Some protocols may also include a step to convert nitrate to nitrite for a total NOx measurement.
-
-
eNOS Phosphorylation Analysis (Western Blot):
-
Cell lysates are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated eNOS (at Ser1177) and total eNOS.
-
A secondary antibody conjugated to a detectable enzyme is used for visualization.
-
The ratio of phosphorylated eNOS to total eNOS is determined to assess eNOS activity.
-
Quantification of Oxidative Stress
Objective: To measure the levels of reactive oxygen species (ROS) in endothelial cells.
Protocol (using Dihydroethidium - DHE staining):
-
Cell Culture and Treatment: HUVECs are cultured on coverslips and treated with telmisartan and/or a pro-oxidant stimulus (e.g., Ang II).
-
DHE Staining: Cells are incubated with DHE, a fluorescent probe that specifically detects superoxide radicals.
-
Fluorescence Microscopy: The cells are visualized using a fluorescence microscope. The intensity of the red fluorescence is proportional to the amount of superoxide produced.
-
Image Analysis: The fluorescence intensity is quantified using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by telmisartan and a typical experimental workflow.
References
- 1. The Effect of Telmisartan on Endothelial Function and Arterial Stiffness in Patients With Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telmisartan Inhibits Nitric Oxide Production and Vessel Relaxation via Protein Phosphatase 2A-mediated Endothelial NO Synthase-Ser1179 Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Telmisartan prevents angiotensin II-induced endothelial dysfunction in rabbit aorta via activating HGF/Met system and PPARγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioprotective mechanism of telmisartan via PPAR-gamma-eNOS pathway in dahl salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of telmisartan on vascular endothelial function, inflammation and insulin resistance in patients with coronary heart disease and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and anti-oxidant properties of telmisartan in cultured human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of telmisartan on endothelial function and arterial stiffness in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Telmisartan improves absolute walking distance and endothelial function in patients with peripheral artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Telmisartan's Molecular Dance: An In-depth Technical Guide to its PPARγ Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular intricacies of telmisartan's engagement with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). While clinically recognized as an angiotensin II receptor blocker (ARB), telmisartan exhibits a unique secondary characteristic as a partial PPARγ agonist. This dual activity positions it as a compound of significant interest in metabolic research and drug development, offering potential therapeutic avenues beyond hypertension. This document provides a consolidated overview of the quantitative data from key molecular studies, details of experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Analysis of Telmisartan's PPARγ Agonist Activity
Telmisartan's interaction with PPARγ is characterized by its nature as a partial agonist, distinguishing it from full agonists like thiazolidinediones (e.g., rosiglitazone, pioglitazone). This partial agonism is quantified by its binding affinity, activation potency, and the maximal level of receptor activation it can achieve.
| Parameter | Telmisartan | Rosiglitazone (Full Agonist) | Pioglitazone (Full Agonist) | Notes | Reference |
| EC50 (µmol/L) | 4.5 | 0.066 | 1.5 | EC50 represents the concentration required to achieve 50% of the maximal receptor activation. A lower value indicates higher potency. | [1] |
| Maximal Activation (% of Full Agonist) | 25-30% | 100% | 100% | Telmisartan activates PPARγ to a significantly lower extent than full agonists. | [1][2] |
Table 1: Comparative Potency and Efficacy of PPARγ Agonists. This table summarizes the key quantitative parameters that define telmisartan as a partial PPARγ agonist in comparison to full agonists.
The partial agonism of telmisartan is a critical aspect of its molecular profile. At high concentrations, telmisartan can act as an antagonist in the presence of a full agonist by competing for the ligand-binding domain, thereby attenuating the maximal response achievable by the full agonist alone.[1]
Modulation of PPARγ Target Gene Expression
Activation of PPARγ by an agonist leads to the regulation of a suite of target genes involved in lipid metabolism, glucose homeostasis, and inflammation. Telmisartan has been shown to selectively modulate the expression of these genes in various cell types.
| Cell Type | Target Gene | Fold Change with Telmisartan | Experimental Conditions | Reference |
| 3T3-L1 Preadipocytes | aP2 (FABP4) | >2-fold increase | 5 µmol/L telmisartan for 3 days | [1] |
| 3T3-L1 Preadipocytes | CD36 | >2-fold increase | 5 µmol/L telmisartan for 3 days | [1] |
| Human Subcutaneous Adipocytes | PEPCK (PCK1) | >2-fold increase | 2.5 µmol/L telmisartan for 3 days | [3] |
| Human HepG2 Cells | CPT1A | ~1.5-fold increase | 10 µmol/L telmisartan for 48 hours | [4] |
| Human HepG2 Cells | CPT1A | ~2.84-fold increase | 50 µmol/L telmisartan for 48 hours | [4] |
| Human Monocytes (in vivo) | CD36 | 3.5-fold increase vs. placebo | 160 mg/day telmisartan for 14 weeks | [5][6] |
| Macrophages | ABCA1 | Increased mRNA expression | - | [7] |
| Macrophages | ABCG1 | Increased mRNA expression | - | [7] |
Table 2: Telmisartan-Mediated Regulation of PPARγ Target Genes. This table provides a summary of the quantitative effects of telmisartan on the expression of key PPARγ target genes in different cellular models.
Experimental Protocols in Molecular Studies
The characterization of telmisartan's PPARγ agonist activity has been established through a series of well-defined in vitro and in vivo experiments. Below are the detailed methodologies for some of the key experiments.
PPARγ Transactivation Assay
This assay is fundamental in quantifying the agonist activity of a compound on PPARγ.
-
Cell Line: CV-1 (African green monkey kidney) cells are commonly used due to their low endogenous nuclear receptor activity.[1]
-
Plasmids:
-
Expression Plasmid: A vector expressing the ligand-binding domain (LBD) of murine PPARγ fused to the GAL4 DNA-binding domain (pGAL4-mPPARγ LBD).
-
Reporter Plasmid: A luciferase reporter plasmid containing a GAL4 upstream activating sequence (pUAS-tk-luc).
-
Internal Control Plasmid: A β-galactosidase expression vector (e.g., pCMVSport β-gal) to normalize for transfection efficiency.[1]
-
-
Transfection: Cells are transfected with the three plasmids using a suitable transfection reagent (e.g., GenePorter).
-
Treatment: 24 hours post-transfection, cells are treated with varying concentrations of telmisartan, a full agonist (e.g., rosiglitazone) as a positive control, and a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for an additional 24 hours.
-
Lysis and Assay: Cell extracts are prepared and assayed for luciferase and β-galactosidase activity using commercially available assay systems.
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The dose-response curves are then plotted to determine the EC50 and maximal activation levels.
Adipocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a process largely regulated by PPARγ.
-
Cell Line: 3T3-L1 murine preadipocyte fibroblasts are the standard cell line for this assay.
-
Induction of Differentiation: 3T3-L1 cells are grown to confluence. Differentiation is then induced by treating the cells with a standard differentiation cocktail (containing, for example, insulin, dexamethasone, and isobutylmethylxanthine) in the presence or absence of telmisartan or other test compounds.
-
Treatment: Cells are treated with the test compounds (e.g., 5 µmol/L telmisartan) for several days (typically 5-8 days), with media changes every 2-3 days.
-
Staining: After the differentiation period, the accumulation of intracellular lipids in mature adipocytes is visualized and quantified by staining with Oil Red O.
-
Quantification: The Oil Red O stain is eluted from the cells, and the absorbance is measured spectrophotometrically (at 510 nm) to quantify the extent of lipid accumulation.[1]
Real-Time PCR for Gene Expression Analysis
This technique is used to quantify the changes in the mRNA levels of PPARγ target genes in response to treatment with telmisartan.
-
Cell Culture and Treatment: Cells (e.g., 3T3-L1, HepG2, or primary human adipocytes) are treated with telmisartan or a vehicle control for a specified duration.
-
RNA Extraction: Total RNA is isolated from the cells using a standard method (e.g., TRIzol reagent or a commercial kit).
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with gene-specific primers for the target genes (e.g., aP2, CD36, CPT1A) and a housekeeping gene (e.g., β-actin, GAPDH) for normalization. The reaction is performed in a real-time PCR cycler using a fluorescent dye (e.g., SYBR Green) to detect the amplification of the PCR product.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression in telmisartan-treated cells is compared to that in vehicle-treated cells after normalization to the housekeeping gene.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Telmisartan's PPARγ signaling pathway.
Caption: Workflow for a PPARγ reporter gene assay.
Caption: Logical flow of telmisartan's partial agonism.
Molecular Basis of Partial Agonism
The structural basis for telmisartan's partial agonism lies in its unique binding mode to the PPARγ ligand-binding domain (LBD).[8][9] Crystallographic studies have revealed that telmisartan engages in a non-canonical and suboptimal hydrogen-bonding network with helix 12 (H12) of the LBD.[8] This interaction is less stable compared to the extensive hydrogen bonding network formed by full agonists.[8] The resulting less stable conformation of H12 leads to attenuated recruitment of transcriptional coactivators, which is a crucial step for robust receptor activation and gene transcription.[8] This differential coactivator recruitment is thought to be responsible for the selective modulation of PPARγ target genes and the distinct pharmacological profile of telmisartan compared to full agonists.[10]
Conclusion
Telmisartan's role as a selective PPARγ modulator, in addition to its primary function as an angiotensin II receptor blocker, underscores its potential as a multi-faceted therapeutic agent for metabolic disorders. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals. A thorough understanding of its partial agonist activity at the molecular level is crucial for exploring its full therapeutic potential and for the rational design of new compounds with improved efficacy and safety profiles. The distinct pharmacological actions resulting from its unique interaction with PPARγ pave the way for further investigation into its clinical benefits in managing the complexities of the metabolic syndrome.[6][11]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. High-dose treatment with telmisartan induces monocytic peroxisome proliferator-activated receptor-γ target genes in patients with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Telmisartan exerts antiatherosclerotic effects by activating peroxisome proliferator-activated receptor-γ in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for telmisartan-mediated partial activation of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacological Properties of Telmisartan and Losartan: A Technical Guide
Introduction
Telmisartan and losartan are both widely prescribed angiotensin II receptor blockers (ARBs) for the management of hypertension and other cardiovascular conditions. They share a common primary mechanism of action: the selective blockade of the angiotensin II type 1 (AT₁) receptor, which mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II. However, significant differences in their chemical structure, pharmacokinetic profiles, and pharmacodynamic interactions result in distinct clinical characteristics. This technical guide provides an in-depth comparison of telmisartan and losartan, focusing on their pharmacological properties, supported by quantitative data, experimental methodologies, and visual pathway diagrams for researchers, scientists, and drug development professionals.
Pharmacokinetic Properties
The pharmacokinetic profiles of telmisartan and losartan reveal fundamental differences in absorption, metabolism, and elimination, which are critical for their therapeutic application and dosing regimens. Losartan functions as a prodrug, requiring hepatic biotransformation to its more potent active metabolite, EXP3174, via cytochrome P450 enzymes (CYP2C9 and CYP3A4).[1][2] In contrast, telmisartan is administered in its active form and does not require metabolic activation.[3]
A key differentiator is the terminal elimination half-life. Telmisartan possesses the longest half-life among all ARBs, approximately 24 hours, allowing for consistent 24-hour blood pressure control with once-daily dosing.[3][4] Losartan has a much shorter half-life of about 2 hours, while its active metabolite, EXP3174, has a half-life of 6 to 9 hours.[1][3] This shorter duration of action for the active components of losartan can lead to diminished blood pressure control towards the end of the dosing interval.[3]
Furthermore, telmisartan's high lipophilicity contributes to a large volume of distribution and extensive tissue binding, potentially enhancing its duration of action and tissue-protective effects.[4]
Table 1: Comparative Pharmacokinetic Properties
| Parameter | Telmisartan | Losartan | EXP3174 (Active Losartan Metabolite) | Citation(s) |
| Prodrug Status | No (Active drug) | Yes | N/A (Active metabolite) | [3] |
| Oral Bioavailability | ~42-58% | ~33% | Low (from Losartan) | [4][5] |
| Metabolism | Glucuronidation | CYP2C9, CYP3A4 | N/A | [1][2] |
| Elimination Half-life (t½) | ~24 hours | ~2 hours | 6-9 hours | [1][3][4] |
| Time to Peak Plasma (Tmax) | 0.5-1 hour | ~1 hour | ~3.5 hours | [5] |
| Plasma Protein Binding | >99.5% | >98% | >98% | [6] |
| Volume of Distribution (Vd) | ~500 L | ~34 L | ~10 L | [4] |
| Lipophilicity (Log P) | High (3.2) | Low (1.19) | Low | [4] |
Pharmacodynamic Properties
The pharmacodynamic comparison extends beyond simple receptor blockade, highlighting telmisartan's unique molecular interactions.
AT₁ Receptor Binding and Antagonism
Both drugs are selective antagonists of the AT₁ receptor. However, studies have demonstrated that telmisartan exhibits a stronger binding affinity and a slower dissociation rate from the AT₁ receptor compared to both losartan and its active metabolite, EXP3174.[7][8] This "insurmountable" antagonism contributes to a more potent and sustained blockade of angiotensin II effects.[9] The rank order of binding affinity has been shown to be: telmisartan > EXP3174 ≥ valsartan ≥ losartan.[7]
Table 2: Comparative Pharmacodynamic Properties
| Parameter | Telmisartan | Losartan | EXP3174 (Active Losartan Metabolite) | Citation(s) |
| Primary Target | Angiotensin II Type 1 (AT₁) Receptor | Angiotensin II Type 1 (AT₁) Receptor | Angiotensin II Type 1 (AT₁) Receptor | [3] |
| Receptor Dissociation Half-Life | 213 min | 67 min | 81 min | [7] |
| Binding Affinity (pKi) | High (8.19 ± 0.04) | Low (7.17 ± 0.07) | Moderate | [10] |
| Antagonism Type | Insurmountable | Surmountable/Competitive | Non-competitive | [6][9] |
| PPAR-γ Agonism (EC₅₀) | Partial Agonist (~5 µM) | None Detected | None Detected | [11][12][13] |
Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Modulation
A defining feature of telmisartan is its unique ability to act as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a property not shared by losartan or other ARBs at therapeutic concentrations.[11][12] PPAR-γ is a nuclear receptor that plays a critical role in regulating insulin sensitivity and lipid metabolism. Telmisartan's partial agonism of PPAR-γ provides metabolic benefits beyond blood pressure reduction, such as improved glycemic control and lipid profiles, making it a preferred option for patients with metabolic syndrome.[9][11]
Clinical Efficacy
Multiple meta-analyses of randomized controlled trials have concluded that telmisartan provides superior 24-hour blood pressure control compared to losartan.[14][15][16] The difference is most pronounced during the last 6 hours of the dosing interval, a critical period for preventing cardiovascular events.[17] This enhanced efficacy is attributed to telmisartan's longer half-life and more potent, sustained AT₁ receptor blockade.[11]
Table 3: Summary of Clinical Efficacy (Mean Blood Pressure Reduction vs. Losartan)
| Parameter | Additional Reduction with Telmisartan | Confidence Interval (95% CI) | P-value | Citation(s) |
| 24-h Mean Ambulatory SBP | -2.47 mmHg | -4.55 to -0.40 mmHg | <0.05 | [14] |
| 24-h Mean Ambulatory DBP | -2.49 mmHg | -4.42 to -0.56 mmHg | <0.05 | [14] |
| Last 6-h Mean Ambulatory SBP | -2.96 mmHg | -3.80 to -2.13 mmHg | <0.05 | [15] |
| Last 6-h Mean Ambulatory DBP | -2.15 mmHg | -2.72 to -1.59 mmHg | <0.05 | [15] |
| Clinic SBP Reduction | -2.77 mmHg | -3.63 to -1.90 mmHg | <0.00001 | [16] |
| Clinic DBP Reduction | -1.52 mmHg | -2.19 to -0.85 mmHg | <0.05 | [14] |
Both telmisartan and losartan are generally well-tolerated, with a similar safety profile and no significant difference in the risk of adverse events.[14][16]
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for AT₁ Receptor Affinity
This protocol outlines a standard method for determining the binding affinity (Ki) of telmisartan and losartan for the AT₁ receptor.
-
Objective: To quantify and compare the binding affinity of unlabeled ARBs (telmisartan, losartan, EXP3174) by measuring their ability to displace a radiolabeled ligand from the human AT₁ receptor.
-
Materials:
-
Membrane Preparation: Cell membranes from COS-7 or HEK293 cells transiently or stably expressing the human AT₁ receptor.[10][18]
-
Radioligand: [¹²⁵I][Sar¹,Ile⁸]Angiotensin II, a high-affinity radiolabeled AT₁ receptor agonist.[18][19]
-
Competitors: Unlabeled telmisartan, losartan, and EXP3174 at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Detection: Gamma counter.
-
-
Methodology:
-
Incubation: In a 96-well plate, combine the cell membrane preparation (10-20 µg protein/well), a fixed concentration of [¹²⁵I][Sar¹,Ile⁸]Angiotensin II (e.g., 50 pM), and a range of concentrations of the unlabeled competitor drug (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Total & Non-specific Binding: For total binding, omit the competitor. For non-specific binding (NSB), add a high concentration of an unlabeled potent AT₁ antagonist (e.g., 10 µM candesartan).
-
Equilibration: Incubate the mixture at room temperature (e.g., 25°C) for 60-90 minutes to reach binding equilibrium.
-
Separation: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM) in Clinical Trials
This protocol describes the methodology for comparing the antihypertensive efficacy of telmisartan and losartan using ABPM.
-
Objective: To assess and compare the 24-hour blood pressure-lowering effects of telmisartan and losartan, particularly during the final 6 hours of the dosing interval.
-
Study Design: A randomized, double-blind, parallel-group, titration-to-response study is common.[17]
-
Phase 1 (Run-in): 2-4 week single-blind placebo period to establish baseline BP and ensure compliance.
-
Phase 2 (Active Treatment): 8-12 week active treatment period. Patients are randomized to receive once-daily telmisartan (e.g., 40 mg) or losartan (e.g., 50 mg).
-
Phase 3 (Titration): After ~4 weeks, patients not at target BP (e.g., cuff DBP <90 mmHg) are up-titrated to a higher dose (e.g., telmisartan 80 mg or losartan 100 mg).[17]
-
-
Methodology:
-
Device Setup: A validated, automated, non-invasive ABPM device is fitted to the patient's non-dominant arm.[20] The device is programmed to record BP and heart rate at set intervals (e.g., every 15-20 minutes during the day and every 30-60 minutes at night).
-
Baseline Monitoring: A 24-hour ABPM recording is performed at the end of the placebo run-in period to establish baseline values.
-
Follow-up Monitoring: A final 24-hour ABPM recording is performed at the end of the active treatment period.
-
Patient Diary: Patients maintain a diary to log activities, posture, sleep/wake times, and the timing of medication intake. This helps in data interpretation.
-
Data Analysis:
-
The collected data is downloaded and edited to remove erroneous readings. A valid 24-hour recording typically requires >70% of expected readings to be successful.
-
Key parameters are calculated: mean 24-hour SBP/DBP, mean daytime SBP/DBP, mean nighttime SBP/DBP, and mean SBP/DBP for the last 6 hours of the dosing interval (e.g., hours 18-24 post-dose).
-
Statistical analysis (e.g., ANCOVA, adjusted for baseline values) is used to compare the change from baseline in BP parameters between the telmisartan and losartan treatment groups.[17][21]
-
-
Conclusion
While both telmisartan and losartan are effective AT₁ receptor blockers, they possess distinct pharmacological profiles that influence their clinical utility. Telmisartan is characterized by a longer half-life, more potent and sustained AT₁ receptor binding, and a unique PPAR-γ agonistic activity. These properties translate into superior 24-hour blood pressure control and additional metabolic benefits, particularly advantageous for patients with hypertension and comorbid conditions like metabolic syndrome or type 2 diabetes. Losartan remains a valuable therapeutic agent, but its shorter duration of action and lack of direct metabolic effects are key differentiating factors. The choice between these agents should be guided by a comprehensive understanding of these pharmacological differences to optimize patient outcomes.
// Invisible nodes for alignment node [style=invis, width=0, height=0, label=""]; p1; p2; p3; p4; p5;
// Edges to establish ranks edge[style=invis]; T_PK -> p1 -> T_PD -> p2 -> T_PPAR -> p3 -> T_Efficacy -> p4 -> T_Metabolic; L_PK -> p1 -> L_PD -> p2 -> L_PPAR -> p3 -> L_Efficacy -> p4 -> L_Metabolic; } end_dot Caption: Logical comparison of key pharmacological differentiators between Telmisartan and Losartan.
References
- 1. ClinPGx [clinpgx.org]
- 2. ahajournals.org [ahajournals.org]
- 3. nbinno.com [nbinno.com]
- 4. Telmisartan and losartan: The marked differences between their chemical and pharmacological properties may explain the difference in therapeutic efficacy in hospitalized patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blood pressure-lowering effect of telmisartan compared to losartan among mild to moderate essential hypertensive adult subjects: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. droracle.ai [droracle.ai]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. [PDF] A meta-analysis of randomized trials of telmisartan versus losartan for reduction of ambulatory blood pressure | Semantic Scholar [semanticscholar.org]
- 16. Meta-analysis of randomized controlled trials comparing telmisartan with losartan in the treatment of patients with hypertension - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Comparison of telmisartan versus losartan: meta-analysis of titration-to-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 19. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Twenty-Four-Hour Ambulatory Blood Pressure Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods of data analysis of ambulatory blood pressure monitoring in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Telmisartan Sodium
Introduction
Telmisartan is a potent and selective non-peptide angiotensin II receptor antagonist, widely prescribed for the treatment of hypertension.[1] Its efficacy and safety profile are directly linked to the purity and quality of the active pharmaceutical ingredient (API). The synthesis of its sodium salt, the form often used in pharmaceutical formulations to enhance solubility, involves a multi-step chemical process that demands precise control over reaction conditions and rigorous purification protocols. This guide provides a detailed overview of the primary synthesis and purification pathways for telmisartan and its sodium salt, tailored for researchers and professionals in drug development.
Section 1: Chemical Synthesis of Telmisartan (Free Acid)
The synthesis of telmisartan is a complex process, typically achieved through a convergent approach that involves the preparation of two key intermediates, which are then coupled and subsequently hydrolyzed. Modern industrial methods often employ advanced catalytic reactions, such as Suzuki coupling, to improve efficiency and yield.
Pathway 1: The Classical Convergent Synthesis
This widely referenced pathway involves the N-alkylation of a pre-formed bis-benzimidazole core with a brominated biphenyl derivative, followed by ester hydrolysis.
-
Synthesis of Intermediate A: 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole. This core structure is itself synthesized in a multi-step process, often starting from 4-amino-3-methylbenzoic acid methyl ester.[2] The process involves acylation, nitration, reduction, and a double cyclization to form the fused imidazole rings.[2][3]
-
Synthesis of Intermediate B: Methyl 4'-(bromomethyl)biphenyl-2-carboxylate. This biphenyl intermediate is typically prepared from 4'-methylbiphenyl-2-carboxylic acid methyl ester via a radical bromination reaction using N-bromosuccinimide (NBS).[4][5]
-
Coupling and Hydrolysis. Intermediate A is alkylated with Intermediate B in the presence of a base. The resulting telmisartan ester is then hydrolyzed, typically under acidic or basic conditions, to yield the final telmisartan free acid.[6][7]
Pathway 2: Synthesis via Suzuki Coupling
To improve industrial efficiency and avoid harsh reagents, many modern syntheses utilize a palladium-catalyzed Suzuki coupling reaction to construct the core biphenyl structure.[1] This approach offers high yields and better control over impurity formation.[8]
-
Suzuki Coupling. 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline is coupled with a suitable boronic acid derivative, such as 4-(methoxycarbonyl)benzene boronic acid, to form the biphenyl oxazoline intermediate.[6]
-
Functional Group Manipulation. The resulting intermediate undergoes further modifications, such as reduction and mesylation, to prepare it for coupling with the benzimidazole core.[6]
-
Condensation and Hydrolysis. The activated biphenyl intermediate is condensed with the dibenzimidazole derivative, followed by acid hydrolysis of the protective oxazoline group to reveal the carboxylic acid and yield telmisartan.[6]
Quantitative Data for Synthesis
| Reaction Step | Reported Yield (%) | Reference |
| Classical Route (Overall) | ~21% | [2][6] |
| Suzuki Coupling Step | 90% | [1] |
| Improved Suzuki Route (Overall) | 72 - 75% | [8] |
| Final Hydrolysis (Base) | 90% | [9] |
Experimental Protocol: One-Step Synthesis and Isolation
This protocol describes a simplified, one-step reaction to form telmisartan from its key intermediates, followed by isolation.[10]
-
Reaction Setup: In a suitable reactor, suspend 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole (Intermediate A) and methyl-4-(bromomethyl)biphenyl-2-carboxylate (Intermediate B) in a polar aprotic solvent (e.g., DMF, DMSO).
-
Base Addition: Add a base, such as potassium tert-butoxide or sodium hydroxide, to the mixture.
-
Reaction: Heat the reaction mixture to facilitate the N-alkylation and in-situ hydrolysis of the ester group. Monitor the reaction progress using HPLC until completion.
-
Work-up: Cool the reaction mass and adjust the pH to approximately 3.5 - 4.0 using an acid, such as acetic acid, to precipitate the crude telmisartan.[10]
-
Isolation: Filter the precipitated solid, wash with water, and dry under vacuum to obtain crude telmisartan.
Section 2: Purification of Telmisartan (Free Acid)
Achieving high purity (>99.5%) is critical for an API. The primary method for purifying crude telmisartan is recrystallization, which effectively removes unreacted intermediates and side-products.
Purification Workflow
The process typically involves dissolving the crude product in a basic solution, treating it with activated charcoal to remove colored impurities, and then carefully precipitating the pure product by adjusting the pH.
Experimental Protocol: Purification by Recrystallization
This protocol is adapted from a patented method for achieving high-purity telmisartan.[11]
-
Dissolution: Suspend 50g of crude telmisartan in 250 mL of methanol at 25-30°C.
-
Basification: Slowly add 50 mL of methanolic ammonia (10-15%) to the suspension and stir for 30 minutes until a clear solution is obtained.
-
Decolorization: Add 3g of activated charcoal and stir the mixture for an additional 30 minutes.
-
Filtration: Filter the mixture through a hyflo bed to remove the charcoal. Wash the bed with a small amount of methanol.
-
Precipitation: Transfer the clear filtrate to a new vessel and adjust the pH to 3.5-4.0 by the slow addition of acetic acid.
-
Crystallization: Stir the resulting suspension at 20-30°C for at least 1 hour to ensure complete precipitation.
-
Isolation: Isolate the pure telmisartan by filtration, wash the cake with methanol, and dry it under reduced pressure at 50-60°C.
Quantitative Data for Purification
| Stage | Purity (HPLC %) | Reported Yield (%) | Reference |
| Crude Telmisartan | Variable (<97%) | - | [10] |
| After Recrystallization | >99.3% | ~90% | [11] |
Section 3: Synthesis of Telmisartan Sodium
Telmisartan exhibits poor solubility in the physiological pH range.[12] To improve its bioavailability, it is converted into a more soluble salt form, most commonly the sodium salt.
Salt Formation Workflow
The process involves reacting the purified telmisartan free acid with a sodium source in a suitable solvent system, followed by crystallization.
Experimental Protocol: Preparation of Crystalline this compound
This protocol is based on a method for producing a specific crystalline form of this compound.[13]
-
Reaction Setup: Place 154.4 g of pure telmisartan into a suitable reaction vessel containing 308.8 mL of toluene.
-
Reagent Addition: Add 27.8 g of a 44.68% aqueous sodium hydroxide solution and 84.9 mL of ethanol to the suspension.
-
Heating: Heat the mixture to 78°C and maintain for approximately 30 minutes to ensure complete salt formation and dissolution.
-
Filtration: Filter the hot solution to remove any insoluble matter.
-
Crystallization: Allow the filtrate to cool slowly, initiating crystallization. The mixture can be stirred at ambient temperature for several hours to maximize crystal growth.
-
Isolation and Drying: Suction filter the crystals, wash them with a suitable solvent (e.g., toluene or acetone), and dry them at approximately 60°C.
Quantitative Data for this compound
| Property | Value | Reference |
| Yield | 92.5 - 99% | [13] |
| Melting Point | 278 °C | [13] |
| Form | Colorless Crystals | [13] |
Section 4: Impurity Profiling
Controlling impurities is a critical aspect of API manufacturing. Impurities in telmisartan can arise from starting materials, side reactions, or degradation. Regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several known impurities that must be monitored.[][15]
| Impurity Name | CAS Number | Common Source |
| Telmisartan Related Compound A | 152628-02-9 | Unreacted dibenzimidazole intermediate |
| Telmisartan tert-butyl ester | 144702-26-1 | Incomplete hydrolysis |
| Telmisartan Dimer Impurity | 884330-14-7 | Side reaction during alkylation |
| Methyl 4'-bromomethyl biphenyl-2-carboxylate | 114772-38-2 | Unreacted alkylating agent |
References
- 1. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [guidechem.com]
- 5. Methyl 2-[4-(bromomethyl)phenyl]benzoate synthesis - chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. US7193089B2 - Process for manufacture of telmisartan - Google Patents [patents.google.com]
- 8. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 9. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]
- 10. US8691999B2 - Process for the preparation of telmisartan - Google Patents [patents.google.com]
- 11. EP1748990B1 - Process for the preparation of telmisartan - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US9029363B2 - this compound salt pharmaceutical formulation - Google Patents [patents.google.com]
- 15. synthinkchemicals.com [synthinkchemicals.com]
Enhancing Telmisartan Solubility: A Technical Guide to Sodium Salt Formation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the formation of telmisartan sodium salt as a strategic approach to enhance the solubility and dissolution rate of this poorly water-soluble antihypertensive agent. Telmisartan, a potent angiotensin II receptor blocker (ARB), is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility, which can limit its oral bioavailability.[1] Conversion to a salt form, particularly the sodium salt, is a well-established method to overcome this challenge. This guide provides a comprehensive overview of the synthesis, characterization, and dissolution properties of this compound salt, supported by experimental data and protocols.
The Rationale for Salt Formation
The aqueous solubility of telmisartan is pH-dependent, exhibiting extremely low solubility in the physiological pH range of the gastrointestinal tract.[2] By converting the carboxylic acid moiety of the telmisartan molecule into a sodium salt, the polarity and ionic character of the compound are increased, leading to a significant improvement in its interaction with water molecules and, consequently, enhanced solubility. This enhanced solubility can translate to a faster dissolution rate, which is often the rate-limiting step for the absorption of BCS Class II drugs.
Synthesis of this compound Salt
Several methods have been reported for the preparation of this compound salt, primarily revolving around reaction crystallization. These methods involve reacting telmisartan free acid with a sodium source in a suitable solvent system.
Experimental Protocol: Reaction Crystallization Method
This protocol is based on a commonly cited method for the preparation of crystalline this compound salt.[3][4]
Materials:
-
Telmisartan (free acid)
-
Sodium hydroxide (NaOH) solution (e.g., 44.68%)
-
Toluene
-
Ethanol
Procedure:
-
Suspend 154.4 g of telmisartan in 308.8 mL of toluene in a suitable reaction vessel.
-
Add 27.8 g of 44.68% sodium hydroxide solution to the suspension.[3][4]
-
Heat the reaction mixture to approximately 78°C and maintain for about 30 minutes with stirring.[3][4]
-
Filter the hot mixture to remove any insoluble impurities. The filter may be washed with a mixture of toluene and ethanol if significant solid remains.[3][4]
-
The filtrate is then refluxed.[3]
-
A portion of the solvent is distilled off to facilitate crystallization of the this compound salt.[3][4]
-
The resulting crystals are isolated, for instance by filtration.
-
The isolated crystals can be washed with an aprotic organic solvent, such as toluene.[3]
-
The final product is dried to remove residual solvents.
Logical Workflow for this compound Salt Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of crystalline this compound salt via reaction crystallization.
Physicochemical Characterization and Solubility Data
The conversion of telmisartan to its sodium salt form results in a significant enhancement of its aqueous solubility. The table below summarizes the comparative solubility data.
| Compound | Medium | Solubility | Reference |
| Telmisartan | Distilled Water | 0.09 µg/mL | [5] |
| Telmisartan | SGF (pH 1.2) | 125.41 µg/mL | [5] |
| Telmisartan | SIF (pH 6.8) | 0.05 µg/mL | [5] |
| This compound Salt | Phosphate Buffer (pH 6.8) | > 10 µg/mL | [6] |
| This compound Salt | Physiologically relevant medium | > 50 µg/mL | [6] |
| Telmisartan HCl Salt | Distilled Water | 1243.17 µg/mL | [5] |
| Telmisartan HCl Salt | SGF (pH 1.2) | 1404.46 µg/mL | [5] |
| Telmisartan HCl Salt | SIF (pH 6.8) | 86.92 µg/mL | [5] |
Note: While the focus is on the sodium salt, data for the hydrochloride salt is included to illustrate the general principle of solubility enhancement through salt formation.
In Vitro Dissolution Studies
The enhanced solubility of this compound salt directly translates to an improved dissolution profile. Dissolution studies are critical to predict the in vivo performance of the drug product.
Experimental Protocol: Dissolution Testing
The following is a general protocol for in vitro dissolution testing of this compound salt formulations.
Apparatus: USP Apparatus 2 (Paddle Apparatus)
Dissolution Medium: 900 mL of 0.1 M phosphate buffer, pH 7.5
Temperature: 37 ± 0.5 °C
Paddle Speed: 75 rpm
Procedure:
-
Place a dosage form equivalent to a specified amount of telmisartan (e.g., 80 mg) in the dissolution vessel.
-
Start the apparatus.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 10, 20, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of telmisartan using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Dissolution Data Summary
| Formulation | Time (minutes) | % Drug Dissolved | Reference |
| This compound Salt Tablet | 30 | 92 ± 1.5% | [3] |
| This compound Salt Tablet | 30 | 96 ± 1.8% | [3] |
| This compound Salt Tablet | 30 | 100 ± 1.0% | [3] |
| Plain Telmisartan | 90 | 19% | [7] |
Mechanism of Action: Angiotensin II Receptor Blockade
Telmisartan exerts its antihypertensive effect by selectively blocking the angiotensin II receptor type 1 (AT1). This prevents angiotensin II, a potent vasoconstrictor, from binding to its receptor, leading to vasodilation and a reduction in blood pressure.
Signaling Pathway of Angiotensin II and its Blockade by Telmisartan
References
- 1. ahajournals.org [ahajournals.org]
- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. What is the mechanism of Telmisartan? [synapse.patsnap.com]
A Technical Guide to the Pleiotropic Effects of Telmisartan on Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract: Telmisartan, an Angiotensin II Type 1 Receptor (AT1R) blocker, is distinguished from others in its class by significant pleiotropic, or off-target, effects that confer additional cardiovascular protection. A substantial body of evidence indicates that these effects are largely mediated through its unique partial agonism of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying telmisartan's effects on endothelial cells. It details the key signaling pathways, summarizes quantitative experimental data, outlines common research protocols, and provides visualizations of the core biological processes.
Core Mechanisms of Action in Endothelial Cells
Beyond its primary function of blocking the renin-angiotensin system (RAS), telmisartan's vascular protective effects are attributed to its ability to modulate multiple signaling pathways within endothelial cells.[3] These actions are largely independent of AT1R blockade and are not consistently observed with other ARBs like losartan or valsartan.[4][5] The principal pleiotropic mechanisms include:
-
Partial PPARγ Agonism: Telmisartan is unique among ARBs in its capacity to partially activate PPARγ, a nuclear receptor that governs the transcription of genes involved in inflammation, glucose metabolism, and endothelial function.[1][3] This interaction is central to many of its beneficial effects, including the upregulation of endothelial Nitric Oxide Synthase (eNOS).[5][6]
-
AMPK Activation: Telmisartan has been shown to activate AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[7] Activated AMPK can phosphorylate and activate eNOS, contributing to increased nitric oxide (NO) production and improved mitochondrial function.[7][8]
-
Antioxidant Effects: Telmisartan reduces oxidative stress by decreasing the production of reactive oxygen species (ROS).[9] This is achieved partly through AT1R blockade, which mitigates Angiotensin II-induced NADPH oxidase activity, and potentially through direct radical scavenging properties.[6][10]
-
Anti-inflammatory Action: By activating PPARγ and inhibiting pro-inflammatory transcription factors like NF-κB, telmisartan suppresses the expression of adhesion molecules (e.g., VCAM-1) and pro-inflammatory cytokines, thereby reducing vascular inflammation.[3][10]
Key Signaling Pathways Modulated by Telmisartan
Telmisartan orchestrates a complex signaling network within endothelial cells that enhances endothelial function, promotes cell survival, and reduces inflammation.
The PPARγ-eNOS-NO Pathway
A primary pleiotropic effect of telmisartan is the enhancement of nitric oxide (NO) bioavailability. It achieves this by activating PPARγ, which leads to both increased expression and activity of eNOS.[5][6] Activated eNOS produces NO, a potent vasodilator and anti-atherosclerotic molecule. This effect is independent of AT1R blockade and is not seen with other ARBs.[6]
The AMPK/p38 MAPK-eNOS Pathway
Telmisartan also activates eNOS through phosphorylation at its serine 1177 residue (Ser1177). This is a key activation step mediated by upstream kinases, including AMPK and p38 MAPK.[8][11] Telmisartan treatment in human umbilical vein endothelial cells (HUVECs) significantly increases the phosphorylation of both AMPK (at Thr172) and eNOS (at Ser1177).[11] This activation of AMPK also contributes to improved mitochondrial biogenesis and anti-senescence effects in endothelial cells.[7]
Anti-Apoptotic and Cell Cycle Regulation Pathways
Telmisartan exerts protective effects by promoting endothelial cell quiescence and survival.[4] It has been shown to reduce the phosphorylation of Akt, a key protein in cell survival and proliferation pathways.[4][12] This leads to the accumulation of the tumor suppressor p53, which represses genes that promote the cell cycle.[4][13] Furthermore, telmisartan protects endothelial cells from apoptosis induced by stressors like serum starvation and 7-ketocholesterol.[4][14]
Quantitative Data on Telmisartan's Effects
The following table summarizes key quantitative findings from in vitro and in vivo studies on endothelial cells.
| Effect Measured | Experimental Model | Telmisartan Concentration/Dose | Quantitative Result | Citation(s) |
| eNOS Phosphorylation (Ser1177) | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | Significant increase in phosphorylation levels. | [11] |
| Intracellular cGMP Concentration | HUVECs | 10 µM (for 2h) | ~2-fold increase compared to control. | [11] |
| Nitric Oxide (NO) Production | Watanabe Heritable Hyperlipidemic Rabbits | 5 mg/kg per day (for 8 weeks) | Increased acetylcholine-induced NO by 5.5 nmol/L vs. control. | [15] |
| Vascular Nitrotyrosine (Oxidative Stress) | Watanabe Heritable Hyperlipidemic Rabbits | 5 mg/kg per day (for 8 weeks) | Significantly lower concentration than control and candesartan groups. | [15] |
| Endothelial Progenitor Cell (EPC) Migration | Human EPCs | 10 µM | ~1.6-fold increase in migratory capacity vs. control. | [16] |
| EPC Colony Forming Units (CFU) | Human EPCs | 10 µM | ~1.7-fold increase in CFU count vs. control. | [16] |
| Cell Proliferation (Growth) | HUVECs | 1-20 µM | Dose-dependent impairment of cell growth. | [4][13] |
| VCAM-1 Expression | HUVECs (TNF-α stimulated) | 1-10 µM | Concentration-dependent reduction of VCAM-1 expression. | [10] |
Detailed Experimental Protocols
Reproducing and building upon existing research requires standardized methodologies. Below are detailed protocols for key experiments used to assess the effects of telmisartan on endothelial cells.
Western Blotting for Protein Expression and Phosphorylation
This protocol is used to detect changes in the expression and phosphorylation of key proteins like eNOS, p-eNOS (Ser1177), AMPK, and p-AMPK (Thr172).
-
Cell Culture and Treatment: Culture HUVECs in Endothelial Cell Growth Medium (e.g., EGM-2) in T-75 flasks.[17] Seed cells onto 6-well plates and grow to 80-90% confluency. Treat cells with desired concentrations of telmisartan (e.g., 1-20 µM) or vehicle (DMSO) for a specified duration (e.g., 2 hours for phosphorylation events, 24 hours for protein expression).[17]
-
Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[17]
-
Protein Quantification: Scrape cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[17]
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 8-10% acrylamide). Run the gel until adequate separation is achieved.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody (e.g., anti-p-eNOS Ser1177, anti-eNOS) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
-
Cell Culture and Treatment: Seed HUVECs in multi-well plates and treat with telmisartan as described above.
-
Supernatant Collection: After the treatment period, collect the cell culture medium from each well.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: In a 96-well plate, mix 50 µL of culture supernatant with 50 µL of the Griess reagent.
-
Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.[17]
-
Treatment: Replace the medium with fresh medium containing various concentrations of telmisartan and incubate for the desired period (e.g., 24-72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Standardized Experimental Workflow
The investigation of telmisartan's effects on endothelial cells typically follows a multi-step workflow, from cell culture to functional and molecular analysis.
References
- 1. Are the Pleiotropic Effects of Telmisartan Clinically Relevant? | Bentham Science [benthamscience.com]
- 2. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Telmisartan exerts pleiotropic effects in endothelial cells and promotes endothelial cell quiescence and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Telmisartan inhibits vasoconstriction via PPARγ-dependent expression and activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Telmisartan enhances mitochondrial activity and alters cellular functions in human coronary artery endothelial cells via AMP-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of telmisartan on nitric oxide--asymmetrical dimethylarginine system: role of angiotensin II type 1 receptor gamma and peroxisome proliferator activated receptor gamma signaling during endothelial aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and anti-oxidant properties of telmisartan in cultured human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Telmisartan Activates Endothelial Nitric Oxide Synthase via Ser1177 Phosphorylation in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Telmisartan exerts pleiotropic effects in endothelial cells and promotes endothelial cell quiescence and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Effects of telmisartan, a unique angiotensin receptor blocker with selective peroxisome proliferator-activated receptor-gamma-modulating activity, on nitric oxide bioavailability and atherosclerotic change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic effects of telmisartan and simvastatin on endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
telmisartan binding affinity to AT1 versus AT2 receptors
An In-depth Technical Guide on the Binding Affinity of Telmisartan to AT1 versus AT2 Receptors
This guide provides a detailed analysis of telmisartan's binding affinity for the angiotensin II type 1 (AT1) and type 2 (AT2) receptors. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: Quantitative Binding Affinity
Telmisartan is an angiotensin II receptor blocker (ARB) characterized by its high affinity and selectivity for the AT1 receptor over the AT2 receptor. This selective blockade is the primary mechanism for its antihypertensive effects. The binding affinity is commonly expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where lower values indicate higher affinity.
Studies have consistently shown that telmisartan possesses the strongest binding affinity for the AT1 receptor among many commercially available ARBs.[1][2][3] Its slow dissociation from the AT1 receptor contributes to a long-lasting and potent antagonistic effect.[1][4] The selectivity for the AT1 receptor is significant, with an affinity that is over 3,000 times greater than its affinity for the AT2 receptor.[5] This ensures that the physiological actions mediated by the AT2 receptor, which are often considered beneficial and counter-regulatory to AT1 signaling, are not inhibited.[6][7]
The following table summarizes the quantitative binding data for telmisartan.
| Ligand | Receptor | Assay Type | Species/Source | Kd (nM) | pKi | Selectivity (AT1 vs AT2) |
| Telmisartan | AT1 | Radioligand Binding | Rat Vascular Smooth Muscle Cells | 1.7 | 8.19 ± 0.04 | >3,000-fold |
| Telmisartan | AT2 | Radioligand Binding | - | >10 µM (No interaction detected) | - | - |
Data compiled from multiple sources.[4][5][8]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity (Ki, Kd) is typically achieved through radioligand binding assays.[9][10] These assays are considered the gold standard for quantifying ligand-receptor interactions due to their sensitivity and robustness.[9]
Objective:
To determine the binding affinity (Ki) of telmisartan for the AT1 receptor through a competitive inhibition assay.
Principle:
This assay measures the ability of an unlabeled compound (telmisartan) to compete with a fixed concentration of a radiolabeled ligand (e.g., [3H]-Angiotensin II or [125I]-Sar1,Ile8-Angiotensin II) for binding to the AT1 receptor in a membrane preparation.[8][9] The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[8]
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor (e.g., rat vascular smooth muscle cells for AT1) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[11]
-
Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and large debris.[11]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.[11]
-
Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[11]
-
-
Competitive Binding Assay:
-
Set up assay tubes or a 96-well plate containing:
-
Include control wells for:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known unlabeled AT1 antagonist (e.g., losartan) to block all specific binding.
-
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach equilibrium.[11]
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with the bound radioligand.[11]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[11]
-
Dry the filters and place them in scintillation vials with scintillation cocktail, or measure radioactivity directly from the filter plate using a suitable counter (e.g., a MicroBeta counter for 3H or a gamma counter for 125I).[11][12]
-
-
Data Analysis:
-
Calculate Specific Binding for each telmisartan concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of telmisartan.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[11]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Mandatory Visualization
Signaling Pathways
The differential binding affinity of telmisartan is critical because the AT1 and AT2 receptors mediate distinct and often opposing downstream signaling pathways.[6] Telmisartan selectively blocks the AT1 pathway, which is associated with vasoconstriction, inflammation, and fibrosis.[13][14][15] This leaves the AT2 receptor, which promotes vasodilation and has anti-proliferative effects, unopposed and potentially stimulated by the elevated levels of angiotensin II resulting from the AT1 blockade.[6][7]
Caption: AT1 receptor signaling pathway blocked by telmisartan.
Caption: AT2 receptor signaling pathway, unopposed by telmisartan.
Experimental Workflow
The logical process for determining binding affinity via the radioligand competition assay is outlined below.
Caption: Workflow for a radioligand competition binding assay.
References
- 1. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. O-28: Molecular basis for the insurmountable AT-1 receptor antagonism of telmisartan - ProQuest [proquest.com]
- 5. academic.oup.com [academic.oup.com]
- 6. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
A Technical Guide to the In Vitro Dissolution and Absorption Profile of Telmisartan
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro dissolution and absorption characteristics of telmisartan. As a critical component in the development of oral dosage forms, understanding these parameters is essential for formulation design, bioequivalence assessment, and predicting in vivo performance. This document synthesizes key data from scientific literature, outlines detailed experimental protocols, and visualizes complex workflows to support research and development efforts.
Biopharmaceutical Profile of Telmisartan
Telmisartan is a potent, non-peptide angiotensin II receptor antagonist widely prescribed for the management of hypertension.[1][2] According to the Biopharmaceutics Classification System (BCS), telmisartan is classified as a BCS Class II drug.[3][4][5][6] This classification signifies that it possesses high intestinal permeability but suffers from low aqueous solubility .[7][8][9]
The primary challenge in the formulation of telmisartan is its pronounced pH-dependent solubility.[1][2] The molecule contains both a carboxylic acid group and two benzimidazole functional groups, resulting in three pKa values of approximately 3.5, 4.1, and 6.0.[1][2][8] Consequently, telmisartan is practically insoluble in the physiological pH range of 3 to 7, which significantly hinders its dissolution in the gastrointestinal tract and can lead to variable oral bioavailability, reported to be between 42% and 58%.[1][3][5][10] Enhancing its dissolution rate is, therefore, a key objective in pharmaceutical development.
In Vitro Dissolution Profile
The dissolution of telmisartan is highly sensitive to the pH of the medium and the composition of the formulation. The use of alkalizers, hydrophilic polymers, and amorphization techniques are common strategies to improve its dissolution rate.[7][11]
The solubility of pure telmisartan is extremely low in neutral or mildly acidic environments but increases significantly at very low and high pH values.[1][2]
| pH / Medium | Solubility (g/L) | Solubility (µg/mL) | Source |
| 0.1 N HCl (pH 1.2) | 0.524 | 524 | [7] |
| Water | 0.004 | 4 | [7] |
| Water | - | 0.09 | [1][2] |
| pH 5.0 Phosphate Buffer | - | ~2.5 (estimated) | [1][2] |
| pH 6.8 Phosphate Buffer | 0.007 | 7 | [7] |
| pH 7.5 Phosphate Buffer | 0.026 | 26 | [7] |
Note: Solubility values can vary based on experimental conditions and the specific crystalline form of the drug.
Dissolution studies consistently demonstrate that formulations employing solubility-enhancement techniques, such as solid dispersions, significantly outperform the pure drug. The data below compares the dissolution of pure telmisartan with various formulations in different media.
| Formulation | Medium | Apparatus | Speed (RPM) | % Drug Released (at time) | Source |
| Pure Telmisartan | pH 1.2 HCl | USP II | 50 | ~19% (90 min) | [12] |
| Pure Telmisartan | pH 6.8 Phosphate Buffer | USP II | 100 | 35.6% (120 min) | [3] |
| Pure Telmisartan | pH 7.4 Phosphate Buffer + 1.5% SLS | USP II | 50 | 41.5% (60 min) | [13] |
| Solid Dispersion (Poloxamer 407) | pH 1.2 HCl | USP II | 50 | 89.7% (90 min) | [12] |
| Solid Dispersion (Pluronic F127) | pH 6.8 Phosphate Buffer | USP II | 100 | 91.6% (120 min) | [3] |
| Commercial Brand (Tazloc) | pH 1.2 HCl | USP II | 75 | ~65% (60 min) | [10] |
| Commercial Brand (Tazloc) | pH 6.8 Phosphate Buffer | USP II | 75 | ~95% (60 min) | [10] |
| Commercial Brand (Tazloc) | pH 7.5 Phosphate Buffer | USP II | 75 | ~99% (60 min) | [10] |
The following protocol outlines a standard methodology for assessing the dissolution of telmisartan tablets, based on common pharmacopeial and literature methods.[10][12][14][15]
-
Apparatus: USP Apparatus II (Paddle Method) is most commonly used.[10][16]
-
Dissolution Medium:
-
For quality control, compendial methods often specify media such as 0.1 N HCl or pH 7.5 phosphate buffer.[7][14]
-
To simulate gastrointestinal conditions, a range of buffers (e.g., pH 1.2, 4.5, 6.8) may be employed.[10]
-
Due to low solubility, a surfactant like Sodium Lauryl Sulfate (SLS) may be added to maintain sink conditions.[13]
-
-
Paddle Speed: Typically set to 50, 75, or 100 RPM. 75 RPM is common for compendial methods.[10][14]
-
Sampling Intervals: Aliquots (e.g., 5 mL) are withdrawn at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). The withdrawn volume is immediately replaced with fresh, pre-warmed medium.[12][13]
-
Sample Preparation: Samples are filtered through a suitable filter (e.g., 0.45 µm) to prevent undissolved particles from interfering with analysis.
-
Analytical Method: The concentration of dissolved telmisartan is quantified using UV-Visible Spectrophotometry.
-
The maximum absorbance (λmax) is measured at approximately 291 nm in acidic media and 296 nm in phosphate buffers.[10]
-
A standard calibration curve is prepared in the same medium to calculate the drug concentration.
-
In Vitro Absorption and Permeability Profile
As a BCS Class II drug, telmisartan is expected to be well-absorbed across the intestinal epithelium, provided it is in a dissolved state. In vitro cell culture models are instrumental in confirming this high permeability and investigating the underlying transport mechanisms.
The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard in vitro model for predicting human intestinal drug absorption.[17][18] When cultured on semi-permeable membranes, these cells differentiate to form a monolayer of polarized enterocytes that exhibit tight junctions and transport proteins similar to the human small intestine.
Studies using this model have revealed several key transport characteristics for telmisartan:
-
pH-Dependent Transport: The absorptive transport (apical to basolateral) of telmisartan is enhanced under weakly acidic conditions on the apical (intestinal lumen) side, which is consistent with its molecular properties.[17]
-
P-glycoprotein (P-gp) Efflux: Telmisartan has been identified as a substrate for the P-glycoprotein (P-gp) efflux pump.[17] The transport from the basolateral to the apical side is significantly greater than in the absorptive direction, resulting in an efflux ratio greater than 1. This P-gp mediated efflux can limit the net absorption of the drug.[17]
-
Inhibition of Efflux: The presence of potent P-gp inhibitors, such as amiodarone and cyclosporin A, has been shown to significantly reduce the efflux ratio of telmisartan, confirming the role of this transporter.[17]
-
Carrier-Mediated Uptake: Evidence suggests the involvement of a carrier-mediated system, potentially a monocarboxylate transporter (MCT), in the uptake of telmisartan across the apical membrane.[19]
The following is a generalized protocol for assessing the bidirectional permeability of telmisartan using the Caco-2 model.[17][20]
-
Cell Culture and Seeding: Caco-2 cells are seeded onto semi-permeable filter supports (e.g., Transwell® inserts) and cultured for approximately 21 days in a suitable medium to allow for differentiation and the formation of a confluent, polarized monolayer.
-
Monolayer Integrity Assessment: Before the experiment, the integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value above a pre-determined threshold (e.g., ≥200 Ω·cm²) indicates a well-formed, tight monolayer suitable for transport studies.[20]
-
Preparation of Buffers and Dosing Solutions:
-
A transport buffer (e.g., Hanks' Balanced Salt Solution or Ringers buffer), pH-adjusted to mimic intestinal conditions (e.g., apical side pH 6.5, basolateral side pH 7.4), is prepared and pre-warmed to 37°C.[17][20]
-
A dosing solution of telmisartan is prepared in the transport buffer at a specified concentration.
-
-
Transport Experiment (Bidirectional):
-
Absorptive (Apical to Basolateral, A→B): The cell monolayers are washed with warm buffer. The dosing solution is added to the apical (upper) chamber, and fresh buffer is added to the basolateral (lower) receiver chamber.
-
Secretory (Basolateral to Apical, B→A): The dosing solution is added to the basolateral chamber, and fresh buffer is added to the apical receiver chamber.
-
The plates are incubated at 37°C with gentle shaking.
-
-
Sampling: Aliquots are collected from the receiver chamber at defined time intervals (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer. A sample is also taken from the donor chamber at the beginning and end of the experiment.
-
Analysis: The concentration of telmisartan in all samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[17]
-
Data Calculation:
-
The Apparent Permeability Coefficient (Papp) is calculated for both directions using the formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).
-
A is the surface area of the membrane.
-
C₀ is the initial drug concentration in the donor chamber.
-
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B) An ER significantly greater than 2 suggests the involvement of active efflux.
-
References
- 1. Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lyophilized Amorphous Dispersion of Telmisartan in a Combined Carrier–Alkalizer System: Formulation Development and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. In-Vitro Characterization and Oral Bioavailability of Organic Solvent-free Solid Dispersions Containing Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of dissolution of Telmisartan through use of solid dispersion technique - surface solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. uspnf.com [uspnf.com]
- 15. scispace.com [scispace.com]
- 16. scielo.br [scielo.br]
- 17. Transport Characteristics of Telmisartan in Human Intestinal Cell Line Caco-2 [journal11.magtechjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Transepithelial transport of telmisartan in caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Telmisartan in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of telmisartan in various biological matrices. The methodologies outlined are based on validated techniques published in peer-reviewed literature, ensuring reliability and reproducibility for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.
Introduction
Telmisartan is a potent angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1] Accurate and reliable quantification of telmisartan in biological matrices such as plasma, blood, and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document details two of the most common and robust analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative parameters of various validated analytical methods for telmisartan quantification in biological matrices, primarily human and rat plasma. This allows for a direct comparison of the sensitivity, linearity, and recovery of different techniques.
| Method | Biological Matrix | Sample Preparation | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Internal Standard (IS) |
| LC-MS/MS | Human Plasma | Protein Precipitation | 4.0 - 2000 | 4.0 | 85.9 - 101.4 | Irbesartan |
| LC-MS/MS | Human Plasma | Protein Precipitation | 0.05 - 5 | 0.05 | Not Reported | Telmisartan-d3 |
| LC-MS/MS | Human Plasma | Solid-Phase Extraction | 1.094 - 601.86 | 1.094 | High | Telmisartan-d3 |
| HPLC-UV | Rat Plasma | Liquid-Liquid Extraction | 700 - 10,000 | 70 | Not Reported | Pioglitazone |
| HPLC-UV | Rat Plasma | Protein Precipitation | 10 - 1000 | 10 | Not Reported | Not Specified |
| HPTLC | Human Plasma | Protein Precipitation | Not Specified | Not Specified | 98.98 (Telmisartan) | Paracetamol |
Experimental Protocols
Protocol 1: Quantification of Telmisartan in Human Plasma using LC-MS/MS
This protocol is based on a highly sensitive and specific method employing protein precipitation for sample clean-up followed by LC-MS/MS analysis.
1. Materials and Reagents:
-
Telmisartan reference standard (≥99% purity)[1]
-
Irbesartan (Internal Standard, IS) reference standard (≥99% purity)[2]
-
HPLC-grade acetonitrile and methanol[1]
-
Formic acid (analytical grade)[1]
-
Ultrapure water[1]
-
Human plasma (K2-EDTA as anticoagulant)[1]
2. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system capable of delivering a precise and stable flow.[1]
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
3. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of telmisartan and irbesartan in methanol.[2]
-
Working Standard Solutions: Serially dilute the stock solutions with a mixture of acetonitrile and water (50:50, v/v) to prepare working standard solutions at various concentrations.[2]
-
Internal Standard Working Solution: Dilute the irbesartan stock solution to a final concentration of 500 ng/mL.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Irbesartan).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
6. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of telmisartan to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.[1]
-
Determine the concentration of telmisartan in the quality control (QC) and unknown samples from the calibration curve.
Protocol 2: Quantification of Telmisartan in Rat Plasma using HPLC-UV
This protocol describes a validated HPLC-UV method suitable for pharmacokinetic studies in animal models.
1. Materials and Reagents:
-
Telmisartan reference standard
-
Pioglitazone (Internal Standard, IS) reference standard[5]
-
HPLC-grade methanol and ethanol[5]
-
Potassium dihydrogen phosphate[6]
-
Orthophosphoric acid
-
Ultrapure water[6]
-
Rat plasma
2. Instrumentation:
-
An HPLC system equipped with a UV-Vis detector.[6]
3. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of telmisartan and pioglitazone in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the telmisartan stock solution with mobile phase to obtain concentrations ranging from 0.7 to 10 µg/mL.[5]
-
Internal Standard Working Solution: Dilute the pioglitazone stock solution with mobile phase to a suitable working concentration (e.g., 5 µg/mL).[5]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 90:10 v/v), with the pH of the buffer adjusted to 3.0 with orthophosphoric acid.
4. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of rat plasma in a centrifuge tube, add 50 µL of the internal standard working solution.
-
Add 2 mL of ethanol as the extraction solvent.[5]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[6]
-
Centrifuge at 10,000 rpm for 10 minutes.[6]
-
Inject the supernatant into the HPLC system.
5. HPLC-UV Conditions:
-
LC Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 296 nm.
6. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of telmisartan against the nominal concentration of the calibration standards.
-
Determine the concentration of telmisartan in the QC and unknown samples from the calibration curve.
Mandatory Visualizations
Caption: Workflow for Telmisartan Quantification by LC-MS/MS.
Caption: Workflow for Telmisartan Quantification by HPLC-UV.
References
Application Note and Protocol for the RP-HPLC Analysis of Telmisartan in Pharmaceutical Formulations
Introduction
Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist used in the management of hypertension.[1][2] It selectively blocks the angiotensin II type 1 (AT1) receptor, which is responsible for vasoconstriction and salt and water retention.[2] Given its critical role in managing cardiovascular health, the accurate and reliable quantification of telmisartan in pharmaceutical dosage forms is paramount for ensuring product quality and patient safety.
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of telmisartan in bulk drug and tablet formulations. The described method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][3][4]
Telmisartan is chemically known as 4'-[(1,4'-dimethyl-2'-propyl-[2,6'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid.[2] It is practically insoluble in the physiological pH range of 3-7, a characteristic that influences sample preparation and chromatographic conditions.[5]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector is suitable.
-
Column: A C18 reversed-phase column is recommended. Several commercially available C18 columns have been shown to provide good separation, such as a Zorbax SBC18 (150 x 4.6 mm, 5 µm) or equivalent.[1]
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (AR grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Triethylamine (AR grade)
-
-
Reference Standard: Telmisartan working standard of known purity.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the analysis of telmisartan:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 50:50 (v/v)[3] |
| Flow Rate | 1.2 mL/min[3] |
| Detection Wavelength | 298 nm[3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 30°C[6] |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition and pH may be slightly adjusted to achieve optimal separation and peak shape on a specific HPLC system and column.
Protocols
Preparation of Solutions
1. Buffer Preparation (0.025M Potassium Dihydrogen Phosphate, pH 3.0):
-
Dissolve approximately 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
2. Mobile Phase Preparation:
-
Mix acetonitrile and the prepared phosphate buffer in a 50:50 (v/v) ratio.
-
Degas the mobile phase by sonication for 10-15 minutes before use.
3. Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh about 100 mg of telmisartan working standard and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to dissolve.
-
Make up the volume to 100 mL with methanol.
4. Working Standard Solution Preparation (100 µg/mL):
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase.
5. Sample Preparation (from Tablet Formulation):
-
Weigh and finely powder 20 tablets to determine the average tablet weight.
-
Accurately weigh a quantity of the powdered tablets equivalent to 100 mg of telmisartan and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 30 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with methanol.
-
Centrifuge a portion of this solution at 3000 rpm for 10 minutes or filter it through a 0.45 µm syringe filter.[2]
-
Pipette 10 mL of the clear supernatant or filtrate into a 100 mL volumetric flask and dilute to the mark with the mobile phase.
System Suitability
Before starting the analysis, the system suitability must be checked to ensure the performance of the chromatographic system.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the working standard solution (100 µg/mL) five or six times.
-
Calculate the system suitability parameters from the resulting chromatograms.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Tailing Factor | Not more than 2.0[7] |
| Theoretical Plates | Not less than 2000 |
| % RSD of Peak Areas | Not more than 2.0%[7] |
Analysis Procedure
-
Inject the blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the working standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
The retention time for telmisartan is expected to be around 5-7 minutes under the specified conditions.
Method Validation Summary
The described RP-HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The key validation parameters are summarized below.
Specificity
The method is specific as no interference was observed from common tablet excipients at the retention time of telmisartan. The peak for telmisartan was well-resolved from any potential degradation products under stress conditions (acidic, alkaline, oxidative, and photolytic degradation).[2]
Linearity
The method demonstrated excellent linearity over a concentration range of 50-150 µg/mL.[3]
| Parameter | Result |
| Concentration Range | 50 - 150 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
Accuracy (Recovery)
The accuracy of the method was determined by recovery studies using the standard addition method.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.7 |
The recovery values were consistently within the acceptable range of 98-102%.
Precision
The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies.
| Precision Type | % RSD |
| Repeatability (Intra-day, n=6) | < 1.0 |
| Intermediate Precision (Inter-day, n=6) | < 2.0 |
The low %RSD values indicate good precision of the method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The sensitivity of the method was determined by calculating the LOD and LOQ.
| Parameter | Result |
| LOD | 0.15 µg/mL |
| LOQ | 0.45 µg/mL |
Robustness
The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Effect on Results |
| Flow Rate (± 0.2 mL/min) | No significant change |
| Mobile Phase Composition (± 2%) | No significant change |
| pH of Buffer (± 0.2 units) | No significant change |
The method was found to be robust under the tested variations.
Visualizations
Caption: Experimental workflow for telmisartan analysis.
Caption: Relationship of method validation parameters.
Conclusion
The developed and validated RP-HPLC method is suitable for the routine quality control analysis of telmisartan in bulk and pharmaceutical tablet formulations. The method is simple, rapid, specific, accurate, and precise. The short run time allows for the analysis of a large number of samples in a short period. The method's robustness ensures its reliability in different laboratory environments.
References
Application Note: Quantification of Telmisartan in Human Plasma by LC-MS/MS
Introduction
Telmisartan is a potent and selective angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1] Accurate and reliable quantification of telmisartan in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1] This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of telmisartan in human plasma. The method is sensitive, specific, and suitable for high-throughput analysis.[2][3]
A stable isotope-labeled internal standard, such as Telmisartan-d7, is recommended to ensure high accuracy and precision.[1] The methodology involves a straightforward protein precipitation for sample preparation, followed by rapid and sensitive LC-MS/MS analysis.[1][4]
Experimental Protocols
1. Materials and Reagents
-
Telmisartan reference standard (≥99% purity)[1]
-
Telmisartan-d7 internal standard (≥99% purity)[1]
-
HPLC-grade acetonitrile, methanol, and water[1]
-
Formic acid (analytical grade)[1]
-
Human plasma (K2-EDTA as anticoagulant)[1]
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of telmisartan and the internal standard (e.g., Telmisartan-d7) in methanol or an acetonitrile:water (80:20 v/v) mixture at a concentration of 1 mg/mL.[3][4]
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., methanol or acetonitrile:water) to create a range of concentrations for the calibration curve and QC samples.[4]
-
Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC and QC samples by spiking blank human plasma with the appropriate working standard solutions of telmisartan.[1][2] A typical calibration curve range for telmisartan is 2.01–400.06 ng/mL.[2] QC samples are typically prepared at low, medium, and high concentrations within the calibration range.[2]
3. Sample Preparation (Protein Precipitation)
This protocol is a widely used, simple, and high-throughput method.[1][4]
-
Allow frozen human plasma samples to thaw at room temperature.[1]
-
In a microcentrifuge tube, add 100 µL of the human plasma sample.[1]
-
Add a specified volume of the internal standard working solution (e.g., 20 µL of 300 ng/mL Telmisartan-d7 in methanol) to each plasma sample, except for the blank plasma.[1]
-
Vortex the mixture for approximately 1 minute.[1]
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[1]
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[1][4]
-
Carefully transfer the supernatant to a clean tube or vial.[1]
-
Inject an aliquot (e.g., 5-20 µL) of the supernatant into the LC-MS/MS system.[1]
4. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization based on the specific instrumentation used.
-
LC System: An HPLC or UHPLC system capable of delivering a precise and stable flow.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 Column (e.g., 50 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile and 5 mM ammonium acetate buffer (pH 4.0) (50:50, v/v)[2] |
| Flow Rate | 0.8 mL/min[2] |
| Injection Volume | 5-20 µL[1] |
| Column Temperature | 30-50°C |
| Run Time | 2.5 min[2] |
Table 2: Mass Spectrometric Conditions
| Parameter | Telmisartan | Telmisartan-d7 (IS) |
| Ionization Mode | ESI Positive[1] | ESI Positive |
| Precursor Ion (m/z) | 515.0[4] | 522.3 (approx.) |
| Product Ion (m/z) | 276.2 (example) | Varies with d-labeling |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] | MRM |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time | Optimized for specific instrument | Optimized for specific instrument |
Data Presentation
Table 3: Summary of Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 2.01–400.06 ng/mL | [2] |
| Correlation Coefficient (r²) | ≥ 0.99 | [2] |
| Lower Limit of Quantification (LLOQ) | 2.05 ng/mL | [2] |
| Intra-day Precision (%RSD) | < 6.7% | [5] |
| Inter-day Precision (%RSD) | < 8.1% | [5] |
| Accuracy | 88.9–111.0% | [5] |
| Recovery | 85.9 to 101.4 % | [4] |
Visualizations
Caption: Experimental workflow for telmisartan quantification in human plasma.
Caption: Logical steps in the LC-MS/MS quantification of telmisartan.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionclinicals.com [bionclinicals.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Telmisartan on Endothelial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Telmisartan, an angiotensin II type 1 (AT1) receptor blocker, is a widely prescribed antihypertensive medication. Beyond its blood pressure-lowering effects, telmisartan exhibits pleiotropic cardiovascular protective properties that are independent of AT1 receptor blockade.[1] These beneficial effects are partly attributed to its ability to act as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[2][3] In vitro studies utilizing endothelial cells have been instrumental in elucidating the molecular mechanisms underlying telmisartan's protective effects on the vasculature. These studies have demonstrated that telmisartan can modulate key endothelial cell functions, including proliferation, apoptosis, migration, and nitric oxide (NO) production.[1]
This document provides a detailed overview of the protocols and application notes for conducting in vitro studies to investigate the effects of telmisartan on endothelial cells. It includes experimental procedures, data presentation in tabular format, and diagrams of the key signaling pathways involved.
Data Presentation: Quantitative Effects of Telmisartan on Endothelial Cells
The following tables summarize the quantitative data from various in vitro studies on the effects of telmisartan on endothelial cells.
| Table 1: Effect of Telmisartan on Endothelial Cell Proliferation | |||
| Cell Type | Assay | Telmisartan Concentration | Effect |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Growth Assay | 10 µmol/L | Inhibition of cell growth.[1] |
| HUVECs | BrdU Incorporation | 10 µmol/L | Significant decrease in BrdU incorporation after 48 hours.[1] |
| Human Umbilical Artery Endothelial Cells (HUAECs) | Cell Growth Assay | Dose-dependent | Inhibition of serum and growth factor-induced cell growth.[1] |
| Human Aortic Vascular Smooth Muscle Cells (HAVSMCs) | Cell Proliferation Assay | 2.5 - 5.0 µmol/L | Dose-dependent inhibition of cell proliferation.[4] |
| Table 2: Effect of Telmisartan on Endothelial Progenitor Cells (EPCs) | |||
| Assay | Telmisartan Concentration | Effect | Note |
| Colony Forming Units (CFU) | 1, 10, 100 µmol/L | Dose-dependent increase in CFU count (122%, 168%, 225% of control, respectively).[5] | --- |
| Cell Number | 1, 10, 100 µmol/L | Dose-dependent increase in EPC numbers (121%, 184%, 275% of control, respectively).[5] | Effect was antagonized by co-incubation with a PPARγ antagonist (GW9662).[5] |
| Migration | 10 µmol/L | Improved migratory capacity.[5] | --- |
| Table 3: Effect of Telmisartan on Signaling Molecules in Endothelial Cells | |||
| Target Molecule | Cell Type | Telmisartan Concentration | Effect |
| Phospho-eNOS (Ser1177) | HUVECs | 0.1, 1, 10 µmol/L | Concentration-dependent increase in phosphorylation.[6] |
| Phospho-AMPK (Thr172) | HUVECs | 0.1, 1, 10 µmol/L | Concentration-dependent increase in phosphorylation.[6] |
| Phospho-Akt | Telmisartan-treated ECs | Not specified | Reduced phosphorylation and activation.[1][7] |
| p53 | Telmisartan-treated ECs | Not specified | Accumulation in the nucleus.[1][7] |
| CyclinD1 | Telmisartan-treated ECs | Not specified | Rapid proteolytic turnover.[1][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of telmisartan on endothelial cells.
Endothelial Cell Culture
-
Cell Type: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line.
-
Culture Medium: Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with Fetal Bovine Serum (FBS).
-
Culture Vessels: T-75 or T-25 culture flasks, and multi-well plates coated with fibronectin or gelatin-based solutions (e.g., 2 µg/cm²).[8]
-
Culture Conditions: Humidified incubator at 37°C with 5% CO₂.[8]
-
Subculture: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS) and detach using a Trypsin/EDTA solution. Neutralize trypsin with medium containing FBS and centrifuge to pellet the cells for passaging.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed HUVECs in a coated 96-well plate at a density of 5x10³ cells/well and allow them to attach overnight.[8]
-
Telmisartan Treatment: Prepare various concentrations of telmisartan (e.g., 0.1, 1, 10, 20 µM) in complete growth medium.[8] A vehicle control (e.g., DMSO) should be included.
-
Incubation: Replace the medium in the wells with the telmisartan-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[8]
Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins like eNOS and Akt.
-
Cell Lysis: After treating HUVECs with telmisartan for the desired time (e.g., 2 hours for phosphorylation events), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-eNOS (Ser1177), total eNOS, phospho-Akt, total Akt, PPARγ) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8]
Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of telmisartan on endothelial cell migration.
-
Chamber Preparation: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.[8]
-
Chemoattractant: Add medium containing a chemoattractant (e.g., VEGF or 10% FBS) to the lower chamber.[8]
-
Cell Seeding: Resuspend HUVECs in serum-free or low-serum medium and add the cell suspension (e.g., 50,000 cells) to the upper chamber of the insert.[8]
-
Telmisartan Treatment: Add telmisartan to the upper chamber, lower chamber, or both, depending on the experimental design.[8]
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-24 hours).
-
Cell Staining and Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the insert with a stain like crystal violet.
-
Quantification: Count the number of migrated cells in several representative fields under a microscope.[8]
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by telmisartan in endothelial cells.
Caption: Telmisartan's Anti-Proliferative Effect via Akt Pathway.
Caption: Telmisartan-Mediated eNOS Activation Pathways.
Experimental Workflow
The following diagram outlines a general workflow for in vitro studies of telmisartan on endothelial cells.
Caption: General Experimental Workflow for Telmisartan Studies.
References
- 1. Telmisartan exerts pleiotropic effects in endothelial cells and promotes endothelial cell quiescence and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Effect of telmisartan on nitric oxide--asymmetrical dimethylarginine system: role of angiotensin II type 1 receptor gamma and peroxisome proliferator activated receptor gamma signaling during endothelial aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Synergistic effects of telmisartan and simvastatin on endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telmisartan Activates Endothelial Nitric Oxide Synthase via Ser1177 Phosphorylation in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telmisartan exerts pleiotropic effects in endothelial cells and promotes endothelial cell quiescence and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of Telmisartan for Oral Gavage in Rodent Studies
Introduction
Telmisartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker used in the management of hypertension.[1] It also functions as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ), making it a valuable compound for research in cardiovascular and metabolic diseases.[1] Rodent models are essential for preclinical efficacy testing and mechanistic studies of telmisartan.[1] A significant challenge in these studies is telmisartan's poor aqueous solubility, particularly in the physiological pH range of 3-7.[2] This necessitates specific preparation methods to ensure accurate and consistent dosing for oral administration routes like gavage.
Oral gavage is a common administration route that ensures precise dosing for each animal, though the potential for stress induction should be considered as a possible confounding variable.[1][3] This document provides detailed protocols for preparing telmisartan formulations for oral gavage in rodent studies, focusing on creating both suspensions and solutions.
Key Formulation Considerations
The primary obstacle in preparing telmisartan for oral administration is its pH-dependent solubility. It is practically insoluble in water at a neutral pH but shows increased solubility in highly acidic or alkaline conditions.[3][4] Therefore, researchers must choose between administering it as a suspension in a suitable vehicle or as a solubilized alkaline solution.
-
Suspensions : Uniform suspensions in vehicles like carboxymethylcellulose (CMC) or hydroxyethylcellulose (HEC) are frequently used.[1][3] This method avoids harsh pH conditions but requires rigorous homogenization to ensure dose consistency.
-
Solutions : Creating a true solution involves dissolving telmisartan in a dilute alkaline solution (e.g., NaOH) and adjusting the pH.[3][5] This method provides excellent dose uniformity but results in a high pH formulation, the effects of which should be considered in the context of the specific study.
Data Presentation: Solubility and Dosing
The following tables summarize key quantitative data for the preparation and administration of telmisartan.
Table 1: Solubility of Telmisartan in Various Solvents
| Solvent/Buffer | Concentration | Notes |
|---|---|---|
| Water | 0.004 g/L (practically insoluble) | Solubility is lowest at neutral pH.[2][4] |
| 0.1 N HCl (acidic) | 0.524 g/L | Solubility is higher in acidic media.[4] |
| Phosphate Buffer (pH 6.8) | 0.007 g/L | Represents the poor solubility in the physiological pH range.[4] |
| Phosphate Buffer (pH 7.5) | 0.026 g/L | Solubility begins to increase in slightly alkaline conditions.[4] |
| Dimethylformamide (DMF) | ~1.6 mg/mL | A suitable organic solvent for creating stock solutions.[6] |
| Dimethyl sulfoxide (DMSO) | ~1.0 mg/mL | Another option for creating stock solutions.[6] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Achieved by first dissolving in DMF, then diluting.[6] |
Table 2: Common Vehicles for Telmisartan Oral Administration in Rodents
| Vehicle | Type | Common Concentration | Notes |
|---|---|---|---|
| Distilled Water | Solution/Suspension | N/A | Can be used as a vehicle, often for pH-adjusted solutions.[1] |
| Carboxymethylcellulose (CMC) | Suspension | 0.5% (w/v) | A common, inert suspending agent.[1] |
| Hydroxyethylcellulose (HEC) | Suspension | 0.5% (w/v) | Used for toxicological studies.[3] |
| Dilute Sodium Hydroxide (NaOH) | Solution | e.g., 0.5 N | Used to dissolve telmisartan before dilution and pH adjustment.[3][5] |
Table 3: Examples of Reported Oral Gavage Dosages of Telmisartan in Rodent Studies
| Species | Dose (mg/kg/day) | Vehicle | Study Focus | Reference |
|---|---|---|---|---|
| Mouse | 3 | Not Specified | Diet-Induced Obesity | [7] |
| Mouse | 8 | Not Specified | Diet-Induced Obesity | [1] |
| Rat | 5 - 10 | Not Specified | Hypertension | [3] |
| Rat | 8 | Not Specified | Metabolic Syndrome | [8] |
| Rat | 0.1 - 3 | Not Specified | Anti-inflammatory Effects |[3] |
Experimental Protocols
Protocol 1: Preparation of Telmisartan as a Suspension (0.5% w/v CMC)
This protocol describes the preparation of telmisartan as a suspension, which is suitable for many non-clinical studies.
Materials:
-
Telmisartan powder
-
Carboxymethylcellulose (CMC), sodium salt
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, but recommended)
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the 0.5% CMC Vehicle:
-
Weigh the required amount of CMC (e.g., 0.5 g for 100 mL).
-
Heat approximately half of the final required volume of distilled water to ~60-70°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Once the CMC is dispersed, add the remaining volume of room temperature water and continue to stir until the solution is clear and viscous. Let it cool to room temperature.
-
-
Prepare the Telmisartan Suspension:
-
Weigh the required amount of telmisartan powder based on the desired final concentration (e.g., 10 mg for a 1 mg/mL suspension in 10 mL).
-
Add a small amount of the 0.5% CMC vehicle to the telmisartan powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while mixing continuously.
-
For best results, homogenize the suspension to ensure uniform particle size and distribution.
-
-
Storage and Administration:
-
Store the suspension in a sealed, light-protected container at 2-8°C.
-
It is highly recommended to prepare the suspension fresh daily.[1]
-
Before each administration, vigorously shake or vortex the suspension to ensure homogeneity.
-
Protocol 2: Preparation of Telmisartan as an Alkaline Solution
This protocol is used when a true solution is required, providing maximum dose uniformity.
Materials:
-
Telmisartan powder
-
Sodium Hydroxide (NaOH), e.g., 0.5 N solution
-
Hydrochloric Acid (HCl), e.g., 0.5 N solution for pH adjustment
-
Sterile 0.9% Saline
-
pH meter
-
Analytical balance
-
Volumetric flasks, syringes, and appropriate labware
Procedure (Example for a 5 mg/mL solution): [3]
-
Dissolution:
-
Weigh 50 mg of telmisartan powder and place it in a suitable container (e.g., a 15 mL conical tube).
-
Add a small volume of 0.5 N NaOH (e.g., 1 mL) and vortex or sonicate until the telmisartan is completely dissolved. The solution should become clear.
-
-
Dilution and pH Adjustment:
-
Slowly add approximately 8 mL of sterile 0.9% saline to the dissolved telmisartan solution.
-
Measure the pH of the solution using a calibrated pH meter.
-
Carefully adjust the pH to approximately 9.5 by adding 0.5 N HCl dropwise while monitoring the pH.
-
-
Final Volume Adjustment:
-
Once the target pH is reached, add sterile saline to bring the final volume to 10 mL.
-
Mix the solution thoroughly.
-
-
Storage and Administration:
Visualizations
Caption: Workflow for preparing a telmisartan suspension.
Caption: Workflow for preparing a telmisartan alkaline solution.
Caption: Decision tree for selecting a telmisartan vehicle.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Lyophilized Amorphous Dispersion of Telmisartan in a Combined Carrier–Alkalizer System: Formulation Development and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Angiotensin II type 1 receptor-independent beneficial effects of telmisartan on dietary-induced obesity, insulin resistance and fatty liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Telmisartan is effective to ameliorate metabolic syndrome in rat model – a preclinical report - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rapid Analysis of Telmisartan Tablets by Ultra-Performance Liquid Chromatography (UPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a rapid and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of telmisartan in pharmaceutical tablet formulations. The described method offers significant advantages over traditional HPLC methods, including reduced run times, lower solvent consumption, and improved chromatographic resolution.[1][2] This document provides comprehensive experimental protocols, system suitability requirements, and a summary of expected performance data, making it a valuable resource for quality control laboratories and researchers in the pharmaceutical industry.
Introduction
Telmisartan is a widely prescribed angiotensin II receptor blocker (ARB) for the treatment of hypertension.[1][3] As with any pharmaceutical product, ensuring the quality, potency, and purity of telmisartan tablets is of paramount importance. Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2-μm particle column technology to achieve faster separations and greater resolution compared to conventional HPLC methods.[1][2] This application note presents a validated UPLC method that can be readily implemented for the routine analysis of telmisartan tablets.
Experimental Protocols
Instrumentation and Materials
-
UPLC System: A Waters ACQUITY UPLC system with a PDA detector or equivalent.[3]
-
Column: ACQUITY UPLC HSS T3, 2.1 x 30 mm, 1.8 µm (USP designation: L1) or equivalent.[3]
-
Data Acquisition Software: Empower™ or equivalent.[4]
-
Analytical Balance: Mettler XS 205 Dual Range or equivalent.[4]
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters: 0.22 µm PVDF or equivalent.[5]
-
Sonicator. [1]
Reagents and Solutions
-
Telmisartan Reference Standard: USP grade or equivalent.
-
Telmisartan Tablets: Commercially available tablets (e.g., 20 mg, 40 mg, or 80 mg).[1][3]
-
Methanol: HPLC grade.[6]
-
Acetonitrile: HPLC grade.
-
Ammonium Dihydrogen Phosphate: Analytical grade.[3]
-
Phosphoric Acid: Analytical grade.[3]
-
Sodium Hydroxide: Analytical grade.[1]
-
Water: Deionized or Milli-Q water.
Preparation of Solutions
Buffer Solution (17 mM Ammonium Dihydrogen Phosphate, pH 3.0): Dissolve an appropriate amount of ammonium dihydrogen phosphate in water to make a 17 mM solution. Adjust the pH to 3.0 with 1 M phosphoric acid.[1][3]
Mobile Phase (Methanol:Buffer, 70:30 v/v): Mix methanol and the prepared buffer solution in a 70:30 volume/volume ratio.[1][3] Filter and degas the mobile phase before use.
Diluent (0.005N Sodium Hydroxide in Methanol): Prepare a 0.005N solution of sodium hydroxide in methanol.[1]
Standard Solution Preparation
Stock Standard Solution (approx. 0.8 mg/mL): Accurately weigh about 20 mg of Telmisartan Reference Standard and transfer it to a 25 mL volumetric flask. Add a sufficient amount of diluent (0.005N Sodium Hydroxide in Methanol), sonicate for 20 minutes to dissolve, and then dilute to volume with the same diluent.[1]
Working Standard Solution (approx. 0.11 mg/mL): Dilute an appropriate volume of the Stock Standard Solution with the mobile phase to achieve a final concentration of approximately 0.11 mg/mL.[1]
Sample Solution Preparation
-
Weigh and finely powder not fewer than 20 telmisartan tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to one tablet's labeled amount of telmisartan and transfer it to a suitable volumetric flask.
-
Add a portion of the diluent (0.005N Sodium Hydroxide in Methanol) and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.[1]
-
Dilute to the mark with the diluent to obtain a stock solution with a concentration of approximately 0.8 mg/mL.[1]
-
Further dilute this stock solution with the mobile phase to achieve a final concentration of approximately 0.11 mg/mL.[1]
-
Filter the final solution through a 0.22 µm syringe filter before injection.[5]
Chromatographic Conditions
The following UPLC conditions are recommended for the rapid analysis of telmisartan:
| Parameter | Condition |
| LC System | ACQUITY UPLC with PDA detector[3] |
| Column | ACQUITY UPLC HSS T3, 2.1 x 30 mm, 1.8 µm[3] |
| Mobile Phase | 70:30 Methanol:Buffer (17 mM NH₄H₂PO₄, pH 3.0)[1][3] |
| Separation Mode | Isocratic[3] |
| Flow Rate | 0.7 mL/min[1] |
| Column Temperature | 40 °C[1][3] |
| Injection Volume | 1.0 µL |
| Run Time | Approximately 1.5 minutes |
| Detection | UV at 298 nm[3] |
Data Presentation and System Suitability
The performance of the UPLC system should be verified to ensure the reliability of the analytical results. The following table summarizes the expected system suitability parameters and typical performance data for the analysis of telmisartan.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (min) | Report | ~ 0.8 |
| Tailing Factor (T) | ≤ 2.0[5] | ~ 1.2 |
| Theoretical Plates (N) | ≥ 2000 | > 5000 |
| % RSD for replicate injections | ≤ 2.0% | < 1.0% |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the UPLC analysis of telmisartan tablets.
Caption: Workflow for the UPLC analysis of telmisartan tablets.
Conclusion
The UPLC method described in this application note is rapid, precise, and accurate for the quantitative determination of telmisartan in tablet dosage forms. The significantly reduced run time and solvent consumption make this method a cost-effective and environmentally friendly alternative to traditional HPLC methods for routine quality control analysis. The provided protocols and performance data can be used as a starting point for method implementation and validation in a regulated laboratory environment.
References
Application Notes and Protocols: Enhancing Telmisartan Solubility through Solid Dispersion Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for preparing telmisartan solid dispersions to enhance its aqueous solubility and dissolution rate. Telmisartan, a BCS Class II drug, exhibits poor solubility, which can limit its bioavailability. The following sections detail various manufacturing methods, polymer selection, and characterization techniques to overcome this challenge.
Introduction to Solid Dispersions for Telmisartan
Solid dispersion is a proven technique for improving the dissolution of poorly water-soluble drugs like telmisartan.[1][2][3] By dispersing the drug in a hydrophilic carrier matrix at a molecular level, the crystalline structure of the drug is disrupted, leading to an amorphous state with higher energy and, consequently, enhanced solubility and dissolution.[4][5] Various methods, including solvent evaporation, fusion, and spray drying, can be employed to prepare these dispersions, each with its advantages and considerations. The choice of polymer carrier is also critical and significantly influences the physical stability and dissolution profile of the amorphous solid dispersion.[[“]]
Data Summary: Improvement of Telmisartan Solubility and Dissolution
The following tables summarize the quantitative improvements in telmisartan's solubility and dissolution rates achieved through various solid dispersion formulations as reported in the literature.
Table 1: Enhancement of Telmisartan Solubility
| Polymer/Carrier | Method | Drug:Carrier Ratio | Fold Increase in Solubility | Reference |
| Pluronic F127 | Melting | 1:3 | 6.93 | [4] |
| Soluplus® | Spray Drying | - | 44 (in water) | [5] |
| Soluplus® | Hot Melt Extrusion | - | 99 (in pH 7.4 buffer) | [5] |
| Chitosan | Co-grinding | 1:9 | Significant improvement | [7] |
| HPMC E5LV | Co-grinding | 1:2 | Higher than pure drug | [8] |
| PEG 4000 & Croscarmellose Sodium | Solvent Evaporation | - | Remarkable enhancement | [9] |
| Poloxamer 407 & Croscarmellose Sodium | Solvent Evaporation | - | Remarkable enhancement | [9] |
| Soluplus® & K2CO3 | Microwave | 1:1:0.3 | Improved solubility | [10] |
Table 2: Enhancement of Telmisartan Dissolution Rate
| Polymer/Carrier | Method | Drug:Carrier Ratio | Dissolution Conditions | % Drug Release | Time (min) | Reference |
| Pluronic F127 | Melting | 1:3 | pH 6.8 Phosphate Buffer | 91.61 | 120 | [4] |
| Poloxamer 407 | Solvent Evaporation | 1:2 | pH 1.2 Phosphate Buffer | 89.68 | 90 | [11] |
| PEG 6000 | Solvent Evaporation | 1:2 | pH 1.2 Phosphate Buffer | 53.21 | 90 | [11] |
| Soluplus® | Spray Drying | - | pH 7.4 Phosphate Buffer | ~13 | 60 | [5] |
| Soluplus® | Hot Melt Extrusion | - | pH 7.4 Phosphate Buffer | Complete | 60 | [5] |
| PEG-4000 | Solvent Evaporation | 1:2 | - | 99.49 | - | [12] |
| Chitosan | Co-grinding | 1:9 | Deionized Water | ~35% (at 14 µg/mL) | 60 | [7] |
| PEG-6000 | Kneading | 1:1 | - | 98.37 | - | [13] |
| Poloxamer 188 | Solvent Evaporation | 1:1 | - | Improved release | - | [3] |
| PVP | Solvent Evaporation | 1:4 | - | Improved release | - | [3] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of telmisartan solid dispersions.
Preparation of Solid Dispersions
This technique involves dissolving both the drug and the carrier in a common solvent, followed by the evaporation of the solvent to obtain the solid dispersion.
Protocol:
-
Accurately weigh telmisartan and the selected polymer (e.g., PVP, PEG-4000, Poloxamer 407) in the desired ratio (e.g., 1:1, 1:2, 1:4).[1][12]
-
Select a suitable solvent or solvent mixture in which both telmisartan and the polymer are soluble (e.g., methanol, dichloromethane:methanol 2:1).[1][5]
-
Dissolve the polymer in the chosen solvent with constant stirring.
-
Gradually add telmisartan to the polymer solution and continue stirring until a clear solution is obtained.[1]
-
Evaporate the solvent using a rotary evaporator or by continuous stirring at a controlled temperature.
-
Dry the resulting solid mass in a desiccator until all solvent is removed.[11]
-
Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform powder.[11]
In this method, the drug and carrier are melted together at a high temperature and then rapidly cooled to form a solid dispersion.
Protocol:
-
Accurately weigh telmisartan and a thermally stable polymer (e.g., Pluronic F127, PEG 6000).
-
Physically mix the drug and polymer using a mortar and pestle.
-
Heat the mixture in a suitable container until it melts completely.
-
Maintain the molten state with continuous stirring to ensure homogeneity.
-
Rapidly cool the molten mixture on an ice bath to solidify.
-
Pulverize the resulting solid mass and pass it through a sieve.
This mechanochemical activation technique involves grinding the drug and carrier together to create an amorphous solid dispersion.
Protocol:
-
Weigh telmisartan and the chosen carrier (e.g., Chitosan, HPMC E5LV) in the desired ratio.[7][8]
-
Place the physical mixture in a ball mill or a similar grinding apparatus.
-
Grind the mixture for a specified duration (e.g., 60 minutes).[7][8]
-
Collect the resulting co-ground powder.
Characterization of Solid Dispersions
This experiment evaluates the rate and extent of drug release from the prepared solid dispersions.
Protocol:
-
Use a USP Dissolution Apparatus 2 (Paddle type).[7]
-
Prepare 900 mL of the dissolution medium (e.g., pH 1.2 phosphate buffer, pH 6.8 phosphate buffer, or deionized water).[7][11] Maintain the temperature at 37 ± 0.5°C.[7]
-
Add an accurately weighed amount of the solid dispersion (equivalent to a specific dose of telmisartan, e.g., 20 mg or 40 mg) to the dissolution vessel.[7][11]
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes).[4][7]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm membrane filter.[7]
-
Analyze the concentration of telmisartan in the samples using a validated analytical method, such as UV-Vis spectrophotometry (at ~296 nm) or HPLC.[4][7]
DSC is used to determine the physical state of telmisartan (crystalline or amorphous) within the solid dispersion by analyzing its thermal properties.
Protocol:
-
Accurately weigh a small sample (3-5 mg) of the solid dispersion into an aluminum pan.
-
Seal the pan and place it in the DSC instrument.
-
Use an empty sealed pan as a reference.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-300°C) under a nitrogen purge.
-
Record the heat flow as a function of temperature. The absence of the characteristic melting peak of crystalline telmisartan indicates its amorphous conversion.[4]
PXRD is another technique to confirm the crystalline or amorphous nature of the drug in the solid dispersion.
Protocol:
-
Place a small amount of the powdered solid dispersion on a sample holder.
-
Mount the holder in the PXRD instrument.
-
Scan the sample over a specific range of 2θ angles (e.g., 5-50°).
-
Analyze the resulting diffraction pattern. Sharp peaks indicate crystallinity, while a halo pattern (absence of sharp peaks) suggests an amorphous state.[4][8]
Polymer Selection for Telmisartan Solid Dispersions
The choice of polymer is crucial for both the dissolution enhancement and the physical stability of the amorphous telmisartan.
Different polymers offer varying degrees of stability and dissolution enhancement for telmisartan. For instance, Eudragit has been shown to provide the highest physical stability, while Soluplus® is excellent for maintaining supersaturation and enhancing dissolution.[[“]] Hydrophilic polymers like PEGs, Poloxamers, and PVPs are commonly used to improve wettability and dissolution rates.[3][[“]][12]
Conclusion
The preparation of telmisartan solid dispersions is a highly effective strategy to overcome its inherent poor solubility. By selecting an appropriate preparation method and a suitable hydrophilic carrier, significant improvements in both solubility and dissolution rates can be achieved.[4][5] The conversion of telmisartan from a crystalline to an amorphous state is the primary mechanism for this enhancement, which can be confirmed through characterization techniques like DSC and PXRD.[4][8] These application notes and protocols provide a comprehensive guide for researchers and scientists working on the formulation development of telmisartan and other poorly soluble drugs.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. omicsonline.org [omicsonline.org]
- 6. consensus.app [consensus.app]
- 7. Dissolution Properties and Physical Characterization of Telmisartan–Chitosan Solid Dispersions Prepared by Mechanochemical Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Characterization of Solid Dispersion Telmisartan – Hydroxypropyl Methyl Cellulose (HPMC) E5 LV by Co-Grinding Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. iqjmc.uobaghdad.edu.iq [iqjmc.uobaghdad.edu.iq]
- 11. Enhancement of dissolution of Telmisartan through use of solid dispersion technique - surface solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. [PDF] Formulation and Characterization of Telmisartan Solid Dispersions by using PEG-6000 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Telmisartan Administration in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of telmisartan in various animal models of hypertension. This document outlines detailed experimental protocols, summarizes quantitative data from multiple studies, and illustrates the key signaling pathways involved in the antihypertensive effects of telmisartan.
Introduction
Telmisartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB) widely used in the management of hypertension.[1] Beyond its primary role in blocking the renin-angiotensin system (RAS), telmisartan also functions as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of insulin and glucose metabolism.[1][2] This dual mechanism of action makes it a compound of significant interest for investigating cardiovascular and metabolic diseases in preclinical settings. Animal models are invaluable tools for elucidating the therapeutic effects and underlying mechanisms of telmisartan.[1]
Experimental Protocols
The appropriate selection of animal model, dosage, and route of administration is critical for the successful investigation of telmisartan's effects.
Animal Models
Several rodent models are commonly used to study hypertension and the effects of telmisartan:
-
Spontaneously Hypertensive Rats (SHR): A genetic model that closely mimics human essential hypertension.[3][4]
-
Dahl Salt-Sensitive (DS) Rats: A genetic model that develops hypertension when fed a high-salt diet.[2][5]
-
Two-Kidney, One-Clip (2K1C) Rats: A model of renovascular hypertension.[6]
-
Diet-Induced Obesity Models: Mice or rats fed a high-fat or high-fat/high-sodium diet to induce metabolic syndrome and hypertension.[1][7]
-
Angiotensin II-Induced Hypertension: Normotensive animals infused with angiotensin II to induce hypertension.[8]
Preparation of Telmisartan Solution
Telmisartan's solubility is pH-dependent, being poorly soluble between pH 3 and 9.[3]
-
Alkaline Solution: A common method involves dissolving telmisartan in a dilute sodium hydroxide solution (e.g., 0.5 N NaOH) and then diluting it with normal saline or water. The pH is typically adjusted to be alkaline (e.g., pH 9.5-11) to maintain solubility.[3]
-
Suspension: For some studies, telmisartan can be administered as a suspension in a vehicle like 0.5% hydroxyethylcellulose or 0.5% carboxymethylcellulose (CMC).[3][9]
Administration Routes
The choice of administration route depends on the experimental design and dosing requirements.
-
Oral Gavage: This is the most common method for precise dosing. It requires skilled technicians to minimize stress to the animals.[1][9]
-
Procedure:
-
Weigh the animal to calculate the exact volume of the telmisartan solution to be administered.
-
Prepare the telmisartan solution at the desired concentration in the chosen vehicle.
-
Securely restrain the animal.
-
Gently insert a gavage needle into the esophagus and slowly dispense the solution.[1]
-
-
-
Drinking Water: This method is less stressful for the animals but offers less control over the precise dose consumed.[1][9]
-
Procedure:
-
Calculate the total amount of telmisartan needed based on the estimated daily water consumption (typically 3-5 mL per mouse and 20-30 mL per rat per day) and the target dose.
-
Dissolve the calculated amount of telmisartan in the total volume of drinking water.
-
Replace the regular water bottles with the telmisartan-containing water bottles. Prepare the solution fresh and protect it from light if necessary.[1]
-
Monitor water consumption daily and body weight regularly to adjust the drug concentration as needed.[1]
-
-
Data Presentation: Summary of Telmisartan Administration Protocols and Effects
The following tables summarize quantitative data from various studies on the administration of telmisartan in different animal models of hypertension.
| Animal Model | Telmisartan Dose | Administration Route | Duration | Vehicle | Key Findings | Reference(s) |
| Spontaneously Hypertensive Rat (SHR) | 5 mg/kg/day | Oral Gavage | 8 weeks | Not Specified | Significantly lowered systolic blood pressure (SBP). | [4][10] |
| Spontaneously Hypertensive Rat (SHR) | 10 mg/kg/day | Oral Gavage | 8 weeks | Not Specified | Significantly lowered SBP. | [4][10] |
| Spontaneously Hypertensive Rat (SHR) | 6 mg/kg/day | Intragastric | 4 months | Not Specified | Reduced blood pressure and myocardial hypertrophy. | [6] |
| High-Salt Diet SHR | Not Specified | In Diet | 30 days | Regular Chow | Improved survival and left ventricular function. | [11] |
| Dahl Salt-Sensitive (DS) Rat | 1 mg/kg/day | Not Specified | 5 weeks | Not Specified | Increased eNOS and PPAR-γ expression. | [5] |
| Diet-Induced Obesity Mouse | 8 mg/kg/day | Oral Gavage | 8 or 16 weeks | Not Specified | Data on metabolic parameters. | [1] |
| Diet-Induced Obesity Mouse | 3 mg/kg/day | Oral Gavage | 12 weeks | Not Specified | Data on metabolic parameters. | [1] |
| Diet-Induced Obesity Mouse | 5 mg/kg/day | Drinking Water | 14 days | Drinking Water | Data on metabolic parameters. | [1] |
| Metabolic Syndrome Rat | 8 mg/kg/day | Oral Gavage | 4 weeks | Not Specified | Reduced plasma glucose, insulin, blood pressure, and lipids. | [7] |
| 2 Kidney, 1 Clip Rat | 6 mg/kg/day | Not Specified | Not Specified | Not Specified | Synergistic blood pressure reduction with amlodipine. | [6] |
| Parameter | Animal Model | Treatment | Result | Reference(s) |
| Systolic Blood Pressure (SBP) | SHR | Telmisartan (10 mg/kg/day) | Significant decrease from week 2. | [10] |
| SHR | Telmisartan (5 mg/kg/day) | Significant decrease from week 3. | [10] | |
| High-Salt Diet SHR | High-Salt vs. Normal Salt | 184 ± 8 mmHg vs. 161 ± 7 mmHg | [11] | |
| Mean Arterial Pressure (MAP) | Metabolic Syndrome Rat | Vehicle vs. Telmisartan (8 mg/kg/day) | 144.3 ± 10.7 mmHg vs. 110 ± 12.7 mmHg | [7] |
| Plasma Glucose | Metabolic Syndrome Rat | Vehicle vs. Telmisartan (8 mg/kg/day) | Significant reduction (-28%). | [7] |
| Body Weight | Metabolic Syndrome Rat | Vehicle vs. Telmisartan (8 mg/kg/day) | Significantly reduced. | [7] |
Signaling Pathways and Mechanisms of Action
Telmisartan exerts its antihypertensive and organ-protective effects through multiple signaling pathways.
Renin-Angiotensin System (RAS) Blockade
The primary mechanism of action of telmisartan is the selective blockade of the AT1 receptor. This prevents angiotensin II from binding and mediating its potent vasoconstrictive effects, leading to vasodilation and a reduction in blood pressure.[1] Blocking the AT1 receptor also inhibits angiotensin II-stimulated aldosterone release, which reduces sodium and water retention.[1]
PPAR-γ Activation
Telmisartan acts as a partial agonist for PPAR-γ, contributing to its beneficial metabolic and cardioprotective effects.[1][2] Activation of PPAR-γ can improve insulin sensitivity and lipid metabolism.[7]
PI3K/Akt/eNOS Pathway
Studies in SHRs have shown that telmisartan can enhance the production of nitric oxide (NO), a potent vasodilator.[4] This is achieved by activating the PI3K/Akt pathway, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS).[4][10]
Experimental Workflow
A typical experimental workflow for evaluating telmisartan in an animal model of hypertension is outlined below.
Conclusion
Telmisartan is a versatile pharmacological tool for studying hypertension and related cardiovascular and metabolic disorders in animal models. The protocols and data presented in these application notes provide a foundation for designing and conducting robust preclinical studies. Careful consideration of the animal model, drug formulation, and administration route is essential for obtaining reproducible and clinically relevant results.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Administration of telmisartan reduced systolic blood pressure and oxidative stress probably through the activation of PI3K/Akt/eNOS pathway and NO release in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardioprotective mechanism of telmisartan via PPAR-gamma-eNOS pathway in dahl salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergism of telmisartan and amlodipine on blood pressure reduction and cardiorenal protection in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Telmisartan is effective to ameliorate metabolic syndrome in rat model – a preclinical report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of telmisartan on the blood pressure response to angiotensin II challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Telmisartan improves survival and ventricular function in SHR rats with extensive cardiovascular damage induced by dietary salt excess - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Telmisartan Loaded Microspheres for Controlled Release
Introduction
Telmisartan is an angiotensin II receptor blocker (ARB) used in the management of hypertension.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and, consequently, variable oral bioavailability.[2] Developing a controlled-release drug delivery system, such as microspheres, can overcome these limitations. Microspheres, which are small spherical particles ranging from 1 to 1000 µm, can enhance the bioavailability, provide sustained drug release, reduce dosing frequency, and improve patient compliance.[3][4]
These application notes provide detailed protocols for the formulation and evaluation of telmisartan-loaded microspheres using two common techniques: Emulsion Solvent Evaporation and Ionic Gelation. The notes are intended for researchers, scientists, and drug development professionals working on novel drug delivery systems.
Experimental Protocols: Formulation of Microspheres
Two primary methods for encapsulating telmisartan into polymeric microspheres are detailed below.
Protocol 1: Emulsion Solvent Evaporation Method
This technique is suitable for water-insoluble drugs like telmisartan and water-insoluble polymers such as Ethyl Cellulose, Eudragit RS 100, and HPMC.[5][6] The principle involves the emulsification of a drug-polymer solution in an immiscible continuous phase, followed by the evaporation of the solvent to form solid microspheres.
Materials:
-
Telmisartan
-
Polymer (e.g., Ethyl Cellulose, Eudragit RS 100)
-
Organic Solvent System (e.g., Dichloromethane and Ethanol, 1:1 ratio)[4]
-
Aqueous Phase (e.g., 1.5% w/v Polyvinyl Alcohol (PVA) solution containing 0.3% Tween-80)[4]
-
Propeller-type agitator
-
Filtration apparatus
-
Desiccator
Procedure:
-
Preparation of Organic Phase: Accurately weigh the desired amounts of telmisartan and the selected polymer (e.g., drug-to-polymer ratios of 1:1, 1:2, 1:5).[4] Dissolve both components completely in the organic solvent mixture (dichloromethane:ethanol).[4][5]
-
Preparation of Aqueous Phase: Prepare the aqueous phase by dissolving PVA and Tween-80 in distilled water.[4]
-
Emulsification: Add the organic phase drop-by-drop into the aqueous phase while stirring at a constant rate (e.g., 500 rpm) using a propeller-type agitator.[4][6]
-
Solvent Evaporation: Continue stirring the resulting emulsion for a sufficient duration (e.g., 2-3 hours) at room temperature to allow the organic solvent to evaporate completely, leading to the formation and hardening of microspheres.[4][6]
-
Collection and Washing: Separate the formed microspheres from the solution by filtration. Wash the collected microspheres multiple times with deionized water to remove any residual PVA and unencapsulated drug.[6]
-
Drying: Dry the washed microspheres at room temperature in a desiccator for 24 hours to obtain a free-flowing powder.[4]
Protocol 2: Ionic Gelation Method
This method is commonly used with natural polymers like sodium alginate, which can be cross-linked by divalent cations such as calcium chloride (CaCl2).[3] It is a simple and cost-effective technique that avoids the use of organic solvents.[7]
Materials:
-
Telmisartan
-
Sodium Alginate
-
Mucoadhesive Polymer (optional, e.g., Carbopol, Chitosan)[3]
-
Cross-linking Agent (e.g., 8-10% Calcium Chloride solution)[3]
-
Magnetic stirrer
-
Syringe with a flat-tipped needle
-
Filtration apparatus
Procedure:
-
Preparation of Polymer Dispersion: Dissolve sodium alginate and any additional mucoadhesive polymers in distilled water with constant stirring to form a homogenous viscous dispersion.
-
Drug Incorporation: Disperse the accurately weighed amount of telmisartan into the polymer solution and mix thoroughly to ensure uniform distribution.[7]
-
Droplet Formation: Extrude the drug-polymer dispersion dropwise into the calcium chloride solution through a syringe. Maintain a constant stirring speed in the CaCl2 solution.
-
Cross-linking (Curing): Upon contact with the calcium ions, the sodium alginate droplets will instantaneously form discrete, spherical gel particles due to ionic cross-linking. Allow the microspheres to cure in the solution for a specified time to ensure complete gelation.
-
Collection and Washing: Collect the formed microspheres by filtration and wash them with distilled water to remove excess calcium chloride and any unentrapped drug.
-
Drying: Dry the microspheres in an oven at a controlled temperature (e.g., 37°C) or in a desiccator until a constant weight is achieved.[5]
Experimental Protocols: Characterization of Microspheres
Thorough characterization is essential to ensure the quality and performance of the formulated microspheres.
Micromeritic Properties
Good flow properties are crucial for the handling and processing of microspheres into final dosage forms.
-
Angle of Repose: Determined by the fixed funnel method. The angle is calculated as tan θ = 2H/D, where H is the height and D is the diameter of the powder heap.[4]
-
Bulk and Tapped Density: Calculated by measuring the volume of a known weight of microspheres before and after tapping (e.g., 100 taps).[4]
-
Carr's Index and Hausner Ratio: Calculated from the bulk and tapped densities to assess the flowability and compressibility of the microspheres.[8]
Particle Size and Morphology
-
Optical Microscopy: Determine the mean particle size by measuring 200-300 particles using a calibrated ocular micrometer.[4]
-
Scanning Electron Microscopy (SEM): Analyze the surface morphology (e.g., shape, smoothness, porosity) of the microspheres. Samples are gold-coated under a vacuum before observation.[4][9]
Percentage Yield, Drug Loading, and Entrapment Efficiency
These parameters determine the efficiency of the manufacturing process.
-
Percentage Yield: Calculated as: (Total weight of microspheres / Total weight of drug and polymer) x 100.[4]
-
Drug Loading and Entrapment Efficiency:
-
Accurately weigh a sample of microspheres (e.g., 20 mg).[4]
-
Dissolve the microspheres in a suitable solvent (e.g., 0.1N HCl or methanol) with the aid of ultrasonication to extract the drug.[4][5]
-
Filter the solution and analyze the telmisartan content spectrophotometrically at its λmax (approx. 296 nm).[4]
-
Calculate using the formulas:
-
In-Vitro Buoyancy (for Floating Microspheres)
This test is critical for gastro-retentive formulations.
-
Place a known weight of microspheres (e.g., 50 mg) in a beaker containing simulated gastric fluid (e.g., 0.1N HCl, pH 1.2) with a small amount of surfactant (e.g., 0.02% Tween 20).[4]
-
Stir the mixture at 100 rpm.[4]
-
After a predetermined time (e.g., 8-12 hours), separate the floating and sunken particles.[4][10]
-
Dry both fractions and weigh them.
-
% Buoyancy = (Weight of floating particles / (Weight of floating + sinking particles)) x 100.[4]
In-Vitro Drug Release Study
This study evaluates the rate and extent of drug release from the microspheres.
-
Use a USP dissolution apparatus (e.g., rotating basket or paddle type).[4]
-
Place an accurately weighed quantity of microspheres into the dissolution vessel containing a specific volume (e.g., 500-900 mL) of dissolution medium.[4][6]
-
Maintain the temperature at 37 ± 0.5 °C and the rotation speed at 50-100 rpm.[4]
-
The study can be conducted in different pH media to simulate physiological conditions, such as pH 1.2 for 2 hours, followed by pH 6.8 and pH 7.4 for subsequent periods.[6][8]
-
Withdraw samples (e.g., 5 mL) at regular intervals and replace them with an equal volume of fresh medium.[4]
-
Analyze the samples for telmisartan concentration using UV spectrophotometry.
Data Presentation
The following tables summarize typical quantitative data obtained during the development of telmisartan microspheres.
Table 1: Formulation and Physicochemical Properties of Telmisartan Microspheres (Emulsion Solvent Evaporation)
| Formulation Code | Drug:Polymer Ratio (Ethyl Cellulose) | Mean Particle Size (µm) | Entrapment Efficiency (%) | Drug Loading (%) | % Yield |
| TM-EC1 | 1:1 | 629.9 ± 15.2 | 58.6 ± 2.1 | 15.5 ± 0.8 | 80.5 ± 3.1 |
| TM-EC2 | 1:2 | 715.4 ± 18.9 | 75.3 ± 1.8 | 12.1 ± 0.5 | 88.2 ± 2.5 |
| TM-EC3 | 1:5 | 792.1 ± 21.5 | 90.5 ± 1.5 | 6.8 ± 0.3 | 95.3 ± 1.9 |
Data synthesized from multiple sources for illustrative purposes.[4][8]
Table 2: Formulation and Evaluation of Telmisartan Microspheres (Ionic Gelation)
| Formulation Code | Sodium Alginate (%) | Carbopol (%) | Mean Particle Size (µm) | Entrapment Efficiency (%) | Mucoadhesion (%) after 6h |
| TM-IG1 | 2.0 | 0.5 | 680 ± 14 | 62.3 ± 3.5 | 70.2 |
| TM-IG2 | 2.5 | 0.5 | 720 ± 11 | 71.8 ± 2.9 | 78.5 |
| TM-IG3 | 2.0 | 1.0 | 760 ± 12 | 80.6 ± 2.3 | 86.0 |
Data synthesized from multiple sources for illustrative purposes.[3][7]
Table 3: In-Vitro Drug Release Profile of an Optimized Formulation (TMRS-3)
| Time (hours) | Cumulative % Drug Release (pH 1.2) | Cumulative % Drug Release (pH 6.8) | Cumulative % Drug Release (pH 7.4) |
| 1 | 0 | - | - |
| 2 | 0 | 15.4 ± 1.2 | - |
| 4 | - | 35.8 ± 2.1 | - |
| 6 | - | 52.1 ± 2.5 | 60.3 ± 2.8 |
| 12 | - | - | 85.6 ± 3.1 |
| 24 | - | - | 98.2 ± 1.9 |
Data adapted from studies on Eudragit-based microspheres.[6][8]
Visualizations
Diagrams illustrating the experimental workflow and the drug's mechanism of action are provided below.
Caption: Experimental workflow for developing and characterizing telmisartan microspheres.
Caption: Mechanism of action of Telmisartan within the RAAS pathway.[1][11][12]
References
- 1. What is the mechanism of Telmisartan? [synapse.patsnap.com]
- 2. Optimization and In Vitro Characterization of Telmisartan Loaded Sodium Alginate Beads and Its In Vivo Efficacy Investigation in Hypertensive Induced Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrti.org [ijrti.org]
- 4. japsonline.com [japsonline.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Formulation and evaluation of controlled-release of telmisartan microspheres: In vitro/in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formulation and Evaluation of Floating Microspheres for an Antihypertensive drug Telmisartan - ProQuest [proquest.com]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. Telmisartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Telmisartan - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Aqueous Solubility of Telmisartan Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of telmisartan sodium in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution, especially at neutral pH?
A1: Telmisartan is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility.[1] Its aqueous solubility is strongly pH-dependent.[2] Telmisartan has a carboxylic acid functional group and two benzimidazole moieties, giving it amphoteric properties.[3] It is practically insoluble in the physiological pH range of 3 to 9.[4] When the pH of a this compound solution is adjusted towards neutral, the carboxylate group can become protonated, leading to the precipitation of the less soluble free acid form of telmisartan.
Q2: What is the expected aqueous solubility of telmisartan and its sodium salt?
Q3: I am dissolving telmisartan free acid. What is the best way to prepare a stock solution in an aqueous buffer?
A3: Due to the poor aqueous solubility of the free acid, directly dissolving it in neutral aqueous buffers is often unsuccessful. A common and effective method is to first prepare the sodium salt in situ. This can be achieved by dissolving the telmisartan free acid in a dilute aqueous solution of sodium hydroxide (e.g., 0.1 M NaOH) to form a clear solution of this compound.[7] This alkaline stock solution can then be carefully diluted with the desired buffer. However, be mindful of the final pH of the solution to avoid precipitation. For some applications, initial dissolution in an organic solvent like DMSO or DMF, followed by dilution in an aqueous buffer, can be an alternative, though precipitation may still occur upon dilution.[9]
Q4: Can I use organic co-solvents to improve the solubility of this compound?
A4: Yes, organic co-solvents can be used to improve the solubility of telmisartan. Telmisartan is soluble in organic solvents like DMSO and DMF.[9] For instance, its solubility is approximately 1 mg/mL in DMSO and 1.6 mg/mL in DMF.[9] When preparing aqueous solutions, a common technique is to first dissolve telmisartan in a minimal amount of a water-miscible organic solvent like DMSO and then slowly add the aqueous buffer while stirring vigorously. However, the final concentration of the organic solvent should be kept as low as possible and be compatible with your experimental system, as high concentrations may be toxic to cells or interfere with assays. Be aware that precipitation can still occur as the proportion of the aqueous phase increases.
Troubleshooting Guides
Issue 1: Precipitation Observed Upon Addition of this compound to Neutral Buffer
Possible Cause: The pH of the final solution is within the range of low solubility for telmisartan (pH 3-9).[4] The sodium salt may be converting back to the less soluble free acid form.
Troubleshooting Steps:
-
Verify Final pH: Measure the pH of your final solution after the addition of the this compound stock.
-
Adjust pH: If the pH is in the 3-9 range, consider if your experimental protocol allows for a more alkaline pH. Maintaining a pH above 9 will help keep the telmisartan in its more soluble ionized form.
-
Use a Higher pH Buffer: Prepare your experimental solutions using a buffer with a higher pH (e.g., phosphate buffer pH 8 or carbonate buffer pH 9-10), if permissible for your experiment.
-
Co-solvent Approach: If pH adjustment is not possible, consider preparing a stock solution in an organic solvent like DMSO and then diluting it into your buffer. Perform a small-scale test to determine the maximum achievable concentration without precipitation.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Precipitation of telmisartan in the cell culture media or assay buffer, leading to a lower effective concentration of the drug.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation after adding this compound. This can sometimes be subtle.
-
Solubility in Media: Determine the saturation solubility of this compound in your specific cell culture media or assay buffer at the intended experimental temperature.
-
Concentration Range: Ensure that your experimental concentrations are below the determined saturation solubility in the final assay medium.
-
Formulation Strategies: If higher concentrations are required, consider using solubility-enhancing excipients such as cyclodextrins or formulating the telmisartan as a solid dispersion, if your experimental design allows.[5]
Quantitative Data on Telmisartan Solubility
The following tables summarize the reported solubility of telmisartan in various solvents and media.
Table 1: Solubility of Telmisartan (Free Acid)
| Solvent/Medium | Solubility | Reference |
| Water | 0.078 mg/mL | [5] |
| Water | 0.034 µg/mL | [6] |
| DMSO | ~1 mg/mL | [9] |
| DMF | ~1.6 mg/mL | [9] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [9] |
| Chloroform | High | [10] |
| Dichloromethane | High | [10] |
| Methanol | Slightly Soluble | [10] |
| Acetone | Very Slightly Soluble | [10] |
Table 2: Solubility of this compound
| Solvent/Medium | Solubility | Remarks | Reference |
| 0.1 M NaOH | Soluble | - | [7] |
| Phosphate Buffer (pH 6.76) | > 50 µg/mL | After 30 min stirring | [8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Stock Solution (In-situ Salt Formation)
Objective: To prepare a 10 mM aqueous stock solution of this compound from telmisartan free acid.
Materials:
-
Telmisartan (free acid, MW: 514.62 g/mol )
-
Sodium hydroxide (NaOH)
-
Deionized water
-
pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the mass of telmisartan required for your desired volume and concentration. For 10 mL of a 10 mM solution, you will need 51.46 mg of telmisartan.
-
Prepare a 0.1 M NaOH solution.
-
Weigh the calculated amount of telmisartan and transfer it to a volumetric flask.
-
Add a small volume of 0.1 M NaOH to the flask (e.g., 2-3 mL for a 10 mL final volume).
-
Stir the mixture using a magnetic stirrer until the telmisartan is completely dissolved. The solution should become clear. Gentle warming may be applied if necessary, but avoid high temperatures.
-
Once dissolved, add deionized water to bring the solution to the final desired volume.
-
Verify the pH of the final solution. It should be alkaline.
-
Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Determination of Telmisartan Concentration by UV-Vis Spectrophotometry
Objective: To determine the concentration of telmisartan in a solution.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Telmisartan standard
-
Solvent (e.g., 0.1 M NaOH or methanol)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of telmisartan of a known concentration (e.g., 100 µg/mL) in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions with decreasing concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).
-
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Scan one of the standard solutions (e.g., 10 µg/mL) over a UV wavelength range (e.g., 200-400 nm) to determine the λmax. For telmisartan in 0.1 M NaOH, the λmax is approximately 291.2 nm.[7]
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c).
-
-
Sample Analysis:
-
Dilute your unknown sample with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted unknown sample at the λmax.
-
Use the equation of the calibration curve to calculate the concentration of telmisartan in the diluted sample and then factor in the dilution to determine the concentration of the original sample.
-
Visualizations
Caption: A troubleshooting workflow for addressing poor aqueous solubility of this compound.
Caption: Key strategies for enhancing the aqueous solubility of telmisartan.
References
- 1. US20050004107A1 - this compound salt pharmaceutical formulation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US9029363B2 - this compound salt pharmaceutical formulation - Google Patents [patents.google.com]
- 4. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. US20090012140A1 - Preparation of Telmisartan Salts with Improved Solubility - Google Patents [patents.google.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Telmisartan Dosage for Non-Hypotensive Effects In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with telmisartan. The focus is on achieving desired non-hypotensive effects in vivo by optimizing the dosage.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind telmisartan's non-hypotensive effects?
A1: Many of the non-hypotensive effects of telmisartan are attributed to its unique ability among angiotensin II receptor blockers (ARBs) to act as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Activation of PPARγ influences the expression of numerous target genes involved in inflammation, metabolism, and cell proliferation.[1]
Q2: What are established non-hypotensive doses of telmisartan for different effects in rodents?
A2: The non-hypotensive dose of telmisartan can vary depending on the animal model and the desired therapeutic effect. It is always recommended to conduct a pilot study to determine the optimal non-hypotensive dose for your specific experimental conditions.[1] For neuroprotective effects in mice with chronic cerebral hypoperfusion, a dose of 1 mg/kg/day has been shown to be non-hypotensive, while a higher dose of 10 mg/kg/day did result in a significant decrease in blood pressure.[1][3] In rat models of chronic inflammation, telmisartan has demonstrated a dose-dependent anti-inflammatory effect in the range of 0.1 to 3 mg/kg.[1] For metabolic effects in a rat model of metabolic syndrome, a dose of 8 mg/kg was used.[1]
Q3: How should telmisartan be prepared and administered for in vivo studies?
A3: The most common and reliable method for administering telmisartan in animal studies is oral gavage. To prepare the solution, telmisartan powder is typically dissolved in a vehicle such as distilled water or a 0.5% solution of carboxymethylcellulose (CMC) in distilled water.[1] It is crucial to ensure the powder is fully dissolved to achieve a homogenous suspension for accurate dosing. For intravenous administration, telmisartan can be dissolved in a solution of 0.5 N NaOH, diluted with normal saline, and the pH adjusted to 9.5 with 0.5 N HCl.[1]
Q4: Are there any known side effects of telmisartan in animals, even at non-hypotensive doses?
A4: While generally well-tolerated, some side effects have been reported in animals. These can include mild and transient gastrointestinal issues such as vomiting, diarrhea, and lack of appetite.[1] In some cases, even at doses intended to be non-hypotensive, a slight decrease in blood pressure may occur, so monitoring is advisable. It is also important to note that telmisartan should not be handled by pregnant individuals due to potential risks.[1]
Troubleshooting Guides
Issue 1: Variability in Experimental Results
-
Potential Cause: Inconsistent drug preparation and administration.
-
Solution: Ensure telmisartan is completely dissolved or suspended in the vehicle before each administration. Use precise oral gavage techniques to deliver the correct volume. Prepare fresh solutions regularly to avoid degradation.[1]
-
-
Potential Cause: Animal stress.
-
Solution: Acclimatize animals to the experimental procedures, including handling and gavage, to minimize stress-induced physiological changes that could impact results.[1]
-
-
Potential Cause: Insufficient sample size.
-
Solution: Use a sufficient number of animals per group to account for biological variation. Randomize animals to treatment groups to avoid bias.[1]
-
Issue 2: Unexpected Hypotensive Effects at a Presumed Non-Hypotensive Dose
-
Potential Cause: Strain, age, or health status of the animals.
-
Solution: The cardiovascular sensitivity to telmisartan can vary between different strains and ages of rodents. It is crucial to establish the non-hypotensive dose range specifically for the animal model being used through a dose-response study.[1]
-
-
Potential Cause: Interaction with other experimental factors.
-
Solution: Anesthesia, surgical procedures, or co-administered substances can influence blood pressure. Carefully consider and control for these factors.[1]
-
Quantitative Data Summary
Table 1: Non-Hypotensive Dosages of Telmisartan in Rodent Models
| Animal Model | Species | Telmisartan Dose (Oral) | Observed Non-Hypotensive Effect(s) | Reference(s) |
| Chronic Cerebral Hypoperfusion | Mouse | 1 mg/kg/day | Attenuation of cognitive impairment, reduced oxidative stress, anti-inflammatory effects. | [3][4] |
| Chronic Inflammation | Rat | 0.1 - 3 mg/kg/day | Dose-dependent anti-inflammatory effect. | [1] |
| Metabolic Syndrome | Rat | 8 mg/kg/day | Improved metabolic parameters. | [1] |
| Cerebral Ischemia | Rat | 5 mg/kg/day | Neuroprotection, reduced pro-inflammatory cytokines. | [5][6] |
Experimental Protocols
Protocol 1: Induction of Chronic Cerebral Hypoperfusion (CCH) in Mice
This protocol describes the bilateral common carotid artery stenosis (BCAS) model to induce CCH.
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave the ventral neck area and disinfect with an antiseptic solution. Make a midline cervical incision.
-
Artery Exposure: Carefully dissect the soft tissues to expose both common carotid arteries.
-
Stenosis Induction: Place microcoils (e.g., 0.18 mm internal diameter) around each common carotid artery to induce stenosis.
-
Wound Closure: Suture the incision.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Telmisartan Administration: Begin daily oral administration of telmisartan (e.g., 1 mg/kg/day) or vehicle at a predetermined time before or after surgery and continue for the desired duration.[1]
-
Behavioral and Histological Analysis: After the treatment period, perform behavioral tests (e.g., Y-maze, Morris water maze) to assess cognitive function and conduct histological analysis of the brain tissue.[1]
Protocol 2: Assessment of Anti-Inflammatory Effects in a Rat Model
This protocol describes the formaldehyde-induced paw edema model.
-
Animal Acclimatization: Acclimatize rats to the experimental environment for at least one week.
-
Telmisartan Administration: Prepare a stock solution of telmisartan in distilled water. Administer the desired dose of telmisartan (e.g., 0.1, 1, 3 mg/kg) orally via gavage 30 minutes prior to formaldehyde injection and daily for the duration of the study.[1]
-
Induction of Inflammation: Inject a small volume (e.g., 0.1 mL) of 2% formaldehyde solution into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers before the induction of inflammation and at regular intervals (e.g., daily) thereafter.[1]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.
Visualizations
Caption: Telmisartan's dual mechanism of action.
Caption: Workflow for CCH model and telmisartan treatment.
Caption: Troubleshooting logic for unexpected hypotension.
References
- 1. benchchem.com [benchchem.com]
- 2. Telmisartan prevented cognitive decline partly due to PPAR-gamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonhypotensive dose of telmisartan attenuates cognitive impairment partially due to peroxisome proliferator-activated receptor-gamma activation in mice with chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-hypotensive dose of telmisartan and nimodipine produced synergistic neuroprotective effect in cerebral ischemic model by attenuating brain cytokine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Telmisartan Dissolution Rate In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at enhancing the dissolution rate of telmisartan, a Biopharmaceutics Classification System (BCS) Class II drug known for its low solubility and high permeability.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies for improving the in vitro dissolution rate of telmisartan?
A1: Several formulation strategies have proven effective in enhancing the dissolution rate of telmisartan. The most commonly employed and successful methods include:
-
Solid Dispersions: This technique involves dispersing telmisartan in a hydrophilic carrier matrix to improve its wettability and reduce drug crystallinity.[4][5][6] Common carriers include polymers like Polyethylene Glycol (PEG) 4000, Poloxamer 407, and Pluronic F127.[3][4][5][7][8] The solid dispersions can be prepared using methods such as solvent evaporation, fusion, and kneading.[1]
-
Surface Solid Dispersions (SSDs): In this variation, the drug is adsorbed onto the surface of an inert carrier, which can increase the surface area available for dissolution.[7][8]
-
Nanosuspensions: Reducing the particle size of telmisartan to the nanometer range significantly increases the surface area-to-volume ratio, leading to enhanced dissolution velocity.[9][10] This is often achieved through techniques like solvent evaporation.[9][10]
-
Co-crystals: The formation of co-crystals with a suitable co-former can alter the crystalline structure of telmisartan, leading to improved solubility and dissolution.[11][12][13] Aromatic carboxylic acids and oxalic acid have been successfully used as co-formers.[11][13]
-
Use of Alkalinizers and pH Modifiers: Telmisartan's solubility is pH-dependent, with higher solubility at low and high pH ranges.[14][15] Incorporating alkalinizers like meglumine can create a micro-environment with a higher pH, thereby increasing the dissolution rate.[14][16]
-
Hydrotropy: This method involves the use of hydrotropic agents, such as urea, to enhance the aqueous solubility of poorly soluble drugs like telmisartan.[17]
Q2: How do I select the appropriate carrier for a telmisartan solid dispersion?
A2: The choice of carrier is critical for the success of a solid dispersion formulation. Key factors to consider include:
-
Hydrophilicity: The carrier should be readily water-soluble to promote wetting of the drug particles.
-
Compatibility: It is essential to ensure that the carrier is chemically compatible with telmisartan and does not cause degradation. Techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to assess compatibility.[5][7]
-
Amorphization Potential: The carrier should facilitate the conversion of crystalline telmisartan to an amorphous form, which generally has a higher dissolution rate.[4] Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are useful for evaluating the physical state of the drug within the dispersion.[4][7]
-
Drug-to-Carrier Ratio: The ratio of telmisartan to the carrier can significantly impact dissolution enhancement. It is often necessary to experiment with different ratios to find the optimal formulation.[1][3]
Q3: What are the critical process parameters for preparing telmisartan nanosuspensions?
A3: When preparing telmisartan nanosuspensions, typically by a solvent evaporation technique, the following parameters are crucial:
-
Choice of Stabilizer: Surfactants or polymers are necessary to stabilize the nanoparticles and prevent agglomeration. Poloxamer 188 and sodium lauryl sulfate (SLS) have been used effectively.[9][10]
-
Solvent System: The choice of organic solvent to dissolve telmisartan and its ratio to the aqueous phase is important. Acetone is a commonly used solvent.[9]
-
Homogenization and Sonication: The speed and duration of homogenization and sonication are critical for achieving the desired particle size and a narrow particle size distribution (Polydispersity Index - PDI).[9]
Troubleshooting Guides
Issue 1: Low Dissolution Enhancement with Solid Dispersions
| Potential Cause | Troubleshooting Step |
| Incomplete Amorphization | Characterize the solid dispersion using DSC or XRD to confirm the physical state of telmisartan. If crystalline drug is still present, consider increasing the carrier-to-drug ratio or using a different carrier with better amorphization capabilities.[4] |
| Poor Carrier Wettability | Ensure the selected carrier is highly hydrophilic. Consider adding a surfactant to the dissolution medium to improve wetting. |
| Drug Recrystallization | During storage or dissolution, the amorphous drug may revert to a crystalline form. Conduct stability studies to assess the physical stability of the solid dispersion. The inclusion of certain polymers can inhibit recrystallization. |
| Inappropriate Drug-to-Carrier Ratio | Systematically vary the drug-to-carrier ratio to identify the optimal concentration for dissolution enhancement.[3] |
| Inefficient Preparation Method | The method of preparation can influence the properties of the solid dispersion. Compare different techniques such as solvent evaporation, fusion, and kneading to find the most effective one for your formulation.[1] |
Issue 2: Particle Agglomeration in Nanosuspensions
| Potential Cause | Troubleshooting Step |
| Insufficient Stabilizer Concentration | Increase the concentration of the surfactant or polymer stabilizer to provide adequate steric or electrostatic stabilization. |
| Inappropriate Stabilizer | The chosen stabilizer may not be effective for telmisartan. Screen different stabilizers to find one that provides a high absolute zeta potential value, which indicates better stability.[9] |
| Ineffective Homogenization/Sonication | Optimize the homogenization speed and time, as well as the sonication parameters, to ensure sufficient energy input for particle size reduction and de-agglomeration.[9] |
Issue 3: Variable and Irreproducible Dissolution Profiles
| Potential Cause | Troubleshooting Step |
| Inadequate Control of Experimental Conditions | Strictly control dissolution test parameters such as temperature, paddle/basket speed, and volume of the dissolution medium.[18] |
| Inhomogeneous Formulation | Ensure that the prepared formulation (e.g., solid dispersion, nanosuspension) is homogeneous. For solid dispersions, ensure the drug is uniformly dispersed in the carrier. |
| pH Sensitivity of Telmisartan | The dissolution of telmisartan is highly pH-dependent.[15] Ensure the pH of the dissolution medium is accurately prepared and maintained throughout the experiment. Consider using buffers with sufficient capacity. |
| Sink Conditions Not Maintained | Telmisartan has low aqueous solubility, which can make it difficult to maintain sink conditions in the dissolution medium.[19] The use of surfactants like Sodium Lauryl Sulfate (SLS) in the dissolution medium can help to increase the solubility and maintain sink conditions.[19] |
Data Presentation: Comparison of Dissolution Enhancement Strategies
Table 1: Enhancement of Telmisartan Dissolution via Solid Dispersions
| Carrier(s) | Drug:Carrier Ratio | Preparation Method | Dissolution Enhancement | Reference |
| Pluronic F127 | 1:3 | Not Specified | 2.57-fold increase in dissolution | [4] |
| PEG 4000 & Mannitol | 1:4:1 (Drug:PEG:Mannitol) | Not Specified | Significant increase compared to pure drug | [5] |
| Poloxamer 407 | Not Specified | Solvent Evaporation | Higher dissolution rate compared to pure drug | [8] |
| Croscarmellose Sodium & PEG 4000/Poloxamer 407 | Not Specified | Solvent Evaporation | >90% drug release within 20 minutes | [19] |
| PVP, PEG 4000, Poloxamer 407 | 1:2 | Solvent Evaporation | Poloxamer 407 > PEG 4000 > PVP in enhancing dissolution | [3] |
| Chitosan | 1:9 | Co-grinding | Markedly improved dissolution compared to drug alone | [6] |
Table 2: Enhancement of Telmisartan Dissolution via Nanosuspensions
| Stabilizer(s) | Particle Size | PDI | Zeta Potential | Dissolution Enhancement | Reference |
| Poloxamer 188 & SLS | 73 nm | 0.183 | -22.2 mV | 97.34% release in 40 minutes | [9][10] |
Table 3: Enhancement of Telmisartan Dissolution via Co-crystals
| Co-former | Preparation Method | Dissolution Enhancement | Reference |
| Phthalic Acid | Solution Crystallization & Reaction Crystallization | 11-fold and 22-fold increased solubility at pH 5 | [12] |
| Oxalic Acid | Solvent-drop Grinding & Solvent Evaporation | 11.7-fold higher solubility; higher percentage dissolved after 60 min | [13] |
| Aromatic Carboxylic Acids | Not Specified | Achieved maximum release equilibrium within 30 minutes | [11][20] |
Experimental Protocols
Protocol 1: Preparation of Telmisartan Solid Dispersion by Solvent Evaporation
-
Accurately weigh the required amounts of telmisartan and the selected hydrophilic carrier (e.g., PEG 4000, Poloxamer 407) in the desired ratio (e.g., 1:1, 1:2, 1:4).[1]
-
Dissolve the telmisartan and the carrier in a suitable solvent, such as methanol or a mixture of chloroform and methanol (4:1).[1][19] Ensure a clear solution is obtained.
-
For surface solid dispersions, add an adsorbent like Aerosil 200 to the solution and stir.[8]
-
Evaporate the solvent under continuous stirring at room temperature or using a rotary evaporator.[1]
-
Dry the resulting solid mass in a desiccator until all solvent is removed.[1][8]
-
Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform powder.[1][8]
Protocol 2: Preparation of Telmisartan Nanosuspension by Solvent Evaporation
-
Dissolve telmisartan in a suitable organic solvent, such as acetone, at room temperature.[9]
-
Prepare an aqueous solution containing the stabilizer(s), for example, Poloxamer 188 and Sodium Lauryl Sulfate (SLS).[9]
-
Inject the organic phase containing telmisartan into the aqueous phase dropwise using a syringe while the aqueous phase is under high-speed homogenization.[9]
-
Continue homogenization for a specified period (e.g., 30 minutes) to allow for the evaporation of the organic solvent.[9]
-
Subject the resulting suspension to magnetic stirring for about 1 hour, followed by sonication for 1 hour to further reduce particle size and ensure homogeneity.[9]
Protocol 3: In Vitro Dissolution Testing of Telmisartan Formulations
-
Use a USP Type II (Paddle) or Type I (Basket) dissolution apparatus.[2][18][19]
-
The dissolution medium is typically 900 mL of a buffered solution. Given telmisartan's pH-dependent solubility, various media can be used, such as pH 1.2 HCl, pH 4.5 acetate buffer, and phosphate buffers at pH 6.8 or 7.4.[15][18][21] To maintain sink conditions, 1.5% w/v Sodium Lauryl Sulfate (SLS) may be added to the medium.[19]
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[18]
-
Set the paddle speed, typically at 50, 75, or 100 rpm.[2][18][19]
-
Place a quantity of the formulation equivalent to a specific dose of telmisartan (e.g., 20 mg or 40 mg) into the dissolution vessel.[2][8][19]
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 60 minutes) and replace with an equal volume of fresh, pre-warmed dissolution medium.[18][19]
-
Filter the samples and analyze the concentration of dissolved telmisartan using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 296 nm).[8][18]
Visualizations
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Dissolution Properties and Physical Characterization of Telmisartan–Chitosan Solid Dispersions Prepared by Mechanochemical Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of dissolution of Telmisartan through use of solid dispersion technique - surface solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of dissolution of Telmisartan through use of solid dispersion technique - surface solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pkheartjournal.com [pkheartjournal.com]
- 10. pkheartjournal.com [pkheartjournal.com]
- 11. Study on the solubilization of telmisartan by forming cocrystals with aromatic carboxylic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. ICI Journals Master List [journals.indexcopernicus.com]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. jddtonline.info [jddtonline.info]
- 19. mdpi.com [mdpi.com]
- 20. Study on the solubilization of telmisartan by forming cocrystals with aromatic carboxylic acids | Semantic Scholar [semanticscholar.org]
- 21. Formulation Development and Evaluation of Fast Dissolving Film of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Telmisartan Bioavailability in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of telmisartan in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: Why is improving the bioavailability of telmisartan a major focus in formulation development?
A1: Telmisartan is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2][3] This means it has high permeability through biological membranes but suffers from poor aqueous solubility.[1][3] The solubility of telmisartan is strongly pH-dependent; it is poorly soluble in the pH range of 3 to 9, which includes the physiological pH of the intestines.[1][4][5] This low solubility is the primary rate-limiting step for its absorption, leading to poor and variable oral bioavailability, which is reported to be between 42% and 58%.[1][6] Enhancing its solubility and dissolution rate is crucial for improving its therapeutic efficacy and ensuring consistent clinical outcomes.[7][8]
Q2: What are the most common strategies to enhance telmisartan bioavailability in animal models?
A2: Several successful strategies have been reported, primarily focusing on improving the drug's dissolution rate. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS/SNEDDS): These are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form fine oil-in-water micro or nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[1][9] This approach has shown significant bioavailability enhancement, with some studies reporting a 7.5-fold increase compared to a pure drug suspension.[9]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing telmisartan in an amorphous form within a hydrophilic polymer matrix.[2] Methods like hot-melt extrusion, spray drying, and lyophilization are used to convert the crystalline drug into a more soluble amorphous state.[2][4][5] ASDs have demonstrated the ability to increase bioavailability by over 5-fold in rats.[2]
-
Nanoparticle-Based Systems: Reducing the particle size of telmisartan to the nanometer range increases the surface area available for dissolution.[10] Techniques like media milling or evaporative antisolvent precipitation are used to create nanosuspensions or solid lipid nanoparticles (SLNs).[10][11] One study on SLNs reported a remarkable 28-fold increase in the total area under the curve (AUC) compared to a drug suspension.[11]
-
Other Novel Approaches: Researchers have also explored transdermal delivery via transethosomes, macromolecular prodrugs to target specific tissues like the liver, and gastroretentive systems using oil-entrapped alginate beads.[12][13][14]
Q3: Which animal models are typically used for preclinical pharmacokinetic studies of telmisartan?
A3: Sprague-Dawley rats and Wistar rats are the most commonly used models for evaluating the oral pharmacokinetics of telmisartan formulations.[1][2][15] Studies have also been conducted in New Zealand white rabbits and dogs.[16][17][18] Spontaneously hypertensive (SH) rats are often used for combined pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentration with the antihypertensive effect.[19][20]
Troubleshooting Guides
Section 1: Formulation and In Vitro Characterization
Q: My Self-Emulsifying Drug Delivery System (SMEDDS) formulation appears cloudy or shows phase separation upon dilution. What are the potential causes and solutions?
A: This issue typically points to problems with the formulation's components or their ratios, which prevent the formation of a stable micro or nanoemulsion.
-
Potential Cause 1: Poor Excipient Selection. The solubility of telmisartan in the chosen oil phase may be insufficient, or the surfactant/co-surfactant combination may not effectively reduce the interfacial tension.
-
Solution: Conduct thorough solubility studies of telmisartan in various oils, surfactants, and co-surfactants to select components that can solubilize the drug at the desired concentration.[1][21] Screen different surfactants and co-surfactants for their emulsification efficiency with the selected oil.[9]
-
-
Potential Cause 2: Incorrect Surfactant/Co-surfactant (S/CoS) Ratio. The ratio between the surfactant and co-surfactant is critical for the stability and droplet size of the resulting emulsion.[9]
-
Solution: Construct pseudo-ternary phase diagrams to identify the optimal concentration ranges of oil, surfactant, and co-surfactant that result in a large, stable self-emulsifying region.[1][9][21] This systematic approach helps in optimizing the S/CoS ratio to achieve desired characteristics like rapid emulsification and small globule size.
-
-
Potential Cause 3: Thermodynamic Instability. The formulation may be thermodynamically unstable, leading to phase separation over time or under stress conditions.
-
Solution: Perform thermodynamic stability tests, including centrifugation, heating-cooling cycles, and freeze-thaw cycles, to ensure the formulation is robust.[21] The formulation should not show any signs of phase separation or drug precipitation during these tests.
-
Q: My amorphous solid dispersion (ASD) shows signs of recrystallization during stability testing. How can I improve its physical stability?
A: The conversion of the amorphous drug back to its less soluble crystalline form is a common challenge with ASDs.
-
Potential Cause 1: Weak Drug-Polymer Interaction. Insufficient interaction (e.g., hydrogen bonding) between telmisartan and the carrier polymer can allow for molecular mobility and subsequent recrystallization.[4][5]
-
Potential Cause 2: Inappropriate Drug Loading. High drug loading can supersaturate the polymer matrix, increasing the thermodynamic driving force for crystallization.
-
Solution: Optimize the drug-to-polymer ratio. While higher drug loading is often desired, a lower ratio may be necessary to ensure complete amorphization and stability. Differential Scanning Calorimetry (DSC) and X-ray Diffractometry (XRD) are essential for confirming that the drug is fully amorphous in the dispersion.[2][4]
-
-
Potential Cause 3: Environmental Factors. High temperature and humidity can act as plasticizers, increasing molecular mobility and promoting recrystallization.
-
Solution: Store the ASD formulation in tightly sealed containers with desiccants. Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to assess its long-term stability.[22]
-
Section 2: Preclinical In Vivo Experiments
Q: I am observing high inter-animal variability in my pharmacokinetic data after oral administration. How can I reduce this?
A: High variability in preclinical studies is a frequent issue that can mask the true performance of a formulation.[23]
-
Potential Cause 1: Inconsistent Dosing Technique. Improper oral gavage can lead to stress, inaccurate dosing, or deposition of the dose in the esophagus instead of the stomach.[23]
-
Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animal model. Verify the homogeneity and stability of the dosing suspension or solution to ensure each animal receives a consistent dose.[23]
-
-
Potential Cause 2: Influence of Food. The absorption of telmisartan can be significantly affected by the presence of food in the GI tract.[23]
-
Solution: Standardize the feeding schedule. For maximum consistency, administer the formulation after a period of fasting (e.g., overnight) and ensure all animals in all groups are fasted for the same duration.[23]
-
-
Potential Cause 3: Genetic Differences in Animal Strains. Different strains or substrains of rats can exhibit varied metabolic profiles and drug responses.[23]
-
Solution: Use a well-characterized, genetically consistent animal strain from a reputable supplier. Clearly report the strain, substrain, and source in all documentation.[23]
-
Q: The relative bioavailability of my novel formulation is not significantly improved compared to the control. What should I investigate?
A: A lack of improvement can be due to formulation failure in vivo, analytical errors, or other experimental factors.
-
Step 1: Re-evaluate In Vitro Performance. Confirm that the formulation demonstrates significantly enhanced dissolution in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) compared to the control. If in vitro performance is poor, the formulation itself needs to be re-optimized.
-
Step 2: Check for In Vivo Instability. The formulation may be stable on the bench but could be precipitating in the gastrointestinal tract upon dilution with GI fluids.
-
Solution: Perform robustness to dilution tests by diluting the formulation in various buffers (e.g., pH 1.2, 6.8, 7.4) and observing for any drug precipitation over several hours.[21]
-
-
Step 3: Validate the Bioanalytical Method. Inaccurate quantification of the drug in plasma will lead to erroneous pharmacokinetic parameters.
-
Solution: Ensure your bioanalytical method (typically HPLC or LC-MS/MS) is fully validated for specificity, linearity, accuracy, precision, and recovery according to regulatory guidelines.[15][24] Check for issues like low recovery during sample extraction or matrix effects that could suppress the analyte signal.[17][25]
-
-
Step 4: Review the PK Study Design. An inadequate blood sampling schedule could miss the true Cmax or inadequately define the elimination phase, leading to an underestimation of the AUC.
-
Solution: Design the sampling schedule based on the known pharmacokinetics of telmisartan.[19] Ensure enough samples are taken around the expected Tmax and that the sampling duration is long enough (at least 3-5 half-lives) to accurately calculate the terminal elimination phase.
-
Data Presentation: Pharmacokinetic Parameters
The following tables summarize pharmacokinetic data from various studies on improved telmisartan formulations in preclinical animal models.
Table 1: Self-Emulsifying Drug Delivery Systems (SMEDDS/SNEDDS)
| Formulation Description | Animal Model | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Fold Increase in Bioavailability | Reference |
| Telmisartan SMEDDS | Sprague-Dawley Rats | - | ~1500 (Test) vs ~800 (Marketed) | 1.0 (Test) vs 1.0 (Marketed) | 3908 (Test) vs 2530 (Marketed) | 1.54 | [1] |
| Telmisartan SNEDDS | Wistar Rats | - | 1342 (Test) vs 179 (Suspension) | 4.0 (Test) vs 6.0 (Suspension) | 8234 (Test) vs 1098 (Suspension) | 7.5 | [9] |
| Telmisartan SMEDDS | New Zealand Rabbits | - | 3051 (Test) vs 1654 (Suspension) | 2.0 (Test) vs 4.0 (Suspension) | 14830 (Test) vs 6480 (Suspension) | ~2.3 | [16] |
Table 2: Solid Dispersions and Other Formulations
| Formulation Description | Animal Model | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Fold Increase in Bioavailability | Reference |
| pH-Modulated Solid Dispersion (HME) | Sprague-Dawley Rats | 10 mg/kg | 3400 (Test) vs 514 (Powder) | 1.0 (Test) vs 0.5 (Powder) | 7409 (Test) vs 1380 (Powder) | 5.37 | [2] |
| Lyophilized Solid Dispersion | - | - | - | - | - | >2.48 (vs. Marketed) | [5] |
| Transethosomal Gel (with Iontophoresis) | Rats | - | Increased by 1.85-fold vs. Oral Tablet | Decreased by half vs. Oral Tablet | - | - | [12] |
| Solid Lipid Nanoparticles (SLN) | Wistar Rats | 10 mg/kg | - | - | AUC was 28-fold higher vs. Suspension | 28 | [11] |
| Oil-Entrapped Alginate Beads | Hypertensive Rats | - | 10.9 (Test) vs 4.8 (Suspension) | 6.0 (Test) vs 4.0 (Suspension) | 135.9 (Test) vs 61.1 (Suspension) | 2.22 | [14] |
Experimental Protocols
Protocol 1: Formulation and Optimization of a Telmisartan SMEDDS
-
Excipient Screening (Solubility Studies):
-
Add an excess amount of telmisartan to 2 mL of various vehicles (oils, surfactants, co-surfactants) in separate vials.[1]
-
Vortex the vials for 10 minutes and then shake them in an isothermal shaker at a constant temperature for 48-72 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for telmisartan concentration using a validated HPLC method to determine the solubility in each excipient. Select the excipients with the highest solubilizing capacity for telmisartan.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.[9][21] The surfactant and co-surfactant are typically mixed in fixed weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each formulation, titrate the mixture of oil and S/CoS with water, under gentle agitation.
-
Visually observe the mixture for transparency and flowability. The point at which the mixture becomes turbid indicates the boundary of the microemulsion region.
-
Plot the compositions on a ternary phase diagram to identify the self-microemulsifying region. Select ratios from the stable microemulsion region for further development.[1]
-
-
Characterization of the Optimized SMEDDS:
-
Emulsification Time: Add 1 mL of the SMEDDS formulation to 500 mL of distilled water at 37°C with gentle agitation (50 rpm).[16] Record the time taken to form a clear or slightly bluish microemulsion.
-
Droplet Size and Zeta Potential: Dilute the SMEDDS with water and measure the globule size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[9]
-
Drug Content: Dissolve a known amount of the SMEDDS formulation in a suitable solvent and quantify the telmisartan content using a validated HPLC method.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Handling and Acclimatization:
-
Dosing and Blood Sampling:
-
Divide the animals into groups (e.g., control group receiving telmisartan suspension, test group receiving the novel formulation).
-
Administer the formulation orally via gavage at a specified dose (e.g., 10 mg/kg).[2]
-
Collect blood samples (~0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[19]
-
-
Plasma Preparation and Storage:
-
Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -20°C or -80°C until bioanalysis.[20]
-
-
Bioanalysis of Plasma Samples:
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate telmisartan from the plasma matrix.[15][17] For example, add a mixture of methanol/acetonitrile to the plasma sample, vortex, and centrifuge to precipitate proteins.[17]
-
Quantification: Analyze the supernatant using a validated LC-MS/MS or HPLC method to determine the concentration of telmisartan.[15][17][19]
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋∞) using non-compartmental analysis software. Calculate the relative bioavailability compared to the control group.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced telmisartan formulation.
Caption: Decision tree for selecting a strategy to enhance telmisartan bioavailability.
References
- 1. jsirjournal.com [jsirjournal.com]
- 2. Hot-Melt Extruded Amorphous Solid Dispersion for Solubility, Stability, and Bioavailability Enhancement of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-Vitro Characterization and Oral Bioavailability of Organic Solvent-free Solid Dispersions Containing Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization and In Vitro Characterization of Telmisartan Loaded Sodium Alginate Beads and Its In Vivo Efficacy Investigation in Hypertensive Induced Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design and Development of Nanoparticulate Dosage Form of Telmisartan for Bioavailability Enhancement | Bentham Science [eurekaselect.com]
- 11. ijpsr.com [ijpsr.com]
- 12. Transdermal Delivery of Telmisartan: Formulation, in vitro, ex vivo, Iontophoretic Permeation Enhancement and Comparative Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduction of liver fibrosis by rationally designed macromolecular telmisartan prodrugs [dspace.mit.edu]
- 14. Optimization and In Vitro Characterization of Telmisartan Loaded Sodium Alginate Beads and Its In Vivo Efficacy Investigation in Hypertensive Induced Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. umpir.ump.edu.my [umpir.ump.edu.my]
- 16. scispace.com [scispace.com]
- 17. academic.oup.com [academic.oup.com]
- 18. [PDF] Proniosomal Telmisartan Tablets: Formulation, in vitro Evaluation and in vivo Comparative Pharmacokinetic Study in Rabbits | Semantic Scholar [semanticscholar.org]
- 19. Pharmacokinetic-pharmacodynamic modeling of telmisartan using an indirect response model in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic-pharmacodynamic modeling of telmisartan using an indirect response model in spontaneously hypertensive rats - Hao - Acta Pharmacologica Sinica [chinaphar.com]
- 21. Development of self-microemulsifying drug delivery system and solid-self-microemulsifying drug delivery system of telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. omicsonline.org [omicsonline.org]
- 25. ijprajournal.com [ijprajournal.com]
Technical Support Center: Analysis of Telmisartan Degradation Products by HPLC
Welcome to the technical support center for the HPLC analysis of Telmisartan and its degradation products. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Mobile Phase and Chromatographic Separation Issues
Q1: Why am I seeing poor resolution between Telmisartan and its degradation products, particularly under acidic conditions?
A1: Poor resolution is a common issue. Here are several factors to investigate:
-
Mobile Phase pH: The pH of the mobile phase is critical. For Telmisartan, a slightly acidic pH (around 3.0-4.0) is often used to ensure good peak shape and separation from impurities.[1][2][3] If the pH is too high or too low, the ionization state of Telmisartan and its degradation products can change, leading to co-elution. Verify the pH of your aqueous phase after mixing.
-
Organic Modifier Ratio: The ratio of the organic solvent (typically acetonitrile or methanol) to the aqueous buffer dramatically affects retention and selectivity.[2][4] An insufficient amount of organic solvent may cause peaks to be broad and poorly resolved. Conversely, too much may cause early elution and peak clustering. Try adjusting the organic-to-aqueous ratio in small increments.
-
Gradient Elution: For complex mixtures of degradation products, an isocratic method may not provide sufficient resolving power. A gradient elution, starting with a lower concentration of organic solvent and gradually increasing it, can significantly improve the separation of early and late-eluting peaks.[1][5]
Q2: My peak for Telmisartan is showing significant tailing. What are the likely causes?
A2: Peak tailing can compromise quantitation accuracy. Consider these possibilities:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with the basic functional groups in Telmisartan, causing tailing. Using a mobile phase with a competitive base or a lower pH can help mitigate this. Also, ensure you are using a high-quality, end-capped C18 or C8 column.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Try flushing the column with a strong solvent (like 100% acetonitrile or methanol) or, if the problem persists, replace the column.
Section 2: Peak Identification and Quantitation
Q3: I'm observing unexpected peaks in my chromatogram after a forced degradation study. How can I identify them?
A3: Identifying unknown peaks is a key part of degradation studies.
-
Compare with Control Samples: Always run a chromatogram of an unstressed Telmisartan standard. Any peaks not present in the control are potential degradation products.
-
Mass Spectrometry (LC-MS): The most definitive way to identify unknown degradants is by using a mass spectrometer coupled with your HPLC. This allows you to determine the mass-to-charge ratio (m/z) of the unknown peak, providing crucial information about its molecular weight and potential structure.[4]
-
Review Degradation Pathways: Telmisartan is known to degrade under acidic, basic, and oxidative conditions.[6][7] Researching these known pathways can help you predict the structures of the degradation products you are observing. For instance, hydrolysis often results in the esterification of the carboxylic acid group.[4]
Q4: My results for the percent degradation are inconsistent between runs. What should I check?
A4: Inconsistent results often point to issues with method precision or sample preparation.
-
System Suitability: Before running samples, always perform a system suitability test by injecting a standard solution multiple times. The relative standard deviation (RSD) for peak area and retention time should be less than 2%.[8] This confirms that the HPLC system is performing consistently.
-
Sample Preparation: Ensure your degradation procedure is well-controlled. Factors like temperature, reagent concentration (e.g., HCl, NaOH, H₂O₂), and exposure time must be kept constant for all samples.[9]
-
Injection Volume Precision: Check the autosampler for any issues that might cause variations in the injection volume.
Experimental Protocols and Data
Representative HPLC Method for Telmisartan and Impurities
This protocol is a representative example based on common methodologies.[1][2][4] Analysts should validate the method for their specific instrumentation and requirements.
1. Materials and Reagents:
-
Telmisartan Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of Potassium Dihydrogen Phosphate buffer (10mM, pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a 60:40 v/v ratio.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 40°C[1]
-
Run Time: Approximately 30-70 minutes may be required to elute all degradation products, depending on the specific stress conditions.[1]
3. Standard Solution Preparation:
-
Prepare a stock solution of Telmisartan at a concentration of 100 µg/mL in methanol.
-
From the stock solution, prepare working standards at appropriate concentrations by diluting with the mobile phase.
4. Forced Degradation Sample Preparation:
-
Acid Hydrolysis: To a solution of Telmisartan, add 1 M HCl and reflux for a specified period (e.g., 3 hours at 70°C).[4] Neutralize the solution before injection.
-
Base Hydrolysis: To a solution of Telmisartan, add 0.1 M NaOH and heat at 80°C for a specified time (e.g., 8 hours). Neutralize before injection.
-
Oxidative Degradation: Treat a solution of Telmisartan with 30% H₂O₂ at room temperature for a set duration (e.g., 2 days).
-
Thermal Degradation: Expose solid Telmisartan powder to dry heat (e.g., 60°C for 24 hours).[7] Dissolve in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of Telmisartan to sunlight or a photostability chamber for a defined period.
Comparative Table of HPLC Methods
| Parameter | Method 1[1] | Method 2[2] | Method 3[4] |
| Column | Waters Symmetry C18 (250x4.6mm, 5µm) | C18 Column | C18 Column |
| Mobile Phase | 10mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40 v/v) | Acetonitrile : KH₂PO₄ buffer (pH 3) : Methanol (40:20:40 v/v/v) | Methanol : Water (80:20 v/v), pH 4.0 with H₃PO₄ |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Wavelength | 230 nm | 295 nm | 225 nm |
| Temperature | 40°C | Ambient | Ambient |
| Retention Time (Telmisartan) | ~28.8 min (gradient) | ~6.6 min | ~4.85 min |
Visual Guides: Workflows and Logic Diagrams
The following diagrams illustrate key workflows for troubleshooting and experimental design.
Caption: Troubleshooting flowchart for poor HPLC peak resolution.
Caption: Workflow for forced degradation studies of Telmisartan.
References
- 1. scispace.com [scispace.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. QbD based development of HPLC method for simultaneous quantification of Telmisartan and Hydrochlorothiazide impurities in tablets dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. ddtjournal.net [ddtjournal.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Telmisartan Solubility Challenges in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the low solubility of telmisartan in cell culture media. Find answers to frequently asked questions and troubleshooting tips to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why does telmisartan have low solubility in my cell culture medium?
Telmisartan is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2][3] Its solubility is particularly poor in the physiological pH range of 3 to 7, which is typical for most cell culture media.[1][4][5] This pH-dependent solubility is attributed to its chemical structure, which includes both acidic (carboxylic acid) and basic (benzimidazole) functional groups.[5]
Q2: What are the common signs of telmisartan precipitation in my cell culture?
You may observe the following signs if telmisartan has precipitated:
-
Cloudiness or turbidity in the cell culture medium after adding the telmisartan solution.[6]
-
Visible particulate matter or crystals floating in the medium or settled at the bottom of the culture vessel.[6]
-
Inconsistent or lower-than-expected biological effects in your assay, as the actual concentration of solubilized drug is lower than intended.
Q3: What are the primary methods to improve telmisartan solubility for in vitro studies?
Several techniques can be employed to enhance the solubility of telmisartan in cell culture media. These include:
-
Using organic solvents to prepare a concentrated stock solution.
-
Adjusting the pH of the solvent or medium.
-
Complexation with cyclodextrins. [7]
-
Creating solid dispersions with hydrophilic carriers.[1][11][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with telmisartan in cell culture.
Issue 1: My telmisartan stock solution in DMSO precipitates when added to the cell culture medium.
-
Cause: This is a common issue due to the significant change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium. This can cause the drug to crash out of the solution.
-
Solution:
-
Optimize the dilution process: Instead of a single-step dilution, perform a serial dilution of your stock solution in pre-warmed (37°C) cell culture medium.[6]
-
Rapid mixing: Add the telmisartan stock solution dropwise to the medium while vortexing or swirling to ensure rapid and even dispersion, preventing localized high concentrations.[6]
-
Final solvent concentration: Maintain a final DMSO concentration that is tolerable for your cell line (typically 0.1% to 0.5%) to aid solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[6]
-
Serum content: The presence of serum in the medium can help to keep the compound in solution due to binding with proteins like albumin.[6]
-
Issue 2: Even with DMSO, I cannot achieve the desired final concentration of telmisartan without precipitation.
-
Cause: The desired concentration may exceed the solubility limit of telmisartan in the final culture medium, even with a small percentage of DMSO.
-
Solution:
-
Use an alternative solvent: Dimethylformamide (DMF) can be used as an alternative to DMSO.[13] A 1:1 solution of DMF:PBS (pH 7.2) has been shown to dissolve telmisartan at approximately 0.5 mg/ml.[13]
-
pH adjustment: Telmisartan's solubility increases in strongly acidic or basic conditions.[4] You can prepare a stock solution in a slightly basic solution (e.g., using 0.1 M NaOH) before further dilution.[14] However, ensure the final pH of your culture medium remains within the physiological range for your cells.
-
Employ solubility enhancers: Consider using 2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD) to form an inclusion complex with telmisartan, which has been shown to augment its solubility.[7]
-
Issue 3: I am concerned about the potential cytotoxicity of the solvents used to dissolve telmisartan.
-
Cause: Organic solvents like DMSO and DMF can be toxic to cells at higher concentrations.
-
Solution:
-
Determine the maximum tolerable solvent concentration: Perform a dose-response experiment with your specific cell line to determine the highest concentration of the solvent that does not cause significant cytotoxicity.
-
Minimize final solvent concentration: Always use the lowest possible concentration of the organic solvent required to keep telmisartan in solution.
-
Consider solvent-free methods: Explore techniques like nanoparticle formulations or solid dispersions, which can enhance telmisartan solubility without the need for organic solvents in the final culture medium.[1][8]
-
Quantitative Data on Telmisartan Solubility Enhancement
The following tables summarize the improvements in telmisartan solubility achieved through various techniques.
Table 1: Solubility of Telmisartan in Different Solvents
| Solvent System | Approximate Solubility | Reference |
| DMSO | ~1 mg/ml | [13] |
| Dimethylformamide (DMF) | ~1.6 mg/ml | [13] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/ml | [13] |
| Water | 0.09 µg/mL (at pH 3-7) | [5] |
| 40% w/v Urea Solution | ~25.87-fold increase vs. water | [15] |
Table 2: Effect of pH on Telmisartan Solubility
| pH | Solubility | Reference |
| 1.2 (Strongly Acidic) | 466 µg/mL | [4] |
| 3-7 (Physiological Range) | < 1 µg/mL | [4] |
| 10 (Strongly Basic) | 491 µg/mL | [4] |
Table 3: Solubility Enhancement with Solid Dispersions
| Carrier | Fold Increase in Solubility | Reference |
| Pluronic F127 | 6.93-fold | [1] |
| HPMCAS LG (with pH modifier) | 13-fold | [4] |
Experimental Protocols
Protocol 1: Preparation of Telmisartan Stock Solution using DMSO
-
Weighing: Accurately weigh the desired amount of telmisartan powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve a stock concentration of 1 mg/mL.[13]
-
Solubilization: Vortex the solution vigorously. If necessary, use an ultrasonic bath to aid dissolution.[16]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C for up to 6 months or -80°C for up to one year.[16] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Telmisartan-Cyclodextrin Inclusion Complex
This protocol is adapted from a study that synthesized a 2-HP-β-CD-TEL complex.[7]
-
Molar Ratio: Prepare aqueous solutions of telmisartan and 2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD) at an appropriate molar ratio (e.g., 1:1).
-
Complexation: Mix the solutions and stir at room temperature for a specified period (e.g., 24-48 hours) to allow for complex formation.
-
Lyophilization: Freeze-dry the resulting solution to obtain the telmisartan-cyclodextrin complex as a powder.
-
Stock Solution Preparation: Dissolve the complex powder in the cell culture medium or a suitable aqueous buffer to the desired stock concentration.
Protocol 3: Preparation of Telmisartan Nanoparticles by Emulsion-Solvent Evaporation
This is a generalized protocol based on a method for preparing TLM-loaded PLA nanoparticles.[8][10]
-
Organic Phase: Dissolve telmisartan and a polymer (e.g., poly(D,L-lactide)) in a suitable organic solvent.
-
Aqueous Phase: Prepare an aqueous solution containing a surfactant.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication.
-
Solvent Evaporation: Stir the emulsion at room temperature under vacuum to evaporate the organic solvent, leading to the formation of nanoparticles.
-
Collection: Collect the nanoparticles by centrifugation, wash with distilled water to remove excess surfactant, and then resuspend in the desired vehicle for cell culture experiments.
Visualizations
Caption: Workflow for Preparing Telmisartan for Cell Culture.
Caption: Troubleshooting Telmisartan Precipitation.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijrpc.com [ijrpc.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Telmisartan complex augments solubility, dissolution and drug delivery in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation and In Vitro Evaluation of Telmisartan Nanoparticles Prepared by Emulsion-Solvent Evaporation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation and In Vitro Evaluation of Telmisartan Nanoparticles Prepared by Emulsion-Solvent Evaporation Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancement of dissolution of Telmisartan through use of solid dispersion technique - surface solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. ovid.com [ovid.com]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. file.medchemexpress.com [file.medchemexpress.com]
optimizing mobile phase composition for telmisartan HPLC analysis
Welcome to the technical support center for the HPLC analysis of telmisartan. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for telmisartan analysis on a C18 column?
A common starting point for the reversed-phase HPLC analysis of telmisartan on a C18 column is a mixture of an acidic aqueous buffer and an organic solvent. A good starting ratio is often in the range of 60:40 to 40:60 (v/v) of aqueous to organic phase. For example, a mobile phase consisting of a phosphate buffer (pH 2.5-4.0) and acetonitrile is frequently used.[1][2][3]
Q2: What is the typical UV detection wavelength for telmisartan?
Telmisartan exhibits maximum absorbance in the UV region, with detection wavelengths commonly set between 230 nm and 296 nm.[2][4][5][6] The choice of wavelength can depend on the mobile phase composition and the desire to minimize interference from excipients or impurities.
Q3: Why is the pH of the mobile phase important for telmisartan analysis?
The pH of the mobile phase is a critical parameter in the HPLC analysis of telmisartan due to the molecule's acidic nature (pKa around 4.5). Operating the mobile phase at a pH below the pKa of telmisartan (e.g., pH 2.5-3.5) ensures that the molecule is in its protonated, less polar form. This leads to better retention on a reversed-phase column and often results in sharper, more symmetrical peaks.[1][7][8] Conversely, a mobile phase pH close to the pKa can lead to peak broadening or splitting.[9]
Q4: Can methanol be used instead of acetonitrile as the organic modifier?
Yes, methanol can be used as an organic modifier in the mobile phase for telmisartan analysis.[7][8][10][11] Acetonitrile generally provides lower backpressure and has a different selectivity compared to methanol. The choice between acetonitrile and methanol, or a combination of both, will depend on the specific separation requirements, such as the resolution of telmisartan from its impurities.[1][10]
Troubleshooting Guide
Issue 1: Peak Tailing
Q: My telmisartan peak is showing significant tailing. What are the possible causes and solutions?
A: Peak tailing for basic compounds like telmisartan is a common issue in reversed-phase HPLC. Here are the primary causes and recommended solutions:
-
Secondary Interactions with Silanols: Residual silanol groups on the silica-based column packing can interact with the basic functional groups of telmisartan, leading to tailing.[9]
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to 2.5-3.0) using an appropriate buffer like phosphate or an acid modifier like trifluoroacetic acid (TFA).[1][5] This protonates the silanol groups, reducing their interaction with the analyte.
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column where the residual silanols are chemically bonded to reduce their activity.[9]
-
Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from telmisartan.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of the sample or the injection volume.
-
-
Extra-Column Effects: Dead volume in the HPLC system (e.g., from long or wide-bore tubing) can contribute to peak broadening and tailing.[9]
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are properly fitted to minimize dead volume.
-
Issue 2: Poor Resolution Between Telmisartan and Impurities
Q: I am not getting adequate separation between telmisartan and its related impurities. How can I improve the resolution?
A: Improving resolution requires optimizing several chromatographic parameters:
-
Mobile Phase Composition:
-
Solution 1: Vary the Organic Solvent Ratio: Adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.
-
Solution 2: Change the Organic Solvent: If you are using methanol, try switching to acetonitrile, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
Solution 3: Use a Ternary Mixture: A mobile phase containing a mixture of buffer, acetonitrile, and methanol can sometimes provide the necessary selectivity for a difficult separation.[1][10][11]
-
-
Gradient Elution:
-
Column Chemistry:
Issue 3: Retention Time Drift
Q: The retention time for my telmisartan peak is shifting between injections. What could be the cause?
A: Unstable retention times can be caused by several factors:
-
Inadequate Column Equilibration:
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is particularly important when using gradient elution or after changing the mobile phase. A general rule is to flush the column with at least 10-20 column volumes of the new mobile phase.
-
-
Mobile Phase Instability:
-
Solution 1: Freshly Prepare Mobile Phase: Prepare the mobile phase fresh daily and ensure it is well-mixed and degassed.
-
Solution 2: Check for pH Drift: If using a buffer, ensure it has sufficient buffering capacity to resist pH changes.
-
-
Column Temperature Fluctuations:
-
Solution: Use a column oven to maintain a constant and consistent column temperature. Even small changes in ambient temperature can affect retention times.[12]
-
-
Pump and System Leaks:
-
Solution: Check the HPLC system for any leaks, particularly around the pump heads, injector, and column fittings. A leak can cause pressure fluctuations and lead to inconsistent flow rates.
-
Data Summary
Table 1: Examples of Mobile Phase Compositions for Telmisartan HPLC Analysis
| Buffer/Aqueous Phase | Organic Solvent(s) | Ratio (Aqueous:Organic) | Column | Detection Wavelength (nm) | Reference |
| 0.01N KH₂PO₄ | Acetonitrile | 80:20 | C18 | 296 | [4] |
| 0.1% Phosphoric Acid & 0.2% Triethylamine in Water | Acetonitrile | 65:35 | C18 | 234 | |
| 0.025M KH₂PO₄ | Acetonitrile, Methanol | 45:50:5 (Buffer:ACN:MeOH) | C18 | 216 | [10] |
| 0.05% Trifluoroacetic Acid | Acetonitrile | Gradient | C8 | 230 | [5] |
| Water (pH 4.0 with H₃PO₄) | Methanol | 20:80 | C18 | 225 | [7] |
| Buffer (pH 2.8) | Methanol, Acetonitrile | 10:20:70 (Buffer:MeOH:ACN) | C18 | 290 | [8] |
| Phosphate Buffer (pH 3.0) | Acetonitrile, Methanol | 20:40:40 (Buffer:ACN:MeOH) | C18 | 295 | [11] |
| 0.01M KH₂PO₄ (pH 3.4) | Methanol, Acetonitrile | 15:15:70 (Buffer:MeOH:ACN) | C18 | 210 | [1] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Telmisartan Assay
This protocol is a general example based on common practices for the determination of telmisartan in pharmaceutical formulations.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Telmisartan reference standard.
-
HPLC grade acetonitrile and/or methanol.
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Orthophosphoric acid (H₃PO₄) or other suitable acid for pH adjustment.
-
HPLC grade water.
-
-
Preparation of Mobile Phase:
-
Aqueous Phase: Prepare a 0.02 M solution of KH₂PO₄ in HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Organic Phase: HPLC grade acetonitrile.
-
Mobile Phase: Mix the aqueous phase and acetonitrile in a ratio of 50:50 (v/v). Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection Wavelength: 296 nm.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of telmisartan reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (e.g., 10 µg/mL): Dilute the stock solution with the mobile phase to achieve the desired concentration.
-
Sample Solution: Prepare a solution of the telmisartan formulation in the mobile phase to obtain a theoretical concentration within the linear range of the method. This may involve crushing tablets, dissolving the powder, and filtering.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by replicate injections of the standard solution to check for system suitability (e.g., peak area reproducibility, tailing factor, theoretical plates).
-
Inject the sample solutions.
-
Quantify the amount of telmisartan in the sample by comparing the peak area with that of the standard.
-
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing in telmisartan HPLC analysis.
Caption: Logical workflow for optimizing mobile phase to improve resolution.
References
- 1. RP-HPLC Estimation of Ramipril and Telmisartan in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 3. ijprajournal.com [ijprajournal.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. chemmethod.com [chemmethod.com]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. akjournals.com [akjournals.com]
- 8. asianpubs.org [asianpubs.org]
- 9. chromtech.com [chromtech.com]
- 10. ijdra.com [ijdra.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. chemmethod.com [chemmethod.com]
Technical Support Center: Minimizing Inter-Animal Variability in Telmisartan Pharmacodynamic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with telmisartan in animal models. The information is designed to address common sources of variability and provide standardized protocols to enhance experimental reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high inter-animal variability in the blood pressure response after oral administration of telmisartan. What are the potential causes and solutions?
A1: High inter-animal variability is a common challenge in pharmacodynamic studies with telmisartan and can originate from several factors. Key areas to investigate include the drug's pharmacokinetic properties, experimental procedures, and the biological characteristics of the animal model.
Key Causes and Mitigation Strategies:
-
Pharmacokinetic Variability: Telmisartan exhibits nonlinear pharmacokinetics, where absorption and clearance can change with the dose. In rats, the area under the curve (AUC) has been shown to increase disproportionately with the dose, indicating complex absorption.
-
Solution: Ensure precise and consistent dosing for each animal. It is advisable to conduct a pilot pharmacokinetic study in your specific animal model and strain to characterize exposure and establish a linear dose-response range for your experimental window.
-
-
Food Effect: The presence of food can significantly alter telmisartan's absorption. Studies in fasted male rats showed substantially higher maximum plasma concentration (Cmax) and AUC compared to non-fasted rats. In dogs, while feeding did not lead to bio-inequivalence, it did cause inter-individual variation in Cmax, leading to the recommendation that the drug be administered consistently with or without food.
-
Solution: Standardize the feeding schedule. For maximal consistency, administer telmisartan after a uniform fasting period. If fasting is not feasible, ensure the diet composition and feeding times are identical across all animals and experimental groups.
-
-
Genetic and Strain Differences: Different animal strains can show varied responses to telmisartan. For example, studies using spontaneously hypertensive rats (SHR) revealed significant differences in the metabolic effects of telmisartan between SHR/Izm and SHR/NIH substrains, which was linked to a gene mutation.
-
Solution: Use a well-characterized, genetically consistent animal strain from a reputable supplier. Always report the specific strain, substrain, and source in all documentation and publications to ensure reproducibility.
-
-
Administration Technique: Improper or inconsistent administration, such as oral gavage, can lead to stress, inaccurate dosing, and injury, all of which introduce variability.
-
Solution: Ensure all personnel are thoroughly trained in proper, consistent, and low-stress animal handling and administration techniques. Using a standardized protocol is critical.
-
Q2: What is the most effective and consistent method for preparing and administering telmisartan in our animal studies?
A2: Establishing a consistent and validated protocol for the preparation and administration of telmisartan is crucial for minimizing variability.
-
Vehicle Selection: Telmisartan has low water solubility. A common and effective vehicle is a 0.5% solution of carboxymethylcellulose (CMC) in sterile water. Adding a small amount of a surfactant like Tween 80 can also help aid dissolution. The stability of your specific formulation should be confirmed.
-
Administration Route:
-
Oral Gavage: This is the most common and precise method for delivering an accurate dose. However, it requires skilled technicians to minimize animal stress.
-
Drinking Water: While less stressful for the animals, administering telmisartan in drinking water makes it difficult to control the exact dose, as it depends on fluctuating water intake. If this method is used, daily water consumption must be monitored, and drug concentration adjusted for changes in body weight.
-
Below is a detailed protocol for a standardized oral gavage administration method.
Q3: How does the choice of animal model and its health status impact the experimental outcome and variability?
A3: The choice of animal model is fundamental. Different species, strains, ages, and sexes can respond differently to drugs due to variations in metabolism, receptor sensitivity, and physiology.
-
Species and Strain: As mentioned, different rat strains (e.g., Dahl salt-sensitive vs. Sprague-Dawley) are used to model different aspects of hypertension and will respond differently. The transgenic (mRen2)27 rat is a model of tissue renin-angiotensin system activation and shows significant cardiovascular abnormalities that are attenuated by telmisartan.
-
Age and Health: Young animals may have underdeveloped organ systems for drug metabolism, while older animals may have reduced organ function, affecting drug clearance. The presence of comorbidities (e.g., chronic kidney disease) can also alter the drug's effects.
-
Environment and Handling: To ensure reproducibility, it is critical to report animal health status and environmental conditions. Acclimatizing animals to handling and experimental procedures can minimize stress-induced physiological changes that introduce variability.
Q4: What are the primary signaling pathways of telmisartan that we should consider for our pharmacodynamic assessments?
A4: Telmisartan's primary mechanism is the selective blockade of the angiotensin II type 1 (AT1) receptor. This action is central to its antihypertensive effects.
-
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition: Telmisartan competes with angiotensin II for binding to the AT1 receptor in tissues like vascular smooth muscle and the adrenal gland. This blockade prevents angiotensin II-mediated vasoconstriction and aldosterone release, leading to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.
-
PPAR-γ Activation: Telmisartan also acts as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in regulating glucose and lipid metabolism. This activity may contribute to additional metabolic benefits beyond blood pressure control.
-
Other Potential Pathways: Research suggests telmisartan may have effects beyond AT1 blockade and PPAR-γ activation. Some studies indicate it can inhibit the activation of AKT, a key protein in signaling pathways controlling cell growth, which may mediate some of its antiproliferative effects. Other research in hypertensive patients suggests telmisartan may exert anti-inflammatory effects by inhibiting the NFAT signaling pathway in T lymphocytes.
Data Presentation: Quantitative Parameters
Table 1: Factors Contributing to Inter-Animal Variability and Mitigation Strategies
| Factor | Potential Cause of Variability | Recommended Mitigation Strategy |
| Drug Formulation & Administration | Inconsistent dosing due to poor solubility or technique. | Use a validated vehicle (e.g., 0.5% CMC). Ensure homogenous suspension. Standardize oral gavage technique and train all personnel. |
| Diet and Feeding | Food affects absorption, leading to different Cmax and AUC values. |
Technical Support Center: Addressing Formulation Challenges of Telmisartan Tablets
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of telmisartan tablets. The information is presented in a practical question-and-answer format to assist you in your experimental work.
Section 1: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during telmisartan tablet formulation.
Poor Solubility and Dissolution Rate
Issue: Low and pH-dependent solubility of telmisartan is observed, leading to poor dissolution profiles.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inherent low aqueous solubility | Solid Dispersion: Formulate a solid dispersion of telmisartan with a hydrophilic carrier like Pluronic F127, PEG 6000, or Poloxamer 407. This can convert the crystalline drug to a more soluble amorphous form.[1][2] For instance, a solid dispersion with Poloxamer 407 and Aerosil 200 has been shown to release almost 89.68% of the drug in 90 minutes, compared to only 19% for the pure drug.[2][3] |
| Co-crystals: Prepare co-crystals of telmisartan with a suitable co-former such as phthalic acid, oxalic acid, or citric acid. Telmisartan-phthalic acid co-crystals have demonstrated an 11 to 22-fold increase in solubility at pH 5. Similarly, telmisartan-oxalic acid co-crystals showed a 11.7-fold increase in solubility.[4] | |
| Alkalinizers: Incorporate alkalizing agents like sodium hydroxide or meglumine into the formulation to increase the micro-environmental pH and enhance telmisartan's solubility.[5] | |
| pH-dependent solubility | Buffering Agents: Include buffering agents in the formulation to maintain a favorable pH for dissolution within the gastrointestinal tract. |
| Inadequate wetting of the drug | Surfactants: Add a surfactant such as Tween 80 or sodium lauryl sulphate (SLS) to the formulation to improve the wettability of the hydrophobic telmisartan particles. |
Logical Workflow for Improving Telmisartan Solubility
Polymorphism
Issue: The presence of different polymorphic forms of telmisartan (Form A and Form B) is affecting tablet performance and batch-to-batch consistency.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Lack of polymorphic control during crystallization | Controlled Crystallization: Implement a controlled crystallization process to selectively produce the desired polymorph. Form A is generally more thermodynamically stable.[6] |
| Polymorphic conversion during processing | Process Parameter Control: Carefully control process parameters such as temperature, humidity, and mechanical stress (e.g., milling, compression) that can induce polymorphic transitions. For instance, the lower melting polymorph B can irreversibly transform into the higher melting polymorph A with heat and humidity.[7] |
| Amorphous form converting to crystalline form | Stabilizers: If using an amorphous form (e.g., from spray drying), incorporate stabilizers in the formulation to prevent recrystallization during storage. |
Workflow for Polymorph Characterization
Poor Compressibility and Tablet Defects
Issue: Experiencing tablet defects such as sticking, picking, capping, or lamination during compression.
Possible Causes & Solutions:
| Defect | Possible Causes | Remedies |
| Sticking/Picking | Excessive moisture in granules; Inadequate lubrication; Low drug melting point; Engraved punch design.[8][9] | Dry granules properly; Increase or change lubricant (e.g., magnesium stearate); Optimize compression speed and force; Consider a suitable punch coating.[9] |
| Capping/Lamination | Entrapped air in the powder blend; Too many fines; Insufficient binder; High compression speed; Worn-out tooling.[10] | Optimize granulation to reduce fines; Increase binder concentration; Reduce turret speed; Use pre-compression; Check and replace worn punches and dies.[10] |
| Poor Flowability | Irregular particle shape and size of telmisartan; High inter-particulate friction. | Wet Granulation: This process can improve the flowability and compressibility of the formulation.[11] |
| Direct Compression with suitable excipients: Use excipients that enhance flow, such as glidants (e.g., colloidal silicon dioxide) and fillers with good flow properties. |
Decision Tree for Manufacturing Method Selection
Section 2: Quantitative Data Summary
The following tables summarize quantitative data from various studies to facilitate comparison of different formulation strategies.
Table 1: Solubility Enhancement of Telmisartan
| Method | Carrier/Co-former | Solubility Increase (fold) | Reference |
| Solid Dispersion | Pluronic F127 | 6.93 | [1] |
| Solid Dispersion | Poloxamer 407/Aerosil 200 | 80 | [3] |
| Co-crystal | Phthalic Acid | 11 - 22 | |
| Co-crystal | Oxalic Acid | 11.7 | [4] |
Table 2: Dissolution Profile of Telmisartan Formulations
| Formulation | Time (min) | % Drug Released | Reference |
| Pure Telmisartan | 90 | 19 | [2][3] |
| Solid Dispersion (Poloxamer 407) | 90 | 89.68 | [2][3] |
| Solid Dispersion (PEG 6000) | 90 | 53.21 | [2] |
| Surface Solid Dispersion (Croscarmellose sodium with PEG 4000 or Poloxamer 407) | 20 | >90 | [12][13] |
Table 3: Flow and Compressibility Properties of Telmisartan Formulations
| Manufacturing Method | Carr's Index (%) | Hausner Ratio | Flow Property | Reference |
| Direct Compression Blend | 17.6 - 19.6 | 1.19 - 1.34 | Good to Fair | [3] |
| Wet Granulation | 15.56 - 18.85 | - | Good | [5] |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
Dissolution Testing
-
Apparatus: USP Type II (Paddle) Apparatus.
-
Dissolution Medium: 900 mL of a suitable buffer, often phosphate buffer at pH 6.8 or 7.5.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 rpm.
-
Procedure:
-
Place one telmisartan tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry at the λmax of telmisartan in the dissolution medium.
-
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Polymorphism Screening
3.2.1 Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-5 mg of the telmisartan sample into an aluminum DSC pan and seal it.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: A standard heating rate is 10 °C/min. Faster heating rates (e.g., 50-100 °C/min) can sometimes be used to detect metastable forms before they convert to more stable forms.
-
Temperature Range: Typically from ambient temperature to above the melting point of telmisartan (e.g., 30 °C to 300 °C).
-
-
Procedure:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Heat the sample according to the defined temperature program.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) events. The melting point and enthalpy of fusion are characteristic of a specific polymorphic form. Telmisartan Form A has a melting point of approximately 269 °C, while Form B melts at around 183 °C.[14][15]
3.2.2 Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the telmisartan sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals.[13] Pack the powder into a sample holder.
-
Instrument Setup:
-
Procedure: Mount the sample holder in the diffractometer and initiate the scan.
-
Data Analysis: Compare the obtained diffraction pattern with known patterns of telmisartan polymorphs. Each crystalline form will have a unique set of diffraction peaks at specific 2θ angles.
Compressibility Analysis
3.3.1 Heckel Plot Analysis
-
Data Collection: Compress the telmisartan powder or granules at various compression pressures and record the corresponding tablet thickness and weight.
-
Calculations:
-
Calculate the tablet density (ρ) at each compression pressure (P).
-
Determine the true density (ρt) of the material using a helium pycnometer.
-
Calculate the relative density (D) of the tablet: D = ρ / ρt.
-
Calculate ln(1 / (1 - D)).
-
-
Plotting: Plot ln(1 / (1 - D)) on the y-axis against the applied compression pressure (P) on the x-axis.
-
Interpretation:
-
The plot typically shows an initial curved region representing particle rearrangement, followed by a linear region.
-
The slope of the linear region (K) is related to the material's plasticity.
-
The mean yield pressure (Py), calculated as 1/K, indicates the pressure at which the material begins to deform plastically. A lower Py suggests better plasticity.[16]
-
3.3.2 Kawakita Plot Analysis
-
Data Collection: Measure the bulk volume (V₀) and the tapped volume (Vn) of a known mass of telmisartan powder after a specific number of taps (n).
-
Calculations:
-
Calculate the degree of volume reduction (C) at each tap number: C = (V₀ - Vn) / V₀.
-
Calculate n/C.
-
-
Plotting: Plot n/C on the y-axis against the number of taps (n) on the x-axis.
-
Interpretation:
-
The plot should be linear.
-
The constant 'a' (reciprocal of the slope) represents the compressibility of the powder.
-
The constant 'b' (calculated from the intercept) is related to the cohesion of the powder. A lower 'a' value indicates better flowability, and a lower '1/b' value suggests lower cohesion.[17]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor bioavailability of telmisartan?
A1: The primary reason for the poor and variable oral bioavailability of telmisartan (around 42-58%) is its low solubility in biological fluids at the physiological pH range of the gastrointestinal tract.[2][18]
Q2: How does polymorphism affect the therapeutic efficacy of telmisartan tablets?
A2: Different polymorphs of a drug can have different physical properties, including solubility and dissolution rate.[19] A less soluble polymorph will dissolve more slowly, potentially leading to lower and more variable absorption, which can impact the drug's therapeutic efficacy.[20] Therefore, controlling the polymorphic form of telmisartan is crucial for ensuring consistent product performance and bioavailability.[19]
Q3: When should I choose wet granulation over direct compression for telmisartan tablets?
A3: Direct compression is a simpler and more cost-effective process, but it requires the powder blend to have good flowability and compressibility.[21] If your telmisartan formulation exhibits poor flow or compressibility, wet granulation is a better choice as it can improve these properties, leading to more uniform and robust tablets.[11][21]
Q4: What are the key considerations when selecting excipients for a telmisartan formulation?
A4: Key considerations include:
-
Solubility enhancers: To address the poor solubility of telmisartan, consider using hydrophilic polymers for solid dispersions, suitable co-formers for co-crystals, or alkalizing agents.
-
Binders: The choice and concentration of the binder are crucial for tablet hardness and preventing defects like capping.
-
Disintegrants: Superdisintegrants can be used to ensure rapid tablet disintegration and drug release.
-
Lubricants: An appropriate lubricant is necessary to prevent sticking to the punches and dies during compression.
-
Fillers/Diluents: These should have good compressibility and flow properties, especially for direct compression.
Q5: How can I troubleshoot a wet granulation process for telmisartan that results in either overwetted or underwetted granules?
A5:
-
Overwetting: This can lead to sticky granules and poor flow. To remedy this, reduce the amount of granulation liquid, add it more slowly, or increase the mixing time to ensure uniform distribution.[22]
-
Underwetting: This results in granules that are too soft and have a high proportion of fines. To correct this, you can gradually increase the amount of granulation liquid or optimize the addition rate and mixing time to ensure all the powder is adequately wetted.[15]
References
- 1. Tablets: SOP for X-Ray Powder Diffraction for API Analysis in Tablets – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Enhancement of dissolution of Telmisartan through use of solid dispersion technique - surface solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Common Problems in Tablet Manufacturing | Thomas [thomasprocessing.com]
- 9. ijfmr.com [ijfmr.com]
- 10. overview.ai [overview.ai]
- 11. Comparative study of telmisartan tablets prepared via the wet granulation method and pritor™ prepared using the spray-drying method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. icdd.com [icdd.com]
- 14. Heckel Plots for Tablet Compression | PPTX [slideshare.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. whitesscience.com [whitesscience.com]
- 17. academic.oup.com [academic.oup.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. jocpr.com [jocpr.com]
- 20. mdpi.com [mdpi.com]
- 21. HWI group - Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects [hwi-group.de]
- 22. researchgate.net [researchgate.net]
challenges and solutions in the purification of synthesized telmisartan
Welcome to the technical support center for the purification of synthesized telmisartan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Challenge 1: Low Purity of Crude Telmisartan After Synthesis
-
Question: My synthesized telmisartan has a low purity (<97%) after the initial work-up. What are the common impurities I should be aware of, and how can I remove them?
Answer: Low purity in crude telmisartan is a common issue stemming from side reactions and unreacted starting materials. Common process-related impurities can include unreacted intermediates or byproducts from the synthesis route.[1] According to the European Pharmacopoeia, several impurities are officially listed.[2][3]
Troubleshooting Steps:
-
Identify Impurities: The first step is to identify the nature of the impurities. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for this purpose.[1][4][5]
-
Recrystallization: For general purification and removal of a broad range of impurities, recrystallization is a highly effective and widely used method.[6] A common approach involves dissolving the crude product in a suitable solvent mixture, such as butanone and isopropyl ether, followed by controlled cooling to induce crystallization of pure telmisartan.[6]
-
Column Chromatography: If recrystallization does not yield the desired purity, silica gel column chromatography can be employed.[7][8] This technique is particularly useful for separating structurally similar impurities from the final product.
-
Challenge 2: Poor Yield After Recrystallization
-
Question: I am losing a significant amount of product during the recrystallization of telmisartan. How can I improve the yield while maintaining high purity?
Answer: Low yield during recrystallization can be attributed to several factors, including the choice of solvent, cooling rate, and the volume of solvent used. The goal is to find a solvent system where telmisartan is soluble at high temperatures but sparingly soluble at low temperatures.
Troubleshooting Steps:
-
Optimize Solvent System: Experiment with different solvent ratios. A mixture of butanone and isopropyl ether has been shown to provide good yields (80-85%) and high purity (≥99.70%).[6] Another reported method involves dissolving telmisartan in a mixture of methanol and methanolic ammonia, followed by precipitation with acetic acid, yielding a product with about 99.3% purity and a 90% yield.[7][8]
-
Controlled Cooling: Avoid rapid cooling, as it can lead to the formation of fine crystals that trap impurities and are difficult to filter. Gradual cooling allows for the growth of larger, purer crystals.
-
Seeding: Introducing a small seed crystal of pure telmisartan during the cooling phase can promote crystallization and improve the overall yield and crystal quality.[6]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to completely dissolve the crude telmisartan. Excess solvent will retain more of the product in solution upon cooling, thereby reducing the yield.
-
Challenge 3: Presence of Specific, Hard-to-Remove Impurities
-
Question: My purified telmisartan consistently shows the presence of a specific impurity that is difficult to remove by standard recrystallization. What are my options?
Answer: Certain impurities, particularly those with similar polarity and solubility to telmisartan, can be challenging to remove.
Troubleshooting Steps:
-
Preparative HPLC: For achieving very high purity and removing stubborn impurities, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. While more resource-intensive, it offers superior separation capabilities.
-
Salt Formation and Recrystallization: Converting telmisartan to a salt, such as the hydrochloride salt, can alter its solubility characteristics.[9][10] This allows for recrystallization in different solvent systems, which may be more effective at leaving the specific impurity behind in the mother liquor. The pure salt can then be converted back to the free acid form.
-
Slurry Washing: Slurrying the purified material in a solvent in which telmisartan is poorly soluble, but the impurity is more soluble, can be an effective final polishing step.
-
Quantitative Data on Telmisartan Purification
The following tables summarize quantitative data from various purification methods for telmisartan.
Table 1: Comparison of Recrystallization Methods
| Method | Purity Achieved | Yield | Reference |
| Butanone and Isopropyl Ether Recrystallization | ≥ 99.70% | 80-85% | [6] |
| Methanol, Methanolic Ammonia, and Acetic Acid Precipitation | ~ 99.3% | 90% | [7][8] |
| Dissolving in Ethanol, Liquid Ammonia, and Acetic Acid Precipitation | ≥ 99.8% | - | [11] |
Table 2: HPLC Purity Analysis Parameters
| Parameter | Conditions | Reference |
| Method 1 | Column: C18Mobile Phase: Methanol:Water (80:20 v/v), pH 4.0 (adjusted with orthophosphoric acid)Flow Rate: 1.0 mL/minDetection: UV at 225 nmRetention Time: 4.85 ± 0.05 min | [4][5] |
| Method 2 | Column: Symmetry shield RP 8 (150 mm x 4.6 mm, 3.5 µm)Mobile Phase: Gradient elution with 0.05% trifluoroacetic acid and acetonitrileDetection: UV at 230 nm | [1] |
Detailed Experimental Protocols
Protocol 1: Recrystallization using Butanone and Isopropyl Ether [6]
-
Dissolution: Mix 1 kg of crude telmisartan with a solvent mixture of 6.2 kg of butanone and 0.8 kg of isopropyl ether.
-
Heating: Heat the mixture to reflux under stirring until the solution becomes clear. Continue refluxing for an additional 15 minutes.
-
Cooling and Seeding: Gradually cool the solution to 57°C. Add 0.5 g of pure telmisartan as seed crystals and continue stirring at this temperature for 30 minutes.
-
Crystallization: Continue cooling the mixture to 10-15°C and stir for 2 hours to allow for complete crystallization.
-
Isolation: Filter the solid product and wash the filter cake.
-
Drying: Dry the purified telmisartan under vacuum to a constant weight.
Protocol 2: Purification via Acid Precipitation [7][8]
-
Dissolution: Dissolve 50 g of crude telmisartan in 250 ml of methanol.
-
Basification: Slowly add 50 ml of methanolic ammonia (10-15%) at 25-30°C and stir for 30 minutes.
-
Decolorization: Add 3 g of activated charcoal and stir for another 30 minutes.
-
Filtration: Filter the mixture through a hyflo bed and wash the bed with methanol.
-
Precipitation: Adjust the pH of the clear filtrate to 3.5-4.0 using acetic acid.
-
Crystallization: Stir the mixture at 20-30°C for 1 hour.
-
Isolation and Drying: Isolate the pure telmisartan by filtration and dry it under reduced pressure at 50-60°C.
Visualizations
Caption: General workflow for the purification and analysis of synthesized telmisartan.
Caption: Troubleshooting decision tree for addressing low purity in synthesized telmisartan.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis of telmisartan impurity B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. akjournals.com [akjournals.com]
- 6. CN111170948A - Purification method of telmisartan - Google Patents [patents.google.com]
- 7. US8691999B2 - Process for the preparation of telmisartan - Google Patents [patents.google.com]
- 8. EP1748990B1 - Process for the preparation of telmisartan - Google Patents [patents.google.com]
- 9. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comprehensive Guide to the Validation of Telmisartan HPLC Methods Following ICH Guidelines
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the reliability and accuracy of results. This guide provides a detailed comparison of various High-Performance Liquid Chromatography (HPLC) methods for the analysis of Telmisartan, validated according to the International Council for Harmonisation (ICH) guidelines.
Comparison of Validated HPLC Methods for Telmisartan Analysis
The following table summarizes the chromatographic conditions and performance characteristics of different RP-HPLC methods developed and validated for the determination of Telmisartan in bulk and pharmaceutical dosage forms.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase (Column) | STD Ascentis C18 (250mm×4.6mm, 5µm)[1] | Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm)[2] | RP18 (250×4.6mm)[3][4] | Zorabax SBC18 (150x4.6 MM, 5µ) |
| Mobile Phase | 0.01N KH2PO4 and Acetonitrile (8:2)[1] | 0.05% Trifluoroacetic acid and Acetonitrile (gradient elution)[2] | 0.025M Potassium dihydrogen phosphate, Acetonitrile, and Methanol (45:50:5)[3][4] | Acetonitrile and Buffer (0.1ml Phosphoric acid and 0.2ml Triethylamine in 100ml water) (35:65 v/v) |
| Flow Rate | 0.5 ml/min[1] | Not Specified | 1 ml/min[3][4] | 1.2 ml/min |
| Detection Wavelength | 296.0 nm[1] | 230 nm[2] | 216 nm[3][4] | 234 nm |
| Retention Time | 5.100 min[1] | Not Specified | Not Specified | 5.332 min |
| Linearity Range | 25% to 150% of an unspecified concentration[1] | Not Specified | 100 to 500 ng/ml[3][4][5] | 0.1 – 0.6 mg/ml |
| Correlation Coefficient (r²) | 0.999[1] | Not Specified | 0.99887[4][5] | 0.9996 |
| Accuracy (% Recovery) | 99.49%[1] | Not Specified | 99.62 – 99.88%[5] | 99.8576% - 99.988% |
| Precision (%RSD) | Within accepted limits[1] | Not Specified | Intraday and Interday precision within limits[3][4][5] | Repeatability, Intraday and Interday %RSD: 0.2125 - 0.98 |
| Limit of Detection (LOD) | Within accepted limits[1] | 0.01 (% w/w) for Telmisartan and most impurities[2] | 27 ng/ml[3][4][5] | Not Specified |
| Limit of Quantitation (LOQ) | Within accepted limits[1] | 0.03 (% w/w) for Telmisartan and most impurities[2] | 83 ng/ml[3][4][5] | Not Specified |
Experimental Protocols for HPLC Method Validation
The validation of an analytical method demonstrates its suitability for the intended purpose.[6] The following are detailed methodologies for key validation parameters as per ICH guidelines.[4][7][8]
System Suitability
To ensure the chromatographic system is adequate for the intended analysis, system suitability tests are performed.[7] This is typically done by injecting a standard solution multiple times (e.g., six times) and evaluating parameters like peak area, retention time, tailing factor, and theoretical plates. The acceptance criteria are usually a relative standard deviation (%RSD) of less than 2% for these parameters.[1]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by showing that there is no interference from excipients in a placebo sample at the retention time of the analyte.
Linearity
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. This is determined by preparing a series of standard solutions of different concentrations and plotting a calibration curve of peak area versus concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.[4]
Accuracy
The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is often determined by recovery studies, where a known amount of the pure drug is added to a placebo formulation and then extracted and analyzed. The percentage of the drug recovered is calculated. Accuracy is typically assessed at three different concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration).
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is considered at three levels:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate precision (Inter-day precision): Expresses within-laboratories variations: different days, different analysts, different equipment, etc.
-
Reproducibility: Expresses the precision between laboratories.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3][4][5] These are often calculated based on the standard deviation of the response and the slope of the calibration curve.
Experimental Workflow for Telmisartan HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method for Telmisartan analysis, following ICH guidelines.
Caption: Workflow for Telmisartan HPLC Method Validation.
References
Telmisartan Versus Losartan: A Molecular Docking and Binding Affinity Comparison
This guide provides a detailed comparison of telmisartan and losartan, two prominent angiotensin II receptor blockers (ARBs), focusing on their interaction with the angiotensin II type 1 (AT1) receptor. The information presented is based on experimental binding data and molecular docking simulations to offer a comprehensive view for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative and Qualitative Comparison
The fundamental difference in the chemical structures of telmisartan (a bis-benzimidazole derivative) and losartan (a tetrazolo-biphenyl derivative) leads to distinct pharmacological properties, including their binding affinity and interaction with the AT1 receptor.[1] Telmisartan generally exhibits a stronger and more prolonged interaction with the receptor compared to losartan.
| Parameter | Telmisartan | Losartan | Source |
| Experimental Binding Affinity (pKi) | 8.19 ± 0.04 | 7.17 ± 0.07 | [2][3] |
| Dissociation Half-Life from AT1R | 213 minutes | 67 minutes | [4][5] |
| Key Interacting Residues (AT1 Receptor) | Arg167, Tyr35, Tyr92, Lys199 | Asn111, Lys199, His256 | [6][7] |
| Binding Characteristics | Insurmountable antagonism, slow dissociation | Surmountable antagonism, faster dissociation | [1][8] |
Experimental Protocols
The data presented in this guide is derived from established experimental and computational methodologies. Below are representative protocols for the key experiments cited.
This protocol is a standard method for determining the binding affinity of a ligand to a receptor.
-
Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing the human AT1 receptor are cultured and harvested. The cell membranes are isolated through centrifugation to be used in the binding assay.[8]
-
Competitive Binding Assay: A fixed concentration of a radiolabeled ligand (e.g., [3H]telmisartan or [125I]Angiotensin II) is incubated with the prepared cell membranes.
-
Incubation: Varying concentrations of the unlabeled competitor drugs (telmisartan or losartan) are added to the mixture. The reaction is incubated at 37°C to reach equilibrium.
-
Separation and Scintillation Counting: The mixture is filtered to separate the bound from the unbound radioligand. The radioactivity of the filters, representing the amount of bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 values are then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, and pKi is calculated as the negative logarithm of the Ki.[2][3]
This protocol outlines a typical workflow for performing molecular docking simulations to predict the binding mode and affinity of a ligand to its target receptor.
-
Receptor Preparation:
-
The 3D crystal structure of the human AT1 receptor is obtained from the Protein Data Bank (PDB; e.g., PDB ID: 4YAY).
-
The protein structure is prepared using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, repairing missing side chains, and assigning atomic charges.
-
-
Ligand Preparation:
-
The 2D structures of telmisartan and losartan are sketched and converted to 3D structures.
-
The ligands are energetically minimized, and appropriate atomic charges are assigned using a force field like AMBER or MMFF94.
-
-
Grid Generation:
-
A grid box is defined around the known binding site of the AT1 receptor. The box must be large enough to encompass the entire binding pocket, allowing the ligand to move freely within it. Key interacting residues identified from experimental studies (e.g., Arg167, Lys199) are used to center the grid.[7][9]
-
-
Molecular Docking:
-
Docking is performed using software such as AutoDock VINA or Glide. The program systematically samples different conformations and orientations of the ligand within the receptor's binding site.[10]
-
A scoring function is used to estimate the binding affinity (typically in kcal/mol) for each pose. The pose with the lowest binding energy is generally considered the most favorable.
-
-
Analysis of Results:
-
The resulting docked poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions between the ligand and specific amino acid residues of the receptor.[7]
-
Mandatory Visualization: AT1 Receptor Signaling Pathway
The binding of angiotensin II to the AT1 receptor initiates a well-characterized signaling cascade, which is blocked by antagonists like telmisartan and losartan.
References
- 1. Telmisartan and losartan: The marked differences between their chemical and pharmacological properties may explain the difference in therapeutic efficacy in hospitalized patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Interactions of Angiotensin II and Angiotensin Receptor Blockers—Relevance to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Telmisartan in Combination Therapy
For researchers and drug development professionals, understanding the comparative efficacy and mechanistic underpinnings of antihypertensive agents is critical. This guide provides an objective comparison of telmisartan, an Angiotensin II Receptor Blocker (ARB), in combination therapy, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction to Telmisartan Combination Therapy
Telmisartan exerts its antihypertensive effect by selectively blocking the Angiotensin II Type 1 (AT1) receptor, which mitigates vasoconstriction and aldosterone release.[1] However, achieving blood pressure (BP) targets often requires a multi-faceted approach.[2][3] Combination therapy, which targets different physiological pathways, is a cornerstone of modern hypertension management.[2][4] The most common combination partners for telmisartan are the thiazide diuretic hydrochlorothiazide (HCTZ) and the calcium channel blocker (CCB) amlodipine.
Mechanism of Action: Complementary Pathways
Effective blood pressure control with combination therapy stems from targeting distinct but complementary physiological systems. Telmisartan's blockade of the Renin-Angiotensin-Aldosterone System (RAAS) is augmented by the volume-reducing effects of HCTZ and the vasodilation induced by amlodipine.
Signaling Pathways in Combination Therapy
The diagram below illustrates the synergistic mechanisms. Telmisartan acts on the RAAS pathway, while HCTZ acts on the kidneys to excrete sodium and water, and amlodipine blocks calcium channels in vascular smooth muscle.
Caption: Synergistic mechanisms of telmisartan combination therapy.
Beyond its primary AT1 receptor blockade, telmisartan also acts as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-gamma), which may contribute to improved endothelial function and cardioprotective effects.[5]
Comparative Efficacy: Quantitative Data
Clinical trials have consistently demonstrated the superior efficacy of telmisartan combination therapy over monotherapy for patients who do not respond adequately to a single agent.
Table 1: Telmisartan/Hydrochlorothiazide (HCTZ) vs. Monotherapy
This table summarizes data from studies comparing fixed-dose telmisartan/HCTZ combinations to telmisartan monotherapy in patients with mild to moderate hypertension.
| Treatment Group | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Reference(s) |
| Telmisartan 40mg + HCTZ 12.5mg | -18.8 | -12.6 | [6][7] |
| Telmisartan 40mg Monotherapy | -12.2 | Not significantly different from combo | [6][7] |
| Telmisartan 80mg + HCTZ 12.5mg | -23.9 | -14.9 | [7][8] |
| Telmisartan 80mg Monotherapy | -15.4 | -11.5 | [7][8] |
Note: Reductions are from baseline after 8 weeks of treatment. The combination therapy showed statistically significant superiority (p < .01 to p < .05) over monotherapy in SBP reduction.[6][7][8]
Table 2: Telmisartan/Amlodipine vs. Amlodipine Monotherapy
This table presents data for patients whose blood pressure was not controlled by amlodipine 5mg (A5) monotherapy.
| Treatment Group | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Peripheral Edema Rate | Reference(s) |
| Telmisartan 40mg + Amlodipine 5mg | -13.6 | -9.4 | 5.2% | [9] |
| Telmisartan 80mg + Amlodipine 5mg | -15.0 | -10.6 | 3.7% | [9] |
| Amlodipine 5mg Monotherapy (cont.) | -6.2 | -5.8 | 8.2% | [9] |
| Amlodipine 10mg Monotherapy (uptitrated) | Not specified | Not specified | 27.2% | [9] |
Note: Reductions are from baseline after 8 weeks. Both single-pill combinations (SPCs) were significantly more effective than continuing A5 monotherapy (p < .0001).[9] Notably, the combination therapies had a significantly lower incidence of peripheral edema compared to uptitrated amlodipine 10mg.[9]
Table 3: Head-to-Head Combination Comparisons
| Comparison | Key Efficacy Finding | Reference(s) |
| Telmisartan/HCTZ vs. Losartan/HCTZ | Telmisartan/HCTZ provided significantly greater reductions in 24-hour mean blood pressure, particularly in the early morning hours. | [10] |
| Telmisartan/HCTZ vs. Valsartan/HCTZ | Telmisartan 80mg/HCTZ 25mg reduced blood pressure significantly more than valsartan 160mg/HCTZ 25mg. | [11] |
Experimental Protocols
The data presented are derived from multicenter, randomized, double-blind, parallel-group clinical trials, which represent the gold standard for assessing therapeutic efficacy and safety.
Generalized Clinical Trial Workflow
A typical experimental design for these comparative studies is outlined below.
Caption: Generalized workflow of a hypertension clinical trial.
Key Methodological Components:
-
Study Design : Most studies are randomized, double-blind, parallel-group, and multicenter to ensure objectivity and generalizability.[6][9][12]
-
Patient Population : Typically includes adults with mild to moderate essential hypertension (e.g., mean seated diastolic BP 95-114 mmHg).[13] Some studies specifically enroll patients who have failed to respond to initial monotherapy.[6][12]
-
Inclusion/Exclusion Criteria : Common inclusion criteria involve a specific range for seated systolic and diastolic blood pressure.[14] Exclusion criteria often include secondary hypertension, recent cardiovascular events, or significant renal/hepatic dysfunction.[14]
-
Treatment Regimen : After a washout period and sometimes a placebo run-in, patients are randomized to receive different treatment regimens for a predefined period, commonly 8 weeks.[6][12]
-
Primary Endpoint : The primary efficacy endpoint is typically the change from baseline in mean seated trough diastolic blood pressure (DBP) and/or systolic blood pressure (SBP) at the end of the treatment period.[12]
-
Safety Assessment : Safety and tolerability are evaluated by monitoring adverse events (AEs), vital signs, physical examinations, and laboratory parameters throughout the study.[12]
Safety and Tolerability
Across multiple studies, telmisartan combination therapies are generally well-tolerated.[6][15] Adverse events are typically mild, transient, and considered unrelated to the therapy.[6]
-
Telmisartan/HCTZ : This combination is well-tolerated and can protect against the potassium depletion often associated with thiazide monotherapy.[7]
-
Telmisartan/Amlodipine : A key advantage of this combination is a significantly lower incidence of peripheral edema compared to high-dose amlodipine monotherapy.[9] This is a crucial factor for patient adherence.
-
Comparison with ACE Inhibitors : Telmisartan is associated with a lower incidence of treatment-related cough compared to ACE inhibitors like lisinopril and enalapril.[16]
Conclusion
The available experimental data strongly support the use of telmisartan in combination with hydrochlorothiazide or amlodipine for managing hypertension. These combinations offer superior blood pressure reduction compared to monotherapy in patients who require additional efficacy.[6][10][12] Head-to-head comparisons suggest that telmisartan-based combinations may offer advantages in 24-hour blood pressure control and tolerability over other ARB-based combinations.[10] The favorable safety profile, particularly the lower incidence of peripheral edema with the telmisartan/amlodipine combination, enhances its clinical utility and potential for long-term patient adherence.
References
- 1. Telmisartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Creating a Combination Antihypertensive Regimen: What Does the Research Show? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Antihypertensive Drugs: Recommendations for Use | AAFP [aafp.org]
- 4. moh.gov.my [moh.gov.my]
- 5. Cardioprotective mechanism of telmisartan via PPAR-gamma-eNOS pathway in dahl salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of a fixed-dose combination of 40 mg telmisartan plus 12.5 mg hydrochlorothiazide with 40 mg telmisartan in the control of mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Telmisartan plus hydrochlorothiazide versus telmisartan or hydrochlorothiazide monotherapy in patients with mild to moderate hypertension: a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Telmisartan and Amlodipine Single‐Pill Combinations vs Amlodipine Monotherapy for Superior Blood Pressure Lowering and Improved Tolerability in Patients With Uncontrolled Hypertension: Results of the TEAMSTA‐5 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Telmisartan/hydrochlorothiazide combination therapy in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the Efficacy and Safety of Fixed-dose S-Amlodipine/Telmisartan and Telmisartan in Hypertensive Patients Inadequately Controlled with Telmisartan: A Randomized, Double-blind, Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Effects of Telmisartan in the Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Compare Efficacy and Safety of Telmisartan/Hydrochlorothiazide With Telmisartan/Hydrochlorothiazide Plus Amlodipine | Clinical Research Trial Listing [centerwatch.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Comparative effects of telmisartan in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro-In Vivo Correlation (IVIVC) for Telmisartan Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro dissolution and in vivo pharmacokinetic performance of various telmisartan formulations. By establishing a meaningful in vitro-in vivo correlation (IVIVC), this document aims to offer a valuable resource for formulation selection, development, and regulatory submissions. Telmisartan, an angiotensin II receptor blocker for the treatment of hypertension, is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. For such compounds, in vitro dissolution can be the rate-limiting step for in vivo absorption, making IVIVC a critical tool in drug development.
Comparative Performance of Telmisartan Formulations
This section presents a detailed comparison of the innovator product, Micardis®, against several generic formulations. The data is derived from a pivotal study that established a Level A IVIVC, providing a robust basis for comparing formulation performance.[1]
In Vitro Dissolution Profiles
The dissolution performance of different telmisartan formulations was evaluated under biopredictive conditions to simulate the in vivo environment. The most accurate in vivo behavior prediction was achieved using a USP Apparatus IV (flow-through cell) with a three-step pH change (1.2, 4.5, and 6.8) and the presence of a surfactant.[1]
Table 1: Comparative In Vitro Dissolution of Telmisartan Formulations
| Time (minutes) | Micardis® (% Dissolved) | Generic X1 (% Dissolved) | Generic X2 (% Dissolved) | Generic Y1 (% Dissolved) |
| 5 | 25 | 15 | 22 | 18 |
| 10 | 45 | 30 | 40 | 35 |
| 15 | 60 | 42 | 55 | 48 |
| 30 | 80 | 65 | 75 | 70 |
| 45 | 90 | 78 | 88 | 82 |
| 60 | 95 | 85 | 94 | 88 |
Data extracted from Gonzalez-Alvarez et al., 2018. The values are approximate representations based on the published dissolution profiles.
In Vivo Pharmacokinetic Parameters
The in vivo performance of the formulations was assessed in healthy human volunteers through bioequivalence studies. The key pharmacokinetic parameters, maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), are summarized below.
Table 2: In Vivo Pharmacokinetic Parameters of Telmisartan Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Bioequivalence to Micardis® |
| Micardis® (Reference) | 450 ± 150 | 1.5 ± 0.5 | 2500 ± 800 | - |
| Generic X1 | 350 ± 120 | 1.8 ± 0.6 | 2100 ± 700 | No |
| Generic X2 | 430 ± 140 | 1.6 ± 0.5 | 2400 ± 750 | Yes |
| Generic Y1 | 380 ± 130 | 1.7 ± 0.6 | 2200 ± 720 | No |
Data are presented as mean ± standard deviation, synthesized from the findings of Gonzalez-Alvarez et al., 2018. Formulations X1 and Y1 failed to demonstrate bioequivalence due to the lower boundary of the 90% confidence interval for Cmax being outside the acceptance limits.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of IVIVC studies. The following sections outline the protocols for the in vitro and in vivo experiments.
In Vitro Dissolution Testing (Biopredictive Method)
-
Apparatus: USP Apparatus IV (Flow-Through Cell).
-
Dissolution Medium: Three-step pH change:
-
0-20 min: pH 1.2 (0.1 N HCl)
-
20-40 min: pH 4.5 (Acetate buffer)
-
40-60 min: pH 6.8 (Phosphate buffer)
-
All media contained 0.05% Tween 80.
-
-
Flow Rate: 8 mL/min.[1]
-
Temperature: 37 ± 0.5 °C.
-
Sample Collection: Aliquots were collected at 5, 10, 15, 30, 45, and 60 minutes.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection.
In Vivo Bioequivalence Study
-
Study Design: A randomized, two-period, two-sequence crossover study.
-
Subjects: Healthy adult volunteers.
-
Dose: A single oral dose of 80 mg telmisartan.
-
Washout Period: A 14-day washout period between the two study periods.
-
Blood Sampling: Blood samples were collected at pre-dose and at specified time points up to 72 hours post-dose.
-
Analytical Method: A validated HPLC-MS/MS method was used to determine telmisartan concentrations in plasma.
-
Pharmacokinetic Analysis: Cmax, Tmax, and AUC were calculated from the plasma concentration-time profiles for each subject and formulation.
-
Statistical Analysis: Analysis of variance (ANOVA) was performed on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means (test/reference) were calculated.
IVIVC Development and Validation Workflow
The development of a Level A IVIVC, the highest category of correlation, involves establishing a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. The following diagram illustrates the workflow for developing and validating such a model for a BCS Class II drug like telmisartan.
Conclusion
The presented data demonstrates that not all generic formulations of telmisartan exhibit the same in vitro dissolution and in vivo bioavailability as the innovator product. A well-established IVIVC can serve as a powerful tool to predict the in vivo performance of telmisartan formulations based on their in vitro dissolution profiles. This can streamline formulation development, ensure product quality and performance, and potentially reduce the need for extensive bioequivalence studies for certain post-approval changes. The detailed protocols and comparative data in this guide provide a valuable resource for researchers and scientists working on the formulation and development of telmisartan and other BCS Class II drugs.
References
Telmisartan's Edge: A Comparative Guide to Angiotensin II Receptor Blockers and Vascular Endothelial Function
For researchers, scientists, and drug development professionals, understanding the nuanced differences between angiotensin II receptor blockers (ARBs) is critical for advancing cardiovascular therapies. This guide provides a comprehensive comparison of telmisartan against other ARBs, focusing on their effects on vascular endothelial function, supported by experimental data and detailed methodologies.
Telmisartan, an ARB, distinguishes itself not only by effectively blocking the angiotensin II type 1 (AT1) receptor but also by its unique partial agonistic activity on peroxisome proliferator-activated receptor-gamma (PPARγ). This dual mechanism of action appears to confer additional benefits on vascular endothelial health, a key factor in the pathogenesis of atherosclerosis and other cardiovascular diseases.
Quantitative Comparison of ARBs on Endothelial Function
The following table summarizes the effects of telmisartan and other ARBs on key markers of vascular endothelial function from various clinical and preclinical studies.
| Angiotensin II Receptor Blocker | Key Findings on Endothelial Function | Supporting Experimental Data |
| Telmisartan | Improves flow-mediated dilation (FMD) , a measure of endothelium-dependent vasodilation.[1][2][3][4] Activates the PPARγ-eNOS signaling pathway , leading to increased nitric oxide (NO) production.[5][6] May improve arterial stiffness.[2] | - Increased FMD from 7.6±3.5% to 9.0±2.8% in hypertensive patients after 8 weeks of 80 mg/day telmisartan.[2] - In patients with peripheral artery disease, FMD rose by 40% after 12 months of telmisartan treatment.[3] |
| Losartan | Shows less consistent or potent effects on FMD compared to telmisartan.[7] Some studies show improvement in endothelial function, while others report no significant changes. | - In a head-to-head trial, telmisartan showed more protective vascular effects than losartan, with a significant inhibition of the progression of intima-media thickness.[7] |
| Valsartan | Studies show mixed results on FMD . Some indicate no significant improvement in endothelial function.[8] | - A 12-week study comparing 80 mg/day telmisartan and 160 mg/day valsartan in hypertensive patients showed no significant change in FMD for either group.[8] |
| Candesartan | Demonstrates improvement in FMD in hypertensive patients with coronary artery disease.[9] | - In patients on β-blocker therapy, the addition of 16 mg/day candesartan for 2 months significantly increased FMD from 5.27%±1.69% to 7.15%±2.67%.[9] |
| Olmesartan | Studies suggest it can improve endothelial function, but direct comparative data with telmisartan on specific endothelial markers is limited. Some studies indicate it is more effective at lowering systolic blood pressure than telmisartan.[10] | - A study comparing olmesartan and telmisartan found both to be effective in lowering blood pressure, with olmesartan showing a greater reduction in systolic blood pressure.[10] |
Signaling Pathways and Experimental Workflows
The unique vasculoprotective effects of telmisartan are, in part, attributed to its ability to activate the PPARγ signaling pathway, which in turn enhances the expression and activity of endothelial nitric oxide synthase (eNOS).
The following diagram illustrates a typical experimental workflow for assessing vascular endothelial function using flow-mediated dilation.
Experimental Protocols
Flow-Mediated Dilation (FMD)
Objective: To assess endothelium-dependent vasodilation in response to an increase in blood flow.
Methodology:
-
Patient Preparation: Subjects are typically required to fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking for at least 12 hours prior to the measurement. The procedure is performed in a quiet, temperature-controlled room after a 10-20 minute rest period in the supine position.[11][12][13]
-
Baseline Measurement: A high-resolution ultrasound transducer (typically 7.5-12 MHz) is used to image the brachial artery in the longitudinal plane, 2-15 cm above the antecubital fossa. The baseline diameter of the artery is measured at end-diastole, determined by electrocardiogram (ECG) gating.[11]
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a supra-systolic pressure (typically 200-300 mmHg or at least 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.[11][12][14]
-
Post-Occlusion Measurement: After 5 minutes, the cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia) through the brachial artery. The diameter of the brachial artery is then continuously monitored and recorded for at least 3 minutes post-deflation.[15]
-
Data Analysis: FMD is calculated as the maximum percentage increase in the brachial artery diameter from the baseline measurement. The formula is: FMD (%) = [(Peak Diameter – Baseline Diameter) / Baseline Diameter] x 100.[11]
Reactive Hyperemia Index (RHI)
Objective: To non-invasively assess peripheral microvascular endothelial function.
Methodology:
-
Patient Preparation: Similar to FMD, patients should be rested in a supine position in a quiet, temperature-controlled room.
-
Probe Placement: A peripheral arterial tonometry (PAT) probe is placed on the index finger of each hand to measure pulse volume amplitude.
-
Baseline Measurement: A baseline pulse amplitude is recorded for several minutes.
-
Induction of Reactive Hyperemia: A blood pressure cuff on one arm is inflated to supra-systolic pressure for 5 minutes. The other arm serves as a control.
-
Post-Occlusion Measurement: The cuff is deflated, and the post-hyperemic pulse volume amplitude is recorded.
-
Data Analysis: The RHI is calculated as the ratio of the post-to-pre-occlusion pulse volume amplitude in the occluded arm, normalized to the corresponding ratio in the control arm. A computerized algorithm automatically calculates the RHI.[16][17]
References
- 1. Improvement of Cardiovascular Prognostic Value of Endothelial Function Tests by Repeated Measurements [jstage.jst.go.jp]
- 2. The Effect of Telmisartan on Endothelial Function and Arterial Stiffness in Patients With Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telmisartan improves absolute walking distance and endothelial function in patients with peripheral artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Telmisartan Improves Endothelial Function in Patients With Essential Hypertension | Semantic Scholar [semanticscholar.org]
- 5. Cardioprotective mechanism of telmisartan via PPAR-gamma-eNOS pathway in dahl salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of telmisartan and losartan on cardiovascular protection in Japanese hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Telmisartan Versus Valsartan in Patients With Hypertension: Effects on Cardiovascular, Metabolic, and Inflammatory Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of AT1 Receptor Antagonism With Candesartan on Endothelial Function in Patients With Hypertension and Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Study of Olmesartan versus Telmisartan, in Patient with Stage I Hypertension | Journal of Shaheed Suhrawardy Medical College [banglajol.info]
- 11. profil.com [profil.com]
- 12. thekingsleyclinic.com [thekingsleyclinic.com]
- 13. dnbm.univr.it [dnbm.univr.it]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Flow-Mediated Dilation for Assessment of Endothelial Function – Human Neural Cardiovascular Control Lab – The University of Texas at Arlington [fadelneuralcontrollab.uta.edu]
- 16. ahajournals.org [ahajournals.org]
- 17. Peripheral arterial tonometry as a method of measuring reactive hyperaemia correlates with organ dysfunction and prognosis in the critically ill patient: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Polymorphic Forms of Telmisartan Sodium
For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is critical for formulation development, bioavailability, and stability. Telmisartan, a widely prescribed angiotensin II receptor antagonist, exists in its free acid form and as a sodium salt. Both are known to exhibit polymorphism, the ability to exist in multiple crystalline forms, each with potentially different physicochemical properties. This guide provides a comparative characterization of the known polymorphs of telmisartan sodium, summarizing available data and outlining the experimental protocols used for their analysis.
Understanding Polymorphism in Telmisartan
Telmisartan as a free acid is known to exist in two polymorphic forms, Form A and Form B. Form A is the thermodynamically more stable form at room temperature. The sodium salt of telmisartan, however, has been reported to exist in numerous crystalline forms, in addition to an amorphous state. The different arrangements of molecules in the crystal lattice of these polymorphs can significantly influence properties such as melting point, solubility, dissolution rate, and stability. The amorphous form, lacking a long-range ordered crystal structure, generally exhibits higher solubility and a faster dissolution rate compared to its crystalline counterparts.
Physicochemical Characterization of Telmisartan Polymorphs
Table 1: Physicochemical Properties of Telmisartan Polymorphs (Form A and Form B)
| Property | Form A | Form B |
| Melting Point (°C) | 269 ± 2[1] | 183 ± 2[1] |
| Appearance | Long, fine, needle-like crystals | Compact, cube- to sphere-shaped crystals |
| Stability | Thermodynamically more stable | Metastable, may convert to Form A upon heating after melting[1] |
Table 2: Characterization Data of Selected this compound Polymorphs
| Polymorphic Form | Key Powder X-ray Diffraction (PXRD) Peaks (2θ ± 0.2°) | Differential Scanning Calorimetry (DSC) Endothermic Peaks (°C) |
| Amorphous | Broad halo, no distinct peaks | No sharp melting endotherm |
| Form I | 4.1, 5.0, 6.2, 7.0, 7.4, 15.2 | ~216 and ~259 |
| Form II | 4.6, 7.4, 7.7, 15.3, 22.4 | - |
| Form X | 3.6, 6.1, 15.0, 17.6, 20.7, 22.1 | ~177 and ~287 |
| Form XV | 4.3, 5.0, 6.9, 8.6, 16.0 | ~214 and ~247 |
Note: The information in this table is compiled from various patent documents and may not represent a complete dataset for each polymorph. A direct, side-by-side comparative study of all these forms is not publicly available.
Experimental Protocols for Polymorph Characterization
The characterization of this compound polymorphs relies on several key analytical techniques. Detailed experimental protocols for these techniques are provided below.
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline phase and assess the degree of crystallinity.
Methodology:
-
Sample Preparation: A small amount of the this compound powder (approximately 3-5 mg) is gently packed into a sample holder. The surface of the powder should be flat and level with the holder's surface to ensure accurate results.
-
Instrument Setup: A diffractometer equipped with a Cu Kα radiation source is typically used. The instrument is operated at a voltage of 40-45 kV and a current of 40 mA.
-
Data Collection: The diffraction pattern is recorded over a 2θ range of 2° to 40°, with a step size of 0.02° and a scan speed of 1-5°/min.
-
Data Analysis: The resulting diffractogram is analyzed for the position (2θ) and intensity of the diffraction peaks. These are then compared to known patterns of different polymorphs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and identify polymorphic transitions.
Methodology:
-
Sample Preparation: A small amount of the sample (2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Instrument Setup: A calibrated DSC instrument is used. A nitrogen purge at a flow rate of 20-50 mL/min is maintained to provide an inert atmosphere.
-
Thermal Program: The sample is typically heated from ambient temperature to a temperature above its melting point at a constant heating rate, commonly 10 °C/min.
-
Data Analysis: The heat flow as a function of temperature is recorded. Endothermic peaks correspond to melting or desolvation events, while exothermic peaks can indicate crystallization or degradation.
Thermogravimetric Analysis (TGA)
Objective: To assess thermal stability and determine the presence of solvents or water.
Methodology:
-
Sample Preparation: A sample of 5-10 mg is placed in a tared TGA pan.
-
Instrument Setup: The TGA instrument is purged with nitrogen at a flow rate of 20-100 mL/min.
-
Thermal Program: The sample is heated from ambient temperature to a desired final temperature (e.g., 300 °C) at a controlled rate, typically 10 °C/min.
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. Significant weight loss at specific temperatures can indicate the loss of volatiles or decomposition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify functional groups and detect differences in the molecular environment between polymorphs.
Methodology:
-
Sample Preparation: A small amount of the sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing the sample with KBr powder and compressing it into a thin disk.
-
Data Collection: The FT-IR spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed. Differences in the spectra between samples can indicate different polymorphic forms due to variations in hydrogen bonding and molecular conformation.
Workflow for Polymorph Characterization
The following diagram illustrates a typical workflow for the characterization and comparison of this compound polymorphs.
Conclusion
The existence of multiple polymorphic forms of this compound presents both challenges and opportunities in drug development. While a significant number of crystalline forms have been identified, primarily in patent literature, a comprehensive public database directly comparing their physicochemical properties is lacking. The amorphous form is generally understood to offer advantages in terms of solubility and dissolution rate, which are critical for the bioavailability of this poorly water-soluble drug. The experimental protocols outlined in this guide provide a robust framework for the systematic characterization of these polymorphs. Further research focusing on a direct, quantitative comparison of the solubility, dissolution, and stability of the various crystalline forms of this compound would be highly valuable to the pharmaceutical science community, enabling more informed decisions in formulation design and ensuring consistent product performance.
References
Generic and Brand-Name Telmisartan Formulations: A Guide to Bioequivalence
A comparative analysis of pharmacokinetic and in vitro dissolution data for generic and brand-name telmisartan formulations reveals a landscape of therapeutic equivalence, underpinned by rigorous bioequivalence testing. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key experimental data and methodologies used to establish bioequivalence between these products.
Telmisartan, an angiotensin II receptor blocker (ARB), is a widely prescribed medication for the management of hypertension.[1][2][3] Following the expiration of the patent for the brand-name drug, Micardis®, numerous generic formulations have entered the market.[4] Regulatory agencies worldwide require generic drugs to demonstrate bioequivalence to the innovator product to ensure comparable safety and efficacy.[5][6] This involves comprehensive studies comparing the rate and extent of drug absorption into the bloodstream.
Pharmacokinetic Bioequivalence Data
Bioequivalence is primarily determined by comparing key pharmacokinetic (PK) parameters between the test (generic) and reference (brand-name) formulations. The most critical parameters are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which represents the total drug exposure.
For two products to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric least squares means of Cmax and AUC for the test and reference products should fall within the range of 80.00% to 125.00%.[5][7] Telmisartan is recognized as a highly variable drug, particularly for Cmax, which can necessitate alternative bioequivalence approaches such as reference-scaled average bioequivalence in some cases.[7][8][9]
Below is a summary of pharmacokinetic data from various bioequivalence studies comparing generic telmisartan formulations to the brand-name product, Micardis®.
Table 1: Pharmacokinetic Parameters of Generic vs. Brand-Name Telmisartan (80 mg) under Fasting Conditions
| Study Reference | Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Tmax (h) |
| Study 1[10] | Test (Generic) | 455.3 ± 299.1 | 3587 ± 1800 | 1.0 (0.5-6.0) |
| Reference (Micardis®) | 486.8 ± 305.5 | 3737 ± 1925 | 1.0 (0.5-6.0) | |
| Study 2[7] | Test (Generic) | Not Reported | Not Reported | Not Reported |
| Reference (Micardis®) | Not Reported | Not Reported | Not Reported | |
| 90% Confidence Interval for Ratio (Test/Reference) | 82.3% - 115.2% | 85.4% - 103.9% | Not Applicable |
Data presented as mean ± standard deviation for Cmax and AUC, and median (range) for Tmax, where available.
Table 2: Pharmacokinetic Parameters of Generic vs. Brand-Name Telmisartan (40 mg) under Fasting Conditions
| Study Reference | Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Tmax (h) |
| Study 3[6] | Test 1 (Generic) | 245.3 ± 112.5 | 1540 ± 654.2 | 1.5 |
| Test 2 (Generic) | 248.1 ± 115.3 | 1588 ± 678.1 | 1.5 | |
| Test 3 (Generic) | 237.9 ± 109.8 | 1459 ± 621.7 | 1.5 | |
| Reference (Telma®) | 250.2 ± 118.9 | 1603 ± 689.3 | 1.5 | |
| Ratio of Geometric Means (Test/Reference) | 98% (T1), 99% (T2), 95% (T3) | 96% (T1), 99% (T2), 91% (T3) | Not Applicable |
Data from a study comparing three generic brands to a reference brand. Tmax is presented as the median value.
In Vitro Dissolution Studies
Dissolution testing is a critical in vitro tool used to assess the similarity in drug release characteristics between different formulations. It is a key component of quality control and can be indicative of in vivo performance.[11][12] The solubility of telmisartan is pH-dependent, being poorly soluble in the pH range of 3 to 9.[11][13] Therefore, dissolution studies are typically conducted in multiple media with varying pH levels to simulate the gastrointestinal tract.
Table 3: Comparative Dissolution Profiles of Generic vs. Brand-Name Telmisartan Tablets
| Study Reference | Dissolution Medium | Generic Formulation(s) with Comparable Profile to Brand | Generic Formulation(s) with Poor Dissolution |
| Study 4[11][12] | Water | Generics 1, 3, 4, 7 | Generics 2, 5, 9, 10 |
| pH 1.2 Buffer | Generics 1, 4, 6, 7 | - | |
| pH 4.5 Buffer | Generic 8 | Generics 2, 5, 9, 10 | |
| pH 7.5 Buffer | Generic 3 | Generics 2, 5, 9, 10 | |
| Study 5[14] | pH 6.8 Buffer | Brand A (91%), Tazloc (95%) | Brand B (82%), Brand C (62%) |
| pH 7.5 Buffer | Brand A (96%), Brand B (94%), Brand C (93%), Tazloc (99%) | - |
Results indicate the percentage of drug released at 60 minutes in one study.[14] Another study categorized generics based on the similarity of their dissolution profiles to the brand-name drug.[11][12]
Some studies have shown that while many generic telmisartan tablets exhibit comparable dissolution profiles to the brand-name product, some may show inferior quality with poor solubility and dissolution rates, particularly in water and buffers with pH 4.5 and 7.5.[11][12][15] However, other studies have found the quality tests of both generic and branded telmisartan to be comparable and within pharmacopeial limits.[16]
Experimental Protocols
The following section details a typical methodology for a bioequivalence study of telmisartan, synthesized from various published studies.
Bioequivalence Study Design
A standard bioequivalence study for telmisartan is typically designed as an open-label, randomized, two-period, two-sequence, crossover study.[5][17] Some studies may employ a replicate design (e.g., four-period, two-sequence) due to the high intra-individual variability of telmisartan.[7][8] Studies are often conducted under fasting conditions, and sometimes also under fed conditions, as food can affect the drug's absorption.[17][18]
-
Subjects: Healthy adult male and non-pregnant female volunteers are enrolled. The number of subjects is determined by statistical power calculations, often ranging from 20 to 70 participants.[7][10][17]
-
Dosing: A single oral dose of the test and reference telmisartan formulation (e.g., 40 mg or 80 mg) is administered.[5][17]
-
Washout Period: A washout period of at least 7 to 14 days is maintained between the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[5][10][17]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration, typically up to 72 hours post-dose.[7][17] A common sampling schedule includes pre-dose (0 hour) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours after dosing.[6][7]
Analytical Method
The concentration of telmisartan in plasma samples is determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[8][17] This method offers high sensitivity and selectivity, with a lower limit of quantification typically in the range of 0.5–3 ng/mL.[8]
Dissolution Testing Protocol
-
Apparatus: USP Dissolution Apparatus II (paddle method) is commonly used.[13][15]
-
Rotation Speed: The paddle speed is typically set at 75 rpm.[13]
-
Dissolution Media: Testing is performed in multiple media to cover the physiological pH range of the gastrointestinal tract, such as pH 1.2 buffer, pH 4.5 buffer, pH 7.5 buffer, and water.[11][13]
-
Sampling: Aliquots of the dissolution medium are collected at various time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) to determine the cumulative percentage of drug released.[13]
-
Quantification: The amount of dissolved telmisartan is quantified using a validated analytical method, such as UV-Visible spectrophotometry or HPLC.[13][14]
Signaling Pathways and Experimental Workflows
The mechanism of action of telmisartan involves the blockade of the angiotensin II type 1 (AT1) receptor, which is a key component of the renin-angiotensin system (RAS). This blockade leads to vasodilation and a reduction in blood pressure.
Caption: Mechanism of action of telmisartan in the renin-angiotensin system.
The experimental workflow for a typical bioequivalence study is a structured process designed to ensure the integrity and validity of the results.
References
- 1. Telmisartan - Wikipedia [en.wikipedia.org]
- 2. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ijariit.com [ijariit.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Planning and Evaluation of Bioequivalence Studies of Telmisartan Generic Drug Products | Khokhlov | Drug development & registration [pharmjournal.ru]
- 9. Bioequivalence Study of Two Formulations of Telmisartan 40 mg Tablets in Healthy Adult Bangladeshi Subjects under Fasting Conditions [scirp.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. academicjournals.org [academicjournals.org]
- 12. academicjournals.org [academicjournals.org]
- 13. ijpsr.info [ijpsr.info]
- 14. jddtonline.info [jddtonline.info]
- 15. researchgate.net [researchgate.net]
- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 17. ijpda.org [ijpda.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of Telmisartan Monotherapy and Combination Therapy with Hydrochlorothiazide for Hypertension Management
For Immediate Release
A comprehensive review of clinical data reveals that the combination of telmisartan and hydrochlorothiazide offers superior blood pressure control compared to telmisartan monotherapy for patients with hypertension. This guide provides a detailed comparison of the efficacy, safety, and mechanisms of action of these two treatment approaches, supported by data from extensive clinical trials.
Executive Summary
Hypertension is a major risk factor for cardiovascular events, and achieving optimal blood pressure control is crucial for patient outcomes. While telmisartan, an angiotensin II receptor blocker (ARB), is an effective antihypertensive agent, a significant portion of patients require combination therapy to reach their blood pressure targets. The addition of hydrochlorothiazide (HCTZ), a thiazide diuretic, to telmisartan has been shown to provide synergistic effects, leading to greater reductions in both systolic and diastolic blood pressure. This guide synthesizes findings from key clinical studies to provide a clear comparison for researchers, clinicians, and drug development professionals.
Efficacy: A Quantitative Comparison
Clinical evidence consistently demonstrates the enhanced antihypertensive efficacy of telmisartan/HCTZ combination therapy over telmisartan monotherapy. A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial provides robust data on this comparison. Furthermore, a pooled analysis of seven randomized trials reinforces these findings.
Table 1: Comparative Efficacy in Blood Pressure Reduction
| Treatment Group | Mean Supine Systolic Blood Pressure Reduction (mmHg) | Mean Supine Diastolic Blood Pressure Reduction (mmHg) |
| Telmisartan 80 mg | -15.4 | -11.5 |
| Telmisartan 80 mg / HCTZ 12.5 mg | -23.9 | -14.9 |
| Telmisartan 80 mg / HCTZ 25 mg | -30.1 | -19.0 |
Data sourced from a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial and a pooled analysis of seven randomized trials.
Safety and Tolerability Profile
Both telmisartan monotherapy and its combination with hydrochlorothiazide are generally well-tolerated. A retrospective analysis of 50 studies, including 30 double-blind and 20 open-label trials, provides a comprehensive overview of the safety profiles.
Table 2: Incidence of Adverse Events
| Treatment Group | Incidence of All-Cause Adverse Events (Double-Blind Studies) | Discontinuation Due to Adverse Events |
| Telmisartan Monotherapy | 37.4% | 7.3%[1] |
| Telmisartan + HCTZ | 44.8% | 6.6%[1] |
| Placebo | 36.1% | 4.6%[2] |
Data from a retrospective analysis of 50 studies.[2]
The most frequently reported adverse reactions for both treatment regimens were dizziness and headache.[2] The combination therapy is associated with a slightly higher incidence of overall adverse events, which is expected with the addition of a second agent. However, the rate of discontinuation due to adverse events was comparable between the monotherapy and combination therapy groups.[1][2]
Mechanism of Action: A Synergistic Approach
Telmisartan and hydrochlorothiazide lower blood pressure through complementary mechanisms of action. This synergy results in more effective blood pressure control than either agent alone.
Telmisartan is an angiotensin II receptor blocker (ARB). It selectively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to vasodilation and a reduction in blood pressure.
Hydrochlorothiazide is a thiazide diuretic that reduces the amount of water in the body by increasing urine output. It achieves this by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys. This reduction in plasma volume contributes to a decrease in blood pressure.
The combination of these two agents addresses two key regulatory pathways in blood pressure control, leading to a more pronounced antihypertensive effect.
Caption: Synergistic mechanism of telmisartan and hydrochlorothiazide.
Experimental Protocols
The data presented in this guide are primarily derived from a multicenter, randomized, double-blind, placebo-controlled, parallel-group study with a 4 x 5 factorial design.
Study Design:
-
Participants: Male and female patients aged 18 to 80 years with mild to moderate hypertension (mean supine diastolic blood pressure between 95 and 114 mmHg).
-
Run-in Period: A 4-week single-blind placebo run-in period.
-
Treatment Period: An 8-week double-blind, double-dummy treatment period.
-
Treatment Arms: Patients were randomized to receive once-daily telmisartan monotherapy (20, 40, 80, or 160 mg), HCTZ monotherapy (6.25, 12.5, or 25 mg), one of 12 combinations of these doses, or placebo.
-
Primary Efficacy Variable: Change from baseline in mean supine trough diastolic blood pressure at the end of the 8-week treatment period.
-
Safety Assessments: Monitoring of treatment-emergent adverse events, physical examinations, electrocardiograms, and serum electrolyte levels.
Caption: Experimental workflow of a key comparative clinical trial.
Conclusion
The combination of telmisartan and hydrochlorothiazide demonstrates superior efficacy in lowering blood pressure compared to telmisartan monotherapy in patients with hypertension. This enhanced effect is achieved through complementary mechanisms of action that target different pathways involved in blood pressure regulation. The safety profile of the combination therapy is well-documented and comparable to that of telmisartan alone, making it a valuable therapeutic option for patients who do not achieve adequate blood pressure control with monotherapy.
References
A Head-to-Head Battle of ARBs: A Structural and Functional Comparison of Telmisartan and Irbesartan
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of two widely prescribed angiotensin II receptor blockers (ARBs), telmisartan and irbesartan. We delve into their structural nuances, functional differences, and clinical performance, supported by experimental data and detailed protocols.
Telmisartan and irbesartan are both potent and selective antagonists of the angiotensin II type 1 (AT1) receptor, playing a crucial role in the management of hypertension and other cardiovascular diseases.[1] By blocking the AT1 receptor, these drugs inhibit the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[2] While they share a common mechanism of action, their distinct chemical structures give rise to differences in their pharmacokinetic and pharmacodynamic profiles, which may have clinical implications.
Structural Comparison
Telmisartan and irbesartan, while both classified as non-peptide ARBs, possess unique molecular architectures that influence their interaction with the AT1 receptor. Telmisartan is characterized by a benzimidazole ring structure, whereas irbesartan features a spiro-cyclopentane group.[3][4] These structural distinctions are believed to contribute to their differing binding affinities and durations of action.
dot
Caption: Chemical structures of telmisartan and irbesartan.
Functional Comparison: AT1 Receptor Blockade and Beyond
The primary functional similarity between telmisartan and irbesartan lies in their potent and insurmountable antagonism of the AT1 receptor.[4] However, emerging evidence suggests that telmisartan possesses a unique secondary mechanism of action through its partial agonism of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[5][6] This dual action may contribute to metabolic benefits beyond blood pressure control.
Receptor Binding Affinity
The binding affinity of ARBs to the AT1 receptor is a key determinant of their potency and duration of action. Studies have shown that both telmisartan and irbesartan exhibit high affinity for the AT1 receptor, although some conflicting data exists regarding which agent has a stronger binding affinity.[7][8] One study reported that telmisartan has the strongest binding affinity among various ARBs, with a longer dissociation half-life from the receptor compared to irbesartan.[9] Another study, however, suggested that irbesartan may have the highest binding affinity.[8]
| Parameter | Telmisartan | Irbesartan | Reference |
| Dissociation Half-life (min) | 213 | 70 | [9] |
| IC50 (nmol/L) | - | 1.3 (rat liver) | [10] |
Table 1: Comparative AT1 Receptor Binding Affinity
Pharmacokinetic Profile
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical to its clinical efficacy and dosing regimen. Telmisartan is distinguished by its long elimination half-life, the longest among all ARBs, which allows for sustained 24-hour blood pressure control with once-daily dosing.[11][12] Irbesartan also has a relatively long half-life compared to some other ARBs.[4]
| Parameter | Telmisartan | Irbesartan | Reference |
| Bioavailability (%) | 43 | 60-80 | [11] |
| Elimination Half-life (hours) | 24 | 11-15 | [4][11] |
| Time to Peak Plasma Concentration (hours) | 0.5-1 | 1.5-2 | [11] |
| Protein Binding (%) | >99.5 | ~90 | [10][11] |
| Metabolism | Primarily glucuronidation | CYP2C9 (minor) | [11] |
| Excretion | >97% Biliary/Fecal | ~20% Renal, ~80% Biliary | [10][11] |
Table 2: Comparative Pharmacokinetic Parameters
Clinical Efficacy and Experimental Data
Head-to-head clinical trials have generally demonstrated similar efficacy of telmisartan and irbesartan in reducing blood pressure in patients with hypertension.[13] However, some studies suggest potential differences in their effects on metabolic parameters and long-term cardiovascular outcomes, which may be attributed to telmisartan's PPAR-γ agonistic activity.
A study in spontaneously hypertensive rats found that telmisartan induced a more persistent antihypertensive response compared to irbesartan.[14] In a clinical trial involving obese, insulin-resistant, hypertensive patients, both drugs improved insulin sensitivity, but the improvement in metabolic parameters was greater in the telmisartan group.[15] Furthermore, a population-based cohort study of patients with diabetes suggested that telmisartan was associated with a lower risk of admission to the hospital for heart failure compared to irbesartan.[16]
| Study | Population | Key Findings | Reference |
| Preclinical Study | Spontaneously Hypertensive Rats | Telmisartan induced a more persistent antihypertensive response than irbesartan. | [14] |
| Clinical Trial | Obese, insulin-resistant, hypertensive patients | Both drugs improved insulin sensitivity; telmisartan showed a greater improvement in metabolic parameters. | [15] |
| Cohort Study | Patients with diabetes | Telmisartan was associated with a lower risk of hospitalization for heart failure compared to irbesartan. | [16] |
Table 3: Summary of Comparative Clinical and Preclinical Data
Signaling Pathways and Experimental Workflows
The signaling pathway of AT1 receptor blockade by both telmisartan and irbesartan is well-established. By preventing angiotensin II from binding to the AT1 receptor, they inhibit downstream signaling cascades that lead to vasoconstriction, inflammation, and fibrosis. Telmisartan's additional activation of PPAR-γ introduces a parallel pathway that can influence gene expression related to insulin sensitivity and lipid metabolism.
Caption: Workflow for a radioligand binding assay.
Ambulatory Blood Pressure Monitoring (ABPM) in Clinical Trials
The following is a generalized protocol for conducting ABPM in clinical trials comparing antihypertensive agents, based on established guidelines. [2][17] Objective: To compare the 24-hour blood pressure lowering efficacy of telmisartan and irbesartan.
Procedure:
-
Patient Selection: Recruit patients with mild to moderate essential hypertension.
-
Washout Period: A 2-4 week single-blind, placebo run-in period to establish baseline blood pressure and ensure compliance.
-
Randomization: Randomly assign eligible patients to receive once-daily telmisartan or irbesartan in a double-blind manner.
-
ABPM Device: Use a validated, non-invasive ABPM device. The device is typically fitted to the non-dominant arm.
-
Monitoring Schedule: The device is programmed to record blood pressure at regular intervals over a 24-hour period (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).
-
Patient Diary: Patients are instructed to maintain a diary of their activities, posture, sleep times, and any symptoms experienced during the monitoring period.
-
Data Analysis: The collected data is analyzed to determine the mean 24-hour, daytime, and nighttime systolic and diastolic blood pressures. The trough-to-peak ratio can also be calculated to assess the duration of the antihypertensive effect.
-
Follow-up: ABPM is typically performed at baseline and after a specified treatment period (e.g., 4-8 weeks).
Conclusion
Telmisartan and irbesartan are both effective AT1 receptor blockers for the management of hypertension. While they demonstrate comparable blood pressure-lowering efficacy in many clinical scenarios, their distinct structural and pharmacological profiles may offer advantages in specific patient populations. Telmisartan's longer half-life and unique PPAR-γ agonistic activity may provide additional metabolic and cardiovascular benefits, particularly in patients with metabolic syndrome or diabetes. Further long-term, head-to-head clinical trials are warranted to fully elucidate the comparative effectiveness of these two agents on cardiovascular outcomes. This guide provides a foundational understanding for researchers and clinicians to make informed decisions in the development and application of these important therapeutic agents.
References
- 1. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods of data analysis of ambulatory blood pressure monitoring in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Irbesartan vs Telmisartan | Power [withpower.com]
- 14. dialnet.unirioja.es [dialnet.unirioja.es]
- 15. The effects of irbesartan and telmisartan on metabolic parameters and blood pressure in obese, insulin resistant, hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative effectiveness of angiotensin-receptor blockers for preventing macrovascular disease in patients with diabetes: a population-based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ambulatory blood pressure monitoring in clinical trials in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Telmisartan Sodium: A Guide for Laboratory Professionals
The proper disposal of Telmisartan sodium is a critical component of laboratory safety and environmental responsibility. Due to its pharmacological activity and potential environmental toxicity, all waste containing this active pharmaceutical ingredient (API) must be managed as hazardous or chemical waste.[1][2] Adherence to established disposal protocols is essential to prevent environmental contamination, ensure workplace safety, and comply with federal and local regulations.[3][4]
Core Disposal Principle
In a research or drug development setting, this compound and any materials contaminated with it must not be disposed of as common trash or flushed down the drain.[2][5][6] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste, and specific rules, such as the ban on sewering hazardous waste pharmaceuticals, must be followed.[7][8] The primary method of disposal should be through a licensed hazardous waste disposal service, often involving incineration at a permitted facility.[1][3][9]
Disposal Procedures for this compound Waste Streams
To ensure proper handling, this compound waste should be segregated by type. The following table outlines the recommended disposal procedures for each waste stream within a laboratory environment.
| Waste Stream | Description | Disposal Procedure |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, pipette tips, and other disposable materials.[1] | Collect in a dedicated, clearly labeled, and sealed waste container designated for chemical waste.[1] |
| Liquid Waste | Unused solutions containing Telmisartan, solvent rinses from cleaning glassware, and collected rinsate from vial cleaning.[1] | Collect in a labeled, sealed, and chemically compatible waste container.[1] Avoid discharge into drains or water courses.[3][9] |
| Empty Vials/Containers | Original vials or containers that held this compound. | Triple-rinse the container with a suitable solvent.[1] Collect the rinsate as liquid hazardous waste.[1] After rinsing, the container can be disposed of according to institutional protocols. Deface or remove all labels to protect proprietary information.[5] |
| Unused/Expired Bulk API | Pure, unused, or expired this compound powder. | Whenever possible, utilize a drug take-back or reverse distribution program.[5][10] If unavailable, the material must be offered to a licensed hazardous material disposal company for destruction, typically via incineration.[3][9] |
| Spill Cleanup Materials | Absorbent materials and PPE used to clean a this compound spill. | Collect all contaminated cleanup materials in a suitable, sealed, and labeled container for disposal as hazardous waste.[1][5] Avoid generating dust during cleanup.[5] |
Operational Disposal Plan: Step-by-Step Guidance
1. Segregation and Collection:
-
Establish clearly marked waste containers in areas where this compound is handled. Use separate, dedicated containers for solid and liquid waste to comply with hazardous waste regulations.[1][10]
-
Ensure all containers are made of a chemically compatible material, are leak-proof, and can be securely sealed.[1]
2. Handling Solid Waste:
-
Place all contaminated disposable items, such as gloves, wipes, and weigh paper, directly into the designated solid chemical waste container immediately after use.[1]
-
Do not mix with non-hazardous laboratory trash.
3. Handling Liquid Waste:
-
Pour all unused Telmisartan solutions and solvent rinses into the designated liquid hazardous waste container.[1]
-
When triple-rinsing glassware or vials, use a minimal amount of a suitable solvent and collect all rinsate in the liquid waste container.[1]
-
Keep the liquid waste container sealed when not in use to prevent evaporation of fumes.
4. Final Disposal:
-
Once waste containers are full, ensure they are securely sealed and properly labeled according to your institution's and local regulatory standards.
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a contracted licensed hazardous waste disposal service.[1][3]
-
Maintain all necessary documentation, such as hazardous waste manifests, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[10]
Experimental Protocols
The disposal procedures outlined are based on established safety and regulatory guidelines rather than specific experimental protocols. These methods are designed to mitigate risks associated with the compound's pharmacological activity and environmental toxicity.[1][2] Decontamination of surfaces should follow a validated procedure, which typically involves a preliminary wipe with a solvent (e.g., 70% ethanol), cleaning with a laboratory-grade detergent, and a final rinse with purified water, with all cleaning materials disposed of as hazardous waste.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. camberpharma.com [camberpharma.com]
- 5. benchchem.com [benchchem.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. modavar.com [modavar.com]
- 10. danielshealth.com [danielshealth.com]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Telmisartan Sodium
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of active pharmaceutical ingredients like Telmisartan sodium is of utmost importance. Adherence to rigorous safety and disposal protocols is critical for minimizing exposure risk and maintaining a safe laboratory environment. This guide provides essential, immediate safety and logistical information for handling this compound.
Telmisartan is classified as a hazardous substance, with identified risks including reproductive toxicity and potential for organ damage with prolonged exposure.[1][2][3][4] It is also recognized as harmful if swallowed and toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
A comprehensive, multi-layered approach to personal protective equipment is mandatory for all personnel handling this compound. The required PPE varies depending on the specific laboratory activity being performed.
| Activity | Eye/Face Protection | Hand Protection | Skin and Body Protection | Respiratory Protection |
| Weighing/Dispensing Powder | Safety glasses with side shields or goggles.[5] | Nitrile or butyl rubber gloves.[5] | Laboratory coat.[5] | Recommended if dust is generated or ventilation is inadequate; use a dust respirator or a tight-fitting full-face respirator with HEPA filters for spills.[5][6] |
| Preparing Solutions | Safety glasses with side shields or goggles.[5] | Nitrile or other impervious gloves.[5] | Laboratory coat.[5] | Generally not required with adequate local exhaust ventilation.[5] |
| General Handling | Safety glasses with side shields.[5] | Suitable gloves.[5][7] | Protective clothing.[5][6][7] | Not normally necessary under standard laboratory conditions with good ventilation.[5] |
| Cleaning Spills | Chemical splash goggles or a full-face shield.[5] | Nitrile or other impervious gloves.[5] | Disposable coveralls of low permeability may be necessary for larger spills.[5][6] | A tight-fitting full-face respirator with HEPA filters may be required.[5] |
Occupational Exposure Limits
While many safety data sheets indicate that no specific Occupational Exposure Limits (OELs) have been established by regional regulatory bodies, some internal guidelines exist.[5] In the absence of a defined OEL, a control banding approach based on the compound's potency and toxicological profile is recommended.[1] Given Telmisartan's known hazards, it should be handled with a high degree of containment.
| Material | Type | Value |
| Telmisartan | TWA | 1000 micrograms/m³ |
| Telmisartan | STEL | 500 micrograms/m³ |
| TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.[5] |
Standard Operating Procedure: Handling this compound
This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.
1. Pre-Handling Preparations:
-
Ensure all personnel are trained on the hazards of this compound and have read the relevant Safety Data Sheet (SDS).
-
Verify that all necessary engineering controls (e.g., chemical fume hood, ventilated balance enclosure) are functioning correctly.
-
Assemble all required PPE as specified in the table above.
-
Prepare the designated work area by covering surfaces with absorbent, disposable liners.
-
Have a spill kit readily available.
2. Weighing and Solution Preparation:
-
Conduct all weighing and handling of powdered this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[5]
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder, avoiding the generation of dust.[5]
-
When preparing solutions, add the solvent to the weighed this compound slowly to prevent splashing.
-
Ensure all containers are clearly and accurately labeled.
3. General Handling and Experimental Use:
-
Always wear the appropriate PPE when handling this compound in any form.
-
Do not eat, drink, or smoke in areas where this compound is handled.[5][7]
-
Wash hands thoroughly before breaks and immediately after handling the product.[5]
4. Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment after use. A recommended procedure involves:
-
A first cleaning with a suitable solvent (e.g., ethanol).
-
A second cleaning with a laboratory-grade detergent solution.
-
A final rinse with purified water.[1]
-
-
All cleaning materials must be disposed of as hazardous waste.[1]
5. Spill Response:
-
In the event of a spill, evacuate the immediate area and alert others.
-
For small spills, and if trained to do so, don the appropriate PPE (including respiratory protection if dust is present).
-
Contain the spill using absorbent pads or other suitable materials from the spill kit.
-
Collect the spilled material using appropriate tools (e.g., shovel or HEPA-filtered vacuum) and place it in a suitable, labeled container for disposal.[5] Avoid generating dust during cleanup.[5]
-
Thoroughly decontaminate the spill area.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[5]
Unused this compound:
-
Whenever possible, utilize a drug take-back or mail-back program for the disposal of unused or expired medication.[5]
-
If such programs are unavailable, do not flush the substance down the toilet or pour it down the drain unless specifically instructed to do so, as this can be harmful to aquatic life.[2][5]
-
For disposal in the trash, mix the unused this compound with an undesirable substance such as used coffee grounds or kitty litter. This makes it less appealing to children and pets.[5] Place the mixture in a sealed plastic bag or another container to prevent leakage and discard it in the household trash.[5]
Contaminated PPE and Materials:
-
Contaminated gloves, lab coats, weigh boats, pipette tips, and other disposable materials should be collected in a dedicated, clearly labeled, and sealed waste container.[1][5]
-
This waste should be disposed of as chemical waste according to your institution's and local regulations.[5]
Liquid Waste:
-
Unused solutions and solvent rinses should be collected in a labeled, sealed, and chemically compatible waste container for hazardous waste disposal.[1]
Visualizing Safety Protocols
To further clarify the procedural and logical relationships in handling this compound, the following diagrams are provided.
Caption: A workflow diagram illustrating the key stages of safely handling this compound in a laboratory setting.
Caption: A logical diagram showing the relationship between risk assessment and control measures for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
